Umckalin
Description
isolated from Pelargonium sidoides; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5,6-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-10-6-3-4-9(13)16-8(6)5-7(12)11(10)15-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBPETFXQYSHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CC(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195665 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43053-62-9 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043053629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Umckalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Umckalin's Mechanism of Action on Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on macrophages, a critical cell type in the innate immune system. By elucidating its impact on key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development. The primary mechanism of action involves the suppression of pro-inflammatory responses in activated macrophages through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Core Mechanism of Action: Inhibition of Pro-inflammatory Mediator and Cytokine Production
This compound exerts its anti-inflammatory effects on macrophages by significantly reducing the production of key inflammatory molecules upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria. In experimental models using RAW 264.7 macrophage cells, this compound has been shown to dose-dependently decrease the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, it effectively curtails the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]
This reduction in inflammatory output is a direct consequence of this compound's ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1]
Quantitative Data Summary
The inhibitory effects of this compound on the production of inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Inflammatory Mediator/Cytokine | This compound Concentration (µM) | Inhibition (%) vs. LPS-stimulated control | Reference |
| Nitric Oxide (NO) | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| Prostaglandin E2 (PGE2) | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| Tumor Necrosis Factor-alpha (TNF-α) | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| Interleukin-6 (IL-6) | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| Interleukin-1 beta (IL-1β) | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] |
| Protein Expression | This compound Concentration (µM) | Inhibition (%) vs. LPS-stimulated control | Reference |
| iNOS | 72.5 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| COX-2 | 72.5 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] |
Modulation of Intracellular Signaling Pathways
The primary molecular target of this compound in macrophages is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of the inflammatory response.[1]
Inhibition of MAPK Phosphorylation
Upon stimulation with LPS, macrophages activate the MAPK cascade, leading to the phosphorylation and activation of key kinases: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). This compound has been demonstrated to significantly inhibit the LPS-induced phosphorylation of all three of these MAPKs in a concentration-dependent manner.[1]
| MAPK Phosphorylation | This compound Concentration (µM) | Inhibition (%) vs. LPS-stimulated control | Reference |
| p-JNK | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| p-p38 | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] | |
| p-ERK | 75 | Significant Reduction | [1] |
| 150 | Significant Reduction | [1] | |
| 300 | Significant Reduction | [1] |
Downstream Effects on Transcription Factors
The MAPK pathway plays a crucial role in activating downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression.[1] Although direct studies on this compound's effect on NF-κB activation in macrophages are limited, the inhibition of the upstream MAPK signaling strongly suggests a consequential downstream inhibition of NF-κB activation. This would occur through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which would in turn block the nuclear translocation of the active p65 subunit of NF-κB.
Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound in LPS-stimulated macrophages.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound on macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time, depending on the assay.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of this compound.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and/or LPS as described.
-
After the incubation period, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Cytokine and Prostaglandin E2 (PGE2) Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine or PGE2 of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme, leading to a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration is calculated from a standard curve.
Western Blot Analysis
This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylated and total forms of MAPK proteins (JNK, p38, ERK).
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-p-JNK).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity is quantified using densitometry software.
Figure 2: General experimental workflow for investigating the mechanism of action of this compound on macrophages.
Conclusion
This compound demonstrates potent anti-inflammatory effects on macrophages by inhibiting the production of key inflammatory mediators and cytokines. The core mechanism of this action is the suppression of the MAPK signaling pathway, leading to reduced expression of iNOS and COX-2. While direct evidence is still emerging, the inhibition of the MAPK pathway strongly suggests a subsequent downregulation of the NF-κB signaling cascade, further contributing to its anti-inflammatory profile. This detailed understanding of this compound's molecular mechanism provides a solid foundation for its further investigation and potential development as a therapeutic agent for inflammatory diseases.
References
The Umckalin Biosynthetic Pathway in Pelargonium sidoides: A Technical Guide for Researchers
Abstract
Umckalin, a highly oxygenated simple coumarin, is a key bioactive secondary metabolite found in the roots of Pelargonium sidoides. This plant is of significant medicinal importance, primarily for its use in treating respiratory tract infections. The unique 7-hydroxy-5,6-dimethoxycoumarin structure of this compound points to a specialized biosynthetic pathway branching from the general phenylpropanoid metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data on precursor molecules, identified related compounds, and putative enzymatic steps. While the specific enzymes from P. sidoides remain to be fully characterized, this document outlines a hypothesized pathway based on established principles of coumarin biosynthesis in plants. Detailed experimental protocols for investigating this pathway, quantitative data on relevant metabolites, and visualizations of the proposed pathway and experimental workflows are presented to facilitate further research in this field.
Introduction
Pelargonium sidoides DC. (Geraniaceae), a medicinal plant indigenous to South Africa, is the source of the herbal medicine EPs® 7630, widely used for the treatment of acute bronchitis and other respiratory ailments[1][2]. The therapeutic effects of P. sidoides extracts are attributed to a complex mixture of phytochemicals, with coumarins being a prominent class of bioactive compounds[3][4]. Among these, this compound (7-hydroxy-5,6-dimethoxycoumarin) is a signature and abundant coumarin in the roots of P. sidoides, distinguishing it from the closely related Pelargonium reniforme[1][4].
The biosynthesis of simple coumarins originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The formation of the characteristic benzopyran-2-one core of coumarins involves a key ortho-hydroxylation of a cinnamic acid derivative, followed by trans-cis isomerization and lactonization. The unique substitution pattern of this compound, with hydroxyl and methoxy groups at positions 5, 6, and 7, suggests a series of subsequent, highly specific enzymatic modifications. Understanding the intricacies of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in P. sidoides or heterologous systems, as well as for ensuring the quality and efficacy of P. sidoides-based phytopharmaceuticals.
This guide synthesizes the current, albeit incomplete, knowledge of the this compound biosynthetic pathway. It proposes a putative pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations to aid researchers, scientists, and drug development professionals in their work on this important medicinal compound.
The Putative this compound Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed through the general phenylpropanoid pathway to form key coumarin precursors, followed by a series of hydroxylation and O-methylation steps. While the precise sequence of these latter modifications in P. sidoides has not been experimentally elucidated, a plausible pathway can be constructed based on the known chemistry of coumarin biosynthesis in other plant species and the array of coumarins found in P. sidoides.
The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway diverges towards the formation of various coumarins. The formation of the coumarin scaffold is initiated by an ortho-hydroxylation. In the case of scopoletin (a coumarin also found in P. sidoides), the precursor is feruloyl-CoA. Given the structure of this compound, a series of hydroxylation and methylation steps are required. Scopoletin (7-hydroxy-6-methoxycoumarin) is a likely intermediate. The pathway to this compound from scopoletin would then involve an additional hydroxylation at the C-5 position followed by O-methylation.
The key enzymatic steps in the latter part of the putative pathway are:
-
Hydroxylases (Cytochrome P450s or 2-Oxoglutarate-Dependent Dioxygenases): These enzymes are responsible for the hydroxylation of the aromatic ring at specific positions.
-
O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the coumarin ring.
Quantitative Data
Quantitative analysis of this compound and its potential precursors in P. sidoides is essential for understanding the pathway's flux and for quality control of herbal products. The available data primarily focuses on the concentration of the final product, this compound, in the roots of the plant.
Table 1: Concentration of this compound and Related Coumarins in Pelargonium sidoides Roots
| Compound | Concentration Range (in dried roots) | Analytical Method | Reference(s) |
| This compound | 0.0012–0.2760% (w/w) | UHPLC-MS | [5] |
| Scopoletin | Low detectable levels | HPLC-UV | |
| Esculin | Present | HPLC-PDA | |
| This compound | ~40% of total coumarin content | Not specified |
Note: The concentrations of coumarins can vary significantly depending on the plant's geographical origin, age, and environmental conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes by Transcriptome Analysis
This protocol describes a general workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.
References
- 1. pelargonium.org [pelargonium.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Umckalin's Anti-Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Umckalin, a key bioactive coumarin derivative from Pelargonium sidoides. The information presented herein is intended to support research and development efforts in the field of inflammatory diseases.
Introduction
This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for chronic inflammatory conditions.[1][2] Its mechanism of action involves the modulation of key signaling cascades that are central to the inflammatory response. This guide will focus on the core signaling pathways affected by this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the molecular interactions.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and the downregulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3]
Inhibition of Pro-Inflammatory Mediators
This compound has been shown to significantly reduce the production of several key mediators of inflammation in a dose-dependent manner.[1][2][3] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inhibits the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of these mediators.[1][2][3][4]
Furthermore, this compound treatment leads to a marked decrease in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is a critical regulator of the inflammatory response.[1] this compound has been demonstrated to effectively suppress the LPS-induced phosphorylation of key components of this pathway, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[1][2][3] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling events that lead to the expression of inflammatory genes.[1]
Putative Impact on the NF-κB Signaling Pathway
The MAPK pathway is known to mediate the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[1][5] While direct experimental evidence focusing solely on this compound's effect on NF-κB is still emerging, its inhibitory action on the upstream MAPK pathway strongly suggests a consequential downregulation of NF-κB activation.[1] Inhibition of NF-κB would lead to reduced transcription of genes encoding for pro-inflammatory cytokines, iNOS, and COX-2.[1][5]
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on the Production of Pro-Inflammatory Mediators
| Mediator | This compound Concentration (µM) | Inhibition (%) vs. LPS-Treated Control | Statistical Significance (p-value) |
| NO | 75 | Not specified | < 0.05 |
| 150 | Not specified | < 0.01 | |
| 300 | Not specified | < 0.001 | |
| PGE2 | 75 | ~25% | < 0.05 |
| 150 | ~50% | < 0.01 | |
| 300 | ~75% | < 0.001 | |
| TNF-α | 75 | ~30% | < 0.05 |
| 150 | ~55% | < 0.01 | |
| 300 | ~80% | < 0.001 | |
| IL-6 | 75 | ~40% | < 0.01 |
| 150 | ~65% | < 0.001 | |
| 300 | ~85% | < 0.001 | |
| IL-1β | 75 | ~35% | < 0.05 |
| 150 | ~60% | < 0.01 | |
| 300 | ~80% | < 0.001 |
Data compiled from figures in Oh et al., 2025.[1][6]
Table 2: Effect of this compound on the Expression of Pro-Inflammatory Proteins
| Protein | This compound Concentration (µM) | Relative Expression vs. LPS-Treated Control | Statistical Significance (p-value) |
| iNOS | 75 | Decreased | < 0.05 |
| 150 | Significantly Decreased | < 0.01 | |
| 300 | Markedly Decreased | < 0.001 | |
| COX-2 | 75 | Decreased | < 0.05 |
| 150 | Significantly Decreased | < 0.01 | |
| 300 | Markedly Decreased | < 0.001 | |
| p-JNK | 75 | Markedly Decreased | < 0.001 |
| 150 | Markedly Decreased | < 0.001 | |
| 300 | Not specified | Not specified | |
| p-p38 | 75 | Significantly Decreased | < 0.01 |
| 150 | Markedly Decreased | < 0.001 | |
| 300 | Not specified | Not specified | |
| p-ERK | 75 | Significantly Decreased | < 0.01 |
| 150 | Markedly Decreased | < 0.001 | |
| 300 | Not specified | Not specified |
Data compiled from figures in Oh et al., 2025.[1][4][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of approximately 6 x 10^5 cells per well and incubated for 24 hours.[1]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 75, 150, and 300 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent.[1]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.[1] The incubation time with LPS varies depending on the endpoint being measured (e.g., 30 minutes for MAPK phosphorylation, 24 hours for cytokine production).[1]
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 to be measured.
-
Follow the manufacturer's instructions for the assay, which typically involves the following steps:
-
Coating the microplate wells with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the analyte to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentrations of the analytes in the samples by interpolating from the standard curve.[6]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, and a loading control like β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using an imaging system.[1]
-
Densitometry: Quantify the band intensities using image analysis software and normalize them to the loading control.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the phosphorylation of JNK, p38, and ERK in the MAPK pathway.
Caption: this compound's inhibition of MAPK is expected to downregulate NF-κB activation.
Caption: A generalized workflow for analyzing protein expression via Western blot.
Conclusion
This compound demonstrates potent anti-inflammatory effects by targeting multiple key signaling pathways and mediators. Its ability to inhibit the production of NO, PGE2, and pro-inflammatory cytokines, coupled with its suppression of the MAPK signaling cascade, underscores its therapeutic potential for a range of inflammatory disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation anti-inflammatory agents. Further investigation into its direct effects on the NF-κB pathway will provide a more complete picture of its mechanism of action.
References
A Technical Guide to the Pharmacokinetics and Bioavailability of Umckalin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a key bioactive coumarin derivative found in the roots of Pelargonium sidoides.[1][2] This plant is the source of various phytopharmaceutical preparations used in the treatment of respiratory tract infections.[3] While the pharmacological effects of this compound, particularly its anti-inflammatory properties, are subjects of ongoing research, a comprehensive understanding of its pharmacokinetic profile is crucial for further drug development and clinical application. This guide synthesizes the currently available data on the pharmacokinetics and bioavailability of this compound, details relevant experimental protocols, and visualizes key processes and pathways.
It is important to note that comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of purified this compound are not extensively available in the public domain. Much of the current understanding is derived from in silico predictions and analytical studies focused on quantifying this compound within herbal extracts.
Pharmacokinetics and Bioavailability
Current knowledge regarding the bioavailability of this compound is primarily based on computational, or in silico, models rather than direct in vivo human or animal studies.
Absorption and Bioavailability Predictions
In silico analysis using platforms such as SwissADME predicts that this compound has properties favorable for good oral bioavailability.[4] These models suggest high absorption in the gastrointestinal (GIT) tract.[4][5][6] The predictions are based on physicochemical properties that align with established criteria for drug-likeness, such as Lipinski's rule of five.[4][5] However, the pharmacokinetics of the broader Pelargonium sidoides extract (EPs® 7630), which contains this compound, are considered not yet sufficiently characterized, highlighting the need for empirical studies to validate these computational predictions.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Silico Pharmacokinetic and Physicochemical Predictions for this compound
| Property | Predicted Value/Characteristic | Implication | Source(s) |
|---|---|---|---|
| Physicochemical | |||
| Molecular Formula | C₁₁H₁₀O₅ | - | [1] |
| Lipinski's Rule | Obeys | Good drug-likeness | [4][5] |
| Absorption | |||
| GI Absorption | High | Likely well-absorbed from the gut | [4][5] |
| Metabolism | |||
| CYP2D6 inhibitor | No | Low probability of inhibiting this key metabolic enzyme | - |
| CYP3A4 inhibitor | No | Low probability of inhibiting this key metabolic enzyme | - |
| General |
| Bioavailability Score | Not explicitly stated, but predicted to be high | Good potential for oral administration |[4][5] |
Note: The data in this table is derived from computational models and awaits experimental verification.
Table 2: Summary of High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatography | HPLC-RP | HPLC-UV |
| Column | C18 | Phenomenex®-C18 (5 μm, 25 cm × 0.5 mm i.d.) |
| Mobile Phase | Acetonitrile-water (45:55, v/v) | Acetonitrile and 0.1% orthophosphoric acid |
| Flow Rate | 0.75 mL/min | 1 mL/min |
| Detection | UV at 330 nm | UV at 330 nm |
| Linearity Range | 0.1–1 µg/mL | 0.334-1.667 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9996 |
| Limit of Detection (LOD) | ~0.0098 µg/mL | Not specified |
| Limit of Quantification (LOQ) | ~0.0298 µg/mL | Not specified |
Experimental Protocols
Detailed methodologies for the analysis and biological evaluation of this compound are critical for reproducible research.
Protocol 1: Quantification of this compound in Phytopreparations via HPLC
This protocol outlines a common method for quantifying this compound in tinctures and commercial phytopreparations.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is conditioned with methanol followed by water. The sample is loaded, washed with water to remove polar impurities, and then this compound is eluted with methanol.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with a solvent such as ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing this compound is collected and evaporated to dryness. The residue is reconstituted in the mobile phase.[2][9]
2. Chromatographic Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector is used.[7]
-
Column: A Reverse-Phase (RP) C18 column is typically employed.[2][4]
-
Mobile Phase: An isocratic system of acetonitrile and water (e.g., 45:55, v/v) is used.[2][4]
-
Flow Rate: A constant flow rate, for example, 0.75 mL/min, is maintained.[2][4]
-
Detection: this compound is monitored and quantified using UV detection at a wavelength of 330 nm.[2]
-
Quantification: A calibration curve is generated using certified this compound reference standards at multiple concentrations (e.g., 0.1 to 1.0 µg/mL).[4] The peak area of this compound in the sample is compared against this curve to determine its concentration.[8]
Protocol 2: Assessment of Anti-inflammatory Activity In Vitro
This protocol describes the methodology used to evaluate the anti-inflammatory effects of this compound on macrophage cells.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 mouse macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]
-
Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1]
-
Treatment: Simultaneously, cells are treated with varying, non-cytotoxic concentrations of this compound (e.g., 72.5, 125, and 300 μM) for a period of 24 hours.[1]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[1]
-
Pro-inflammatory Cytokines & PGE₂: Levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
3. Western Blot Analysis for Protein Expression:
-
Protein Extraction: After treatment, total cellular protein is extracted using a lysis buffer.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of MAPKs (p-JNK, p-p38, p-ERK). A loading control like β-actin is also probed.
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for the Quantification of this compound via HPLC.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
Conclusion
The pharmacokinetic profile of this compound is an area that requires significant further investigation. While in silico models are promising, suggesting high gastrointestinal absorption and good bioavailability, they cannot replace empirical data.[4] The current body of literature has established robust and validated analytical methods, primarily HPLC-based, for the quantification of this compound in herbal products, which provides a solid foundation for future pharmacokinetic studies.[9] Furthermore, in vitro studies have begun to elucidate the molecular mechanisms behind this compound's anti-inflammatory effects, particularly its modulation of the MAPK signaling pathway.[1]
For drug development professionals, the next critical step is to conduct preclinical in vivo pharmacokinetic studies in animal models.[1] Such studies would aim to determine key parameters like Cmax, Tmax, half-life, volume of distribution, and clearance, and to identify major metabolites and routes of excretion. This essential data will bridge the gap between computational predictions and clinical reality, enabling a more informed development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of Pelargonium sidoides DC. root extract EPs® 7630 and selected constituents against SARS-CoV-2 B.1, Delta AY.4/AY.117 and Omicron BA.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Indirect Immunomodulatory Effects of Umckalin on T-Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the immunomodulatory effects of Umckalin, a key bioactive constituent of Pelargonium sidoides, on T-lymphocytes. Contrary to a direct interaction, the evidence points towards a sophisticated, indirect mechanism of action mediated by monocytes. This compound, primarily studied as part of the standardized extract EPs® 7630, activates monocytes to release a specific cytokine milieu that, in turn, modulates T-cell differentiation and effector functions. This guide synthesizes the current understanding of these cellular and molecular interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development in immunology and infectious diseases.
Introduction
This compound, a coumarin derivative, is a significant phytochemical marker of the herbal medicine EPs® 7630, an extract from the roots of Pelargonium sidoides. EPs® 7630 is widely used for the treatment of respiratory tract infections.[1] While its clinical efficacy is well-documented, the precise immunological mechanisms have been a subject of ongoing investigation. A critical aspect of its mode of action is its influence on the adaptive immune system, particularly on T-cells, which are central to antiviral and antibacterial immunity. This document elucidates the current scientific evidence demonstrating that this compound's impact on T-cells is not direct but is orchestrated through the activation of monocytes.
The Primary Target: Monocyte Activation by EPs® 7630
Research has consistently shown that T-cells do not directly respond to EPs® 7630 stimulation with the production of key cytokines such as TNF-α, IL-6, or IL-10.[1][2] Instead, monocytes have been identified as the primary target cells of this herbal extract.[1][2]
Upon stimulation with EPs® 7630, human monocytes exhibit a rapid and dose-dependent production of pro-inflammatory cytokines, including TNF-α and IL-6, and the regulatory cytokine IL-10.[1][2] This activation is mediated through the MAP kinase signaling pathway.[1][2] The inhibition of p38 MAP kinase has been shown to strongly reduce the production of TNF-α in monocytes treated with EPs® 7630.[1][2]
Signaling Pathway in Monocytes
The activation of monocytes by EPs® 7630 initiates a signaling cascade that is crucial for the subsequent communication with T-cells.
Caption: Monocyte activation by this compound (EPs® 7630) via the MAP kinase pathway.
Monocyte-Mediated T-Cell Differentiation
The cytokines produced by EPs® 7630-activated monocytes play a pivotal role in shaping the adaptive immune response by influencing T-cell differentiation. The monocyte-derived cytokine profile, particularly rich in IL-6, IL-1, and IL-23, creates a microenvironment that favors the differentiation of T-helper cells into Th17 and Th22 subsets.[1][2][3][4]
The Role of Monocyte-Derived Cytokines
Studies have demonstrated that the EPs® 7630-induced production of IL-22 and IL-17 by T-cells is critically dependent on soluble mediators from monocytes.[3][4] Neutralization experiments have identified IL-1 and IL-23 as essential monocyte-derived cytokines for this effect.[4] Furthermore, direct cell-to-cell contact between monocytes and CD4+ memory T-cells is also required for maximal induction of IL-22.[3][4]
This selective enhancement of IL-22 and IL-17 production is significant as these cytokines are crucial for mucosal immunity and defense against extracellular bacteria and fungi.[1][2] Conversely, EPs® 7630 pretreatment has been shown to limit the IFN-γ production capacity of innate lymphoid cells, suggesting a specific polarization of the immune response rather than a general potentiation.[3][5]
Monocyte-T-Cell Interaction Model
The interplay between monocytes and T-cells, initiated by this compound (EPs® 7630), can be visualized as a two-step process.
Caption: Indirect T-cell modulation by this compound via activated monocytes.
Quantitative Data on Cytokine Production
The immunomodulatory effects of EPs® 7630 on T-cell cytokine production, mediated by monocytes, have been quantified in several studies. The following tables summarize the key findings.
Table 1: EPs® 7630-induced Cytokine Production in Human PBMCs
| Cytokine | EPs® 7630 Concentration | Incubation Time | Fold Increase (approx.) | Reference |
|---|---|---|---|---|
| IL-22 | 1-3 µg/mL | 48h | Dose-dependent increase | [3][5] |
| IL-17 | 3 µg/mL | 48h | Significant increase | [3][5] |
| IFN-γ | 3 µg/mL | 48h | No significant change |[6] |
Data are derived from studies on human Peripheral Blood Mononuclear Cells (PBMCs), which contain both monocytes and T-cells.
Table 2: Effect of EPs® 7630 Pretreatment on Activated T-Cell Cytokine Production
| Pretreatment | T-Cell Activation | Cytokine | Outcome | Reference |
|---|---|---|---|---|
| EPs® 7630 (24h) | anti-CD3/CD28 | IL-22 | Selectively enhanced production | [3][5] |
| EPs® 7630 (24h) | anti-CD3/CD28 | IL-17 | Selectively enhanced production | [3][5] |
| EPs® 7630 (24h) | anti-CD3/CD28 | IFN-γ | Limited production |[3][5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on the immunomodulatory effects of EPs® 7630.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from healthy donors in heparinized tubes.
-
Density Gradient Centrifugation: Blood is diluted with PBS and layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation: The tubes are centrifuged at 400 x g for 30 minutes at room temperature without a brake.
-
PBMC Collection: The layer of mononuclear cells at the plasma-gradient interface is carefully collected.
-
Washing: The collected cells are washed multiple times with PBS to remove platelets and gradient medium.
-
Cell Counting and Resuspension: Cells are counted using a hemocytometer or automated cell counter and resuspended in complete RPMI 1640 medium.
Monocyte and T-Cell Co-culture and Stimulation
-
Cell Isolation:
-
Monocytes: Can be isolated from PBMCs by plastic adherence or by positive selection using CD14 magnetic beads.
-
CD4+ Memory T-cells: Can be purified from the non-adherent PBMC fraction by negative selection using a memory CD4+ T-cell isolation kit.[2]
-
-
Co-culture Setup:
-
Monocytes and T-cells are co-cultured at a defined ratio (e.g., 1:5 or 1:10) in complete RPMI 1640 medium.
-
In some experiments, cells are separated by a transwell membrane to distinguish between effects mediated by soluble factors and those requiring direct cell contact.
-
-
Stimulation:
-
EPs® 7630 (containing this compound) is added to the co-cultures at various concentrations (e.g., 1-30 µg/mL).
-
For experiments investigating the effect on activated T-cells, a primary stimulation with EPs® 7630 for 24 hours is followed by T-cell activation with anti-CD3/anti-CD28 antibodies.
-
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, cell culture supernatants are collected, centrifuged to remove cellular debris, and stored at -80°C for cytokine analysis.
Cytokine Measurement
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method used to quantify the concentration of specific cytokines (e.g., IL-22, IL-17, IFN-γ, TNF-α, IL-6) in the culture supernatants.[6]
-
Flow Cytometry (Intracellular Cytokine Staining): This technique allows for the identification of the specific cell type producing the cytokine of interest. Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then surface stained for cell markers (e.g., CD4, CD14), fixed, permeabilized, and stained for intracellular cytokines.
Experimental Workflow Diagram
Caption: General workflow for studying monocyte-mediated T-cell effects of this compound.
Conclusion and Future Directions
The immunomodulatory effects of this compound on T-cells, as part of the EPs® 7630 extract, are characterized by an indirect mechanism that highlights the importance of innate-adaptive immune system crosstalk. The primary action on monocytes, leading to the production of T-cell differentiating cytokines, positions this compound as a modulator of the immune response rather than a direct T-cell activator. This specific induction of Th17 and Th22 responses provides a plausible explanation for its efficacy in respiratory infections, where mucosal immunity is paramount.
For drug development professionals, this indirect mechanism suggests that the therapeutic potential of this compound and its derivatives may extend to other conditions where modulation of monocyte function and Th17/Th22 responses is desirable. Future research should focus on:
-
Identifying the specific molecular components within EPs® 7630, beyond this compound, that contribute to monocyte activation.
-
Elucidating the precise nature of the direct cell-to-cell contact signals between monocytes and T-cells.
-
Investigating the in vivo relevance of these findings in preclinical models of respiratory infections.
-
Exploring the potential of this compound as an adjuvant in vaccine formulations to shape T-cell responses.
This technical guide provides a solid foundation for these future investigations, summarizing the current state of knowledge and providing the necessary methodological framework.
References
- 1. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes | PLOS One [journals.plos.org]
- 3. The herbal extract EPs® 7630 increases the antimicrobial airway defense through monocyte-dependent induction of IL-22 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Antiviral Activity of Umckalin and Pelargonium sidoides Extract EPs® 7630 Against Influenza Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral agents. Traditional herbal medicines are a valuable source of new therapeutic leads. This technical guide provides an in-depth analysis of the antiviral activity of constituents from Pelargonium sidoides, a medicinal plant native to South Africa, against various influenza virus strains. While the user's query specifically mentions Umckalin, a coumarin derivative found in P. sidoides, the available scientific literature attributes the primary anti-influenza activity to the prodelphinidin-rich extract EPs® 7630, also derived from this plant. This guide will therefore focus on the antiviral properties of EPs® 7630 and its active components, while also clarifying the current understanding of this compound's role.
EPs® 7630 is a well-characterized, proprietary extract from the roots of Pelargonium sidoides. It has demonstrated a broad spectrum of antimicrobial and immunomodulatory effects and is licensed for the treatment of acute respiratory tract infections.[1] This document synthesizes the current quantitative data, experimental methodologies, and mechanistic understanding of its action against influenza viruses.
Quantitative Data on Antiviral Activity
The antiviral efficacy of EPs® 7630 and its constituents has been quantified against several influenza A and B virus strains. The following tables summarize the key findings from in vitro studies.
Table 1: In Vitro Anti-influenza Activity of Pelargonium sidoides Extract (EPs® 7630)
| Virus Strain | Cell Line | Assay Type | Endpoint | Result | Reference |
| Influenza A/New Caledonia/20/99 (H1N1) | MDCK | CPE Reduction | IC50 | 9.45 µg/mL | [2] |
| Influenza A/California/7/2004 (H3N2) | MDCK | CPE Reduction | IC50 | 8.66 µg/mL | [2] |
| Pandemic H1N1 (A/Luxembourg/46/2009) | MDCK | Virus Titre Reduction | - | Dose-dependent reduction | [3] |
| Oseltamivir-sensitive Seasonal H1N1 | MDCK | Not Specified | - | Dose-dependent activity | [3] |
| Oseltamivir-resistant Seasonal H1N1 | MDCK | Not Specified | - | Dose-dependent activity | [3] |
| Seasonal H3N2 | MDCK | Not Specified | - | Dose-dependent activity | [3] |
| A/Puerto Rico/8/34 (H1N1) | MDCK | Not Specified | - | Dose-dependent activity | [3] |
| Influenza A/Puerto Rico/8/34-NS116-GFP (H1N1) | A549 | GFP Fluorescence | - | 6.6 µg/mL | [2] |
Table 2: Neuraminidase Inhibition by EPs® 7630 and its Constituents
| Inhibitor | Target Neuraminidase | Assay Type | IC50 | Reference |
| EPs® 7630 | Vibrio cholerae | Fluorometric | 0.9 µg/mL | [4] |
| Zanamivir (Control) | Vibrio cholerae | Fluorometric | 71 µg/mL | [4] |
| Gallocatechin-3-O-gallate | Influenza A (H1N1) | Fluorometric | 25 µM | [5] |
| Catechin-3-O-gallate | Influenza A (H1N1) | Fluorometric | 55 µM | [5] |
| Epigallocatechin-3-O-gallate | Influenza A (H1N1) | Fluorometric | 64 µM | [5] |
Note: Neuraminidase from Vibrio cholerae is often used as a model for viral neuraminidase in initial screening assays.
Mechanism of Action
The anti-influenza activity of EPs® 7630 is multi-faceted, targeting several stages of the viral life cycle. The primary active components responsible for this activity are believed to be prodelphinidins, specifically oligo- and polymeric forms of gallocatechin and epigallocatechin.[3][6]
The proposed mechanisms of action include:
-
Inhibition of Viral Entry: EPs® 7630 has been shown to interfere with an early step of the influenza infection process, likely by preventing the virus from entering the host cell.[3][6]
-
Hemagglutination Inhibition: The extract impairs the hemagglutination activity of the influenza virus, which is crucial for its attachment to host cell receptors.[3]
-
Neuraminidase Inhibition: EPs® 7630 and its constituent prodelphinidins inhibit the activity of viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[3][5]
-
Immunomodulation: EPs® 7630 can modulate the host's immune response. It has been shown to activate MAP kinase pathways (JNK, Erk1/2, and p38) in human monocytes, leading to the production of pro-inflammatory cytokines.[7][8] This may contribute to a more effective antiviral state in the host.
While direct antiviral data for purified this compound against influenza is not available in the reviewed literature, it has been shown to possess anti-inflammatory properties by inhibiting iNOS and COX-2 expression and downregulating MAPK signaling pathways in lipopolysaccharide-stimulated macrophages.[3] This suggests that this compound may contribute to the overall therapeutic effect of P. sidoides extracts in respiratory infections by modulating the host's inflammatory response, which is often a major contributor to the pathology of influenza.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow for assessing antiviral activity.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-influenza activity of EPs® 7630.
Cell Lines and Viruses
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus propagation and antiviral testing. Other cell lines used include Vero, A549, and Caco-2 cells.[2][9]
-
Virus Strains: A variety of influenza A and B strains have been tested, including seasonal H1N1 and H3N2, pandemic H1N1 (2009), and laboratory-adapted strains like A/Puerto Rico/8/34.[2][3]
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Procedure:
-
Confluent monolayers of cells (e.g., MDCK) are grown in 96-well microtiter plates.
-
Cells are infected with a specific multiplicity of infection (MOI) of the influenza virus in the presence or absence of various concentrations of EPs® 7630.[9]
-
The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 48-72 hours).
-
Cell viability is then quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay or Neutral Red uptake.[9]
-
The 50% inhibitory concentration (IC50), the concentration of the extract that protects 50% of the cells from virus-induced death, is calculated.
-
Neuraminidase (NA) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.
-
Procedure:
-
A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
The influenza virus (as the source of neuraminidase) is incubated with various concentrations of the test compound (e.g., EPs® 7630 or its fractions).
-
The MUNANA substrate is added, and the mixture is incubated to allow the enzymatic reaction to proceed.
-
Neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
The fluorescence is measured using a fluorometer. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.
-
Hemagglutination (HA) Inhibition Assay
This assay determines the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), a process mediated by the viral hemagglutinin.
-
Procedure:
-
Serial dilutions of the test compound are prepared in a 96-well U-bottom plate.
-
A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well and incubated with the compound.
-
A suspension of red blood cells (e.g., from chickens or turkeys) is then added to each well.
-
The plate is incubated to allow for agglutination. In the absence of an inhibitor, the virus will cross-link the RBCs, forming a lattice structure that covers the bottom of the well.
-
If the compound inhibits hemagglutination, the RBCs will settle at the bottom of the well, forming a distinct button. The highest dilution of the compound that completely inhibits hemagglutination is recorded as the HA inhibition titer.
-
Conclusion
The Pelargonium sidoides extract EPs® 7630 demonstrates significant in vitro and in vivo antiviral activity against a range of influenza virus strains, including oseltamivir-resistant variants.[3] Its multi-target mechanism of action, involving the inhibition of viral entry, hemagglutination, and neuraminidase activity, makes it a promising candidate for further research and development. The active constituents are primarily prodelphinidins. While this compound is a known component of the extract, its primary role in the context of influenza infection appears to be immunomodulatory, specifically through the regulation of inflammatory pathways such as the MAPK signaling cascade, rather than direct antiviral action.[3] Further studies are warranted to fully elucidate the synergistic effects of the various components of EPs® 7630 and to explore their potential in combination therapies for influenza.
References
- 1. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Influenza activity of compounds derived from medicinal plants (Part I) - Fedorova - Rastitelʹnye resursy [journals.eco-vector.com]
- 3. Anti-Inflammatory Potential of this compound Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells [mdpi.com]
- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substantial effect of phytochemical constituents against the pandemic disease influenza—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPs® 7630 (Umckaloabo®), an extract from Pelargonium sidoides roots, exerts anti-influenza virus activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioassays for Umckalin Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in South African medicine for respiratory ailments, extracts of Pelargonium sidoides, rich in this compound and other polyphenols, are now utilized in modern phytopharmaceuticals. This technical guide provides a comprehensive overview of the in vitro bioassays used to evaluate the biological activity of this compound, with a focus on its immunomodulatory, antiviral, and antibacterial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to aid researchers in the study of this promising natural compound.
Immunomodulatory and Anti-inflammatory Activity
This compound has demonstrated potent immunomodulatory and anti-inflammatory effects in various in vitro models. The primary mechanism involves the suppression of pro-inflammatory mediators and cytokines in activated immune cells, particularly macrophages.
Key Bioassays
-
Nitric Oxide (NO) Production Assay: Measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Quantification: Determines the reduction of key inflammatory molecules like TNF-α, IL-6, IL-1β, and PGE2.
-
Western Blot Analysis of Inflammatory Mediators: Assesses the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.
-
MAPK and NF-κB Signaling Pathway Analysis: Investigates the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.
| Bioassay | This compound Concentration (µM) | Observed Effect | Reference |
| Cell Viability (MTT Assay) | Up to 300 | No significant cytotoxicity observed. | |
| Nitric Oxide (NO) Production | 72.5, 150, 300 | Dose-dependent suppression of LPS-induced NO synthesis. | |
| PGE2 Production | 75, 150, 300 | Dose-dependent and significant reduction in PGE2 production. | |
| IL-6 Production | 75, 150, 300 | Dose-dependent and significant reduction in IL-6 production. | |
| IL-1β Production | 75, 150, 300 | Dose-dependent and significant reduction in IL-1β production. | |
| TNF-α Production | 75, 150, 300 | Dose-dependent and significant reduction in TNF-α production. | |
| iNOS Protein Expression | 72.5, 150, 300 | Significant dose-dependent reduction in iNOS protein expression. | |
| COX-2 Protein Expression | 72.5, 150, 300 | Significant dose-dependent reduction in COX-2 protein expression. | |
| MAPK Phosphorylation | 75, 150 | Marked reduction in the phosphorylation of JNK, p38, and ERK. |
Experimental Protocols
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
RAW 264.7 cells are seeded in a 96-well plate and treated with this compound and/or LPS for 24 hours.
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
Cell culture supernatants from treated RAW 264.7 cells are collected.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 are used according to the manufacturer's instructions.
-
The absorbance is measured, and concentrations are calculated based on standard curves.
-
Treated cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, ERK, and JNK.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the MAPK and NF-κB signaling pathways.
Caption: this compound's anti-inflammatory mechanism of action.
Antiviral Activity
The antiviral properties of this compound and Pelargonium sidoides extracts have been evaluated against a range of viruses, particularly those responsible for respiratory tract infections.
Key Bioassays
-
Plaque Reduction Assay: Quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer, indicating inhibition of viral replication and/or entry.
-
Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from the morphological changes and death induced by viral infection.
-
Viral Entry and Replication Assays: Utilizes techniques like qPCR or reporter gene assays to specifically measure the inhibition of viral entry into host cells or the replication of the viral genome.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies on the antiviral activity of this compound and Pelargonium sidoides extracts (EPs® 7630).
| Virus | Assay Type | Test Substance | IC50 Value | Cell Line | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | EPs® 7630 | 0.6 µg/mL | RC-37 | |
| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | EPs® 7630 | 0.05 µg/mL | RC-37 | |
| Influenza A Virus (H1N1, H3N2) | Antiviral Assay | EPs® 7630 | Dose-dependent inhibition | MDCK | |
| SARS-CoV-2 | CPE Inhibition Assay | EPs® 7630 | 13.79 µg/mL | Vero E6 | |
| SARS-CoV-2 | CPE Inhibition Assay | Scopoletin | 17.79 µg/mL | Vero E6 |
Experimental Protocols
-
Confluent monolayers of a suitable host cell line (e.g., Vero, MDCK) are prepared in multi-well plates.
-
The virus is pre-incubated with various concentrations of this compound or the cells are pre-treated with this compound before infection.
-
The cells are infected with the virus for a specific adsorption period.
-
The virus-containing medium is removed and replaced with an overlay medium (e.g., containing agar or methylcellulose) with or without this compound.
-
The plates are incubated until viral plaques are visible.
-
The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The percentage of plaque reduction is calculated relative to the untreated virus control.
Umckalin: An In-depth Technical Guide to its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant bioactive compound predominantly found in the roots of Pelargonium sidoides.[1] It is a key component of various herbal medicinal products, valued for its purported antimicrobial and immunomodulatory properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. This technical guide provides a comprehensive overview of the stability and degradation characteristics of this compound, including potential degradation pathways, and outlines detailed experimental protocols for its stability assessment.
Chemical and Physical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental to predicting its stability.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [2] |
| Molecular Weight | 222.19 g/mol | [2] |
| IUPAC Name | 7-hydroxy-5,6-dimethoxychromen-2-one | [2] |
| Melting Point | 147-148.5ºC | [3] |
| Solubility | Slightly soluble in water | [3] |
| Appearance | Powder | [4] |
Stability Profile of this compound
The stability of this compound is influenced by several environmental factors, including pH, light, temperature, and the presence of oxidizing agents. While specific forced degradation studies on this compound are not extensively published, the degradation profile can be inferred from the known chemistry of coumarins and related phenolic compounds.
Hydrolytic Degradation
The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under alkaline conditions. This reaction is generally reversible, with the ring opening to form a salt of a coumarinic acid (a cis-hydroxycinnamic acid derivative) in alkaline solution, which can then recyclize upon acidification.
Hypothetical Hydrolytic Degradation of this compound:
| Condition | Proposed Degradation Product |
| Acidic (e.g., 0.1 M HCl) | This compound is expected to be relatively stable. |
| Neutral (e.g., Water) | Minimal degradation anticipated. |
| Alkaline (e.g., 0.1 M NaOH) | Opening of the lactone ring to form the corresponding coumarinic acid salt. |
Oxidative Degradation
The phenolic hydroxyl group and the electron-rich aromatic ring make this compound susceptible to oxidation. Oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products, including quinones and ring-opened derivatives.
Hypothetical Oxidative Degradation of this compound:
| Condition | Proposed Degradation Products |
| Oxidative (e.g., 3% H₂O₂) | Formation of quinone-type structures, further hydroxylated derivatives, and potentially ring-opened products. |
Photodegradation
Coumarins are known to be photosensitive. Exposure to UV or visible light can induce various photochemical reactions, including dimerization, isomerization, and photo-oxidation. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.
Hypothetical Photodegradation of this compound:
| Condition | Proposed Degradation Products |
| Photolytic (e.g., UV light) | Dimerization products, photo-oxidized derivatives. |
Thermal Degradation
In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur, leading to various degradation products through complex reaction pathways.
Hypothetical Thermal Degradation of this compound:
| Condition | Proposed Degradation Products |
| Thermal (e.g., >150°C) | Decarboxylation, cleavage of methoxy groups, and further decomposition into smaller molecules. |
Proposed Degradation Pathways
Based on the known reactivity of coumarins, the following diagram illustrates the potential degradation pathways of this compound under different stress conditions.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for conducting robust stability studies. The following are proposed methodologies for investigating the stability of this compound.
Forced Degradation Studies
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
1. General Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Acidic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
3. Alkaline Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose the this compound stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
6. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).
-
Analyze the samples at different time points by dissolving a portion in a suitable solvent for HPLC analysis.
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with:A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for forced degradation studies.
Signaling Pathway Involvement
This compound has been reported to exhibit anti-inflammatory effects through the modulation of signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to a variety of stimuli.
Caption: this compound's potential role in MAPK signaling.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation profile of this compound. While specific experimental data on this compound is limited, the information presented, based on the known chemistry of coumarins, offers a robust framework for researchers and drug development professionals. The proposed experimental protocols provide a clear path for conducting comprehensive stability studies to ensure the quality and safety of this compound-containing products. Further research is warranted to definitively identify the degradation products and elucidate the precise degradation pathways of this compound under various stress conditions.
References
- 1. Importance of oxidation products in coumarin-mediated Fe(hydr)oxide mineral dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
Standardization of Pelargonium sidoides Extract: A Technical Guide to Umckalin Quantification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelargonium sidoides DC (Geraniaceae), a medicinal plant indigenous to South Africa, has garnered significant attention for its therapeutic efficacy in treating respiratory tract infections. The standardized extract of its roots, notably known as EPs® 7630, is a prominent phytopharmaceutical in Europe. The quality control and standardization of P. sidoides extracts are paramount to ensure consistent safety and efficacy. Umckalin (7-hydroxy-5,6-dimethoxycoumarin), a unique and abundant coumarin derivative in P. sidoides, serves as a critical biomarker for the identity and quality of the extract.[1] This technical guide provides an in-depth overview of the methodologies for the standardization of P. sidoides extract with a focus on this compound, including analytical protocols, quantitative data, and insights into its biological activity.
Analytical Methodologies for this compound Quantification
The accurate quantification of this compound is essential for the standardization of P. sidoides extracts. High-Performance Liquid Chromatography (HPLC) is the most widely employed and validated method for this purpose. High-Performance Thin-Layer Chromatography (HPTLC) also serves as a valuable tool for qualitative and semi-quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution, sensitivity, and reproducibility for the quantification of this compound. Several validated HPLC methods have been reported in the literature.
1.1.1. Experimental Protocol: HPLC-UV
This section details a common and validated HPLC-UV protocol for the determination of this compound in P. sidoides extracts.
Sample Preparation:
Two primary methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both demonstrating high recovery rates of over 95.2%.[2]
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the P. sidoides tincture or a solution of the dried extract.
-
Perform extraction with a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic phase to dryness.
-
Reconstitute the residue in the mobile phase or a suitable solvent for HPLC analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with a suitable solvent, such as methanol or acetonitrile.
-
Evaporate the eluate and reconstitute for HPLC injection.
-
Chromatographic Conditions:
The following table summarizes typical chromatographic conditions for this compound analysis.
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 45:55, v/v) or acetonitrile and phosphoric acid (pH 2.5) (25:75, v/v) | [2][3] |
| Flow Rate | 0.75 - 1.0 mL/min | [2][3] |
| Detection | UV at 310 nm or 330 nm | [3] |
| Injection Volume | 10 - 20 µL | |
| Temperature | Ambient | [3] |
1.1.2. Method Validation Parameters
Validated HPLC methods for this compound quantification typically exhibit the following characteristics:
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.0098 - 0.0344 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.0298 - 0.1031 µg/mL | [2][3] |
| Recovery | > 95% | [2] |
| Repeatability (CV%) | < 2% | [2] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC can be utilized for the identification of this compound in P. sidoides extracts and for semi-quantitative analysis.
1.2.1. Experimental Protocol: HPTLC
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standard solutions of this compound and sample extracts as bands using an automated applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Visualize the plates under UV light at 366 nm. This compound appears as a distinct fluorescent band.
-
Quantification: Densitometric scanning of the plates can be performed for semi-quantitative analysis by comparing the peak areas of the sample with the standard.[1]
Quantitative Data: this compound Content in Pelargonium sidoides Preparations
The concentration of this compound can vary in different commercial products and is dependent on the raw material and extraction process. The following table presents some reported values of this compound in commercial P. sidoides preparations.
| Product | Dosage Form | This compound Content (µg/mL or µ g/tablet ) | Reference |
| Kalobin® | Solution | High levels detected (specific value not provided) | [4] |
| Umca® | Solution | High levels detected (specific value not provided) | [4] |
| Umca® | Tablets | High levels detected (specific value not provided) | [4] |
| Commercial Tinctures (various batches) | Tincture | Values varied between batches | [2] |
| Commercial Syrups (various batches) | Syrup | Values varied between batches | [2] |
Note: The term "high levels" is as reported in the cited literature, which did not always provide specific quantitative values in the abstract. A study on wild and cultivated P. sidoides found that this compound concentrations in the roots were inversely related to the average annual rainfall and directly related to soil pH.[5]
Biological Activity and Signaling Pathways of this compound
This compound is not merely a marker compound; it contributes to the pharmacological effects of P. sidoides extract, which include antimicrobial, antiviral, and immunomodulatory properties.[6]
Anti-Inflammatory and Immunomodulatory Effects
Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory and immunomodulatory actions of this compound. It has been shown to modulate key signaling pathways involved in the inflammatory response.
3.1.1. Inhibition of the MAPK Signaling Pathway
This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it reduces the phosphorylation of c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).
Caption: this compound inhibits the MAPK signaling pathway.
This inhibition leads to the downstream suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Experimental and Logical Workflows
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound in P. sidoides root material.
Caption: Workflow for this compound quantification.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in P. sidoides has not been fully elucidated. However, as a coumarin, its biosynthesis is expected to originate from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The pathway likely involves a series of hydroxylations and methoxylations of a coumarin scaffold. The lack of detailed published research on the specific enzymatic steps for this compound biosynthesis presents an area for future investigation.
Conclusion
The standardization of Pelargonium sidoides extract using this compound as a biomarker is crucial for ensuring product quality and therapeutic consistency. Validated HPLC methods provide a robust and reliable approach for the accurate quantification of this compound. The understanding of this compound's role in the extract's anti-inflammatory and immunomodulatory effects, particularly through the inhibition of the MAPK signaling pathway, further underscores its importance as a key active constituent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies for the effective standardization of P. sidoides extracts. Further research is warranted to fully elucidate the biosynthesis of this compound and to establish a more comprehensive database of its content in a wider range of commercial products.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Umckalin's Interaction with Microbial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umckalin, a coumarin derivative found in the roots of Pelagonia sidoides, is a key bioactive compound in the herbal remedy EPs® 7630, widely used for respiratory tract infections. While the antimicrobial properties of the whole plant extract are well-documented, specific research on the direct interaction of isolated this compound with microbial cell membranes is limited. This guide synthesizes the current understanding of the antimicrobial mechanisms of Pelagonia sidoides extract and the broader class of coumarins to infer the potential modes of action of this compound at the microbial membrane interface. The evidence suggests that this compound likely contributes to the overall antimicrobial effect through disruption of the cell membrane, inhibition of bacterial adhesion, and potential interference with quorum sensing pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for further investigation, and visual representations of the proposed mechanisms and workflows.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new drug candidates. This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a prominent constituent of Pelagonia sidoides root extracts, which have demonstrated clinical efficacy in treating respiratory infections.[1] While much of the antimicrobial activity of these extracts is attributed to a synergistic interplay of various compounds like proanthocyanidins and polyphenols, the specific role of this compound is an area of active investigation.[2][3] This guide focuses on the potential interactions of this compound with microbial cell membranes, a critical interface for antimicrobial action.
Putative Mechanisms of this compound's Interaction with Microbial Cell Membranes
Direct evidence for this compound's interaction with microbial membranes is not extensively documented. However, based on studies of Pelagonia sidoides extracts and related coumarin compounds, several mechanisms can be postulated.
Disruption of Microbial Cell Membrane Integrity
Coumarin derivatives have been shown to exert their antimicrobial effects by damaging bacterial cell membranes.[4][5] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the coumarin scaffold facilitates its insertion into the lipid bilayer of the microbial membrane.[6]
Proposed Mechanism:
-
Adsorption and Partitioning: this compound, due to its chemical structure, is likely to adsorb to the surface of the microbial cell membrane and partition into the hydrophobic core of the lipid bilayer.
-
Disruption of Lipid Packing: The insertion of this compound molecules may disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.
-
Pore Formation and Leakage: At sufficient concentrations, this disruption could lead to the formation of transient pores or channels, resulting in the leakage of ions and small molecules, dissipation of the membrane potential, and eventual cell lysis.
Inhibition of Bacterial Adhesion
Extracts of Pelagonia sidoides containing this compound have been shown to inhibit the adhesion of bacteria to host epithelial cells.[1] This anti-adhesive effect is a crucial first step in preventing infections. The mechanism is thought to involve the interaction of the plant-derived compounds with bacterial adhesins or host cell membrane glycoproteins.[7]
Interference with Quorum Sensing and Biofilm Formation
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms, which are highly resistant to antibiotics.[8] Some coumarins have been identified as inhibitors of QS and biofilm formation.[8] While direct evidence for this compound is lacking, it is plausible that it could interfere with QS signaling pathways, thereby preventing biofilm formation. A study on Pelargonium × hortorum root extract, which lacks this compound, showed that catechin and gallic acid were responsible for anti-quorum sensing activity, suggesting that for P. sidoides, this activity might be attributed to its other components.[9][10][11]
Quantitative Data
Specific quantitative data for pure this compound's antimicrobial activity is not widely available in the reviewed literature. Most studies report the Minimum Inhibitory Concentrations (MICs) for the entire Pelagonia sidoides extract or for other coumarin derivatives. The tables below summarize representative data for coumarins to provide a comparative context.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Coumarin Derivatives against Various Bacteria
| Coumarin Derivative | Test Organism | MIC (mM) | Reference |
|---|---|---|---|
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 | [12] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 | [12] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 | [12] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 | [12] |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 | [12] |
| Dicoumarol | Listeria monocytogenes | 1.2 |[12] |
Table 2: Antibacterial Activity of a Coumarin-Modified Ruthenium Complex
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|
| Ru(II)-1 | Staphylococcus aureus | 1.56 |[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the interaction of this compound with microbial cell membranes.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Pure this compound
-
Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the this compound dilutions.
-
Include positive (microbes in MHB) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.
-
Membrane Permeability Assay using SYTOX Green
This assay assesses damage to the bacterial cell membrane by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[4]
-
Materials:
-
Pure this compound
-
Bacterial suspension
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Wash and resuspend the bacterial cells in a suitable buffer.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Add varying concentrations of this compound to the bacterial suspension.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
A positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells) should be included.
-
Biofilm Inhibition Assay
This protocol is used to evaluate the ability of a compound to prevent the formation of microbial biofilms.
-
Materials:
-
Pure this compound
-
Microbial culture capable of biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Crystal Violet stain
-
-
Procedure:
-
Add different concentrations of this compound to the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 24-48 hours without agitation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm to quantify the biofilm biomass.
-
Visualizations
Proposed Signaling Pathway for Membrane Disruption
Caption: Proposed pathway of this compound-induced microbial cell death via membrane disruption.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship of Anti-Adhesion Mechanism
Caption: Logical relationship of this compound's potential anti-adhesion mechanism.
Conclusion and Future Directions
While the precise molecular interactions of pure this compound with microbial cell membranes remain to be fully elucidated, the available evidence from studies on Pelagonia sidoides extracts and other coumarins provides a strong foundation for its potential mechanisms of action. This compound likely contributes to the antimicrobial effects observed with the whole extract through a multi-pronged approach involving direct membrane disruption, inhibition of bacterial adhesion, and possibly, interference with quorum sensing.
Future research should focus on isolating this compound and systematically evaluating its effects on a panel of clinically relevant microbes. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of this compound's specific contributions to the antimicrobial profile of Pelagonia sidoides will be invaluable for the development of new, targeted antibacterial and antifungal therapies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integrativepro.com [integrativepro.com]
- 4. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Quorum Sensing and Anti-Biofilm Activity of Pelargonium × hortorum Root Extract against Pseudomonas aeruginosa: Combinatorial Effect of Catechin and Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Modulating Gene Expression in Respiratory Cells: A Technical Guide to the Actions of Umckalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a key phytochemical constituent of Pelargonium sidoides, has garnered significant interest for its therapeutic potential in respiratory tract infections. This technical guide delves into the molecular mechanisms underlying the effects of this compound and its parent extract, EPs 7630, on gene expression in respiratory cells. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to provide a comprehensive resource for researchers and professionals in drug development. The immunomodulatory and antiviral properties are largely attributed to the modulation of gene expression, particularly those involved in inflammatory and host defense pathways.
Data Presentation: Quantitative Gene and Protein Expression Analysis
The following tables summarize the quantitative data on the modulation of key genes and proteins in respiratory and immune cells following treatment with this compound or the Pelargonium sidoides extract EPs 7630.
Table 1: Modulation of Inflammatory Gene and Protein Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Target Gene/Protein | Treatment Concentration (µM) | Incubation Time | Fold Change / Inhibition | Statistical Significance |
| iNOS (protein) | 75 | 24h | Significant Reduction | p < 0.05 |
| 150 | 24h | Significant Reduction | p < 0.01 | |
| 300 | 24h | Significant Reduction | **p < 0.001 | |
| COX-2 (protein) | 75 | 24h | Significant Reduction | p < 0.05 |
| 150 | 24h | Significant Reduction | p < 0.01 | |
| 300 | 24h | Significant Reduction | p < 0.001 | |
| TNF-α (protein) | 75 | 24h | Significant Reduction | p < 0.05 |
| 150 | 24h | Significant Reduction | *p < 0.01 | |
| 300 | 24h | Significant Reduction | p < 0.001 | |
| IL-6 (protein) | 75 | 24h | Significant Reduction | p < 0.05 |
| 150 | 24h | Significant Reduction | p < 0.01 | |
| 300 | 24h | Significant Reduction | **p < 0.001 | |
| IL-1β (protein) | 75 | 24h | Significant Reduction | p < 0.05 |
| 150 | 24h | Significant Reduction | p < 0.01 | |
| 300 | 24h | Significant Reduction | **p < 0.001 |
Table 2: Modulation of Antiviral and Host Defense Gene Expression by EPs 7630 in Human Bronchial Epithelial Cells (hBECs)
| Target Gene/Protein | Treatment | Incubation Time | Fold Change / Effect | Statistical Significance |
| ICOS (protein) | EPs 7630 (10 µg/mL) | 24h | Concentration-dependent decrease | p < 0.05 |
| ICOSL (protein) | EPs 7630 (10 µg/mL) | 24h | Concentration-dependent decrease | p < 0.05 |
| β-defensin-1 (protein) | EPs 7630 | 24h | Upregulation | Not specified |
| SOCS-1 (protein) | EPs 7630 | 24h | Upregulation | Not specified |
| VDR (protein) | EPs 7630 (>5 µg/mL) | 24h | Significant increase | p < 0.05 |
Table 3: Modulation of Immune Gene Expression by EPs 7630 in SARS-CoV-2-Infected Calu-3 Human Lung Cells
| Target Gene | Treatment | Incubation Time | Fold Change vs. Infected Control | Statistical Significance |
| IL1B | EPs 7630 (100 µg/mL) | 48h | Significant reduction | p < 0.05 |
| TNFAIP3 | EPs 7630 (100 µg/mL) | 48h | Strong upregulation | p < 0.05 |
| CCL5 | EPs 7630 (100 µg/mL) | 48h | Limited, non-significant decrease | Not significant |
| IL6 | EPs 7630 (100 µg/mL) | 48h | Limited, non-significant decrease | Not significant |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and EPs 7630's effects on gene expression in respiratory and immune cells.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Human Bronchial Epithelial Cells (hBECs): Primary cells cultured in appropriate specialized media, such as Bronchial Epithelial Cell Growth Medium (BEGM), under air-liquid interface (ALI) conditions to promote differentiation.
-
Calu-3 (Human Lung Adenocarcinoma): Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment Protocol:
-
Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere and reach a desired confluency (typically 70-80%).
-
For inflammatory stimulation, cells (e.g., RAW 264.7) are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
For antiviral studies, cells (e.g., hBECs, Calu-3) are treated with EPs 7630 at various concentrations for a defined period before or after viral infection (e.g., Rhinovirus, SARS-CoV-2).
-
Control groups include untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the stimulus (LPS or virus) alone.
-
Cells are incubated for the desired duration (e.g., 24 or 48 hours) before harvesting for gene or protein expression analysis.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., IL-6, TNF-α, GAPDH), and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: A standard thermal cycling protocol is used, consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, TBP) used for normalization.[1]
Western Blot for Protein Expression and Phosphorylation Analysis
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p38, anti-p38).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). For phosphorylation analysis, the intensity of the phosphorylated protein band is normalized to the intensity of the total protein band.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows involved in the study of this compound's effects on respiratory cells.
References
The Pursuit of Umckalin: A Technical Guide to its Discovery, Isolation, and Analysis from Pelargonium sidoides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive phytochemical found predominantly in the roots of the South African medicinal plant, Pelargonium sidoides DC. This document provides a comprehensive technical overview of the discovery, natural sourcing, and methodologies for the isolation and purification of this compound. Detailed experimental protocols for extraction, chromatographic separation, and quantitative analysis are presented. Furthermore, this guide includes a summary of quantitative data regarding this compound content in its natural source and the efficiency of various extraction techniques. Finally, a diagram of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key target of this compound's anti-inflammatory activity, is provided.
Introduction: Discovery and Significance
This compound was first identified as a constituent of the roots of Pelargonium sidoides, a plant with a long history of use in traditional South African medicine for treating respiratory ailments. It is a member of the coumarin class of secondary metabolites, which are known for their diverse pharmacological activities. This compound, in particular, has garnered significant scientific interest for its potential therapeutic properties, including antimicrobial, antiviral, and immunomodulatory effects.[1] Notably, it is considered a chemical marker for the identification and quality control of P. sidoides extracts, as it is reportedly absent in the closely related species P. reniforme.[2][3]
The therapeutic potential of this compound is linked to its ability to modulate inflammatory responses. Studies have shown that this compound can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α, IL-6, and IL-1β.[4] This anti-inflammatory action is, at least in part, mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the modulation of the MAPK signaling pathway.[4]
Natural Sources and Quantitative Occurrence
The primary and exclusive natural source of this compound is the root of Pelargonium sidoides. The concentration of this compound in the roots can vary depending on several factors, including the geographical location, soil conditions, and whether the plants are wild-harvested or cultivated.
| Source Condition | This compound Concentration (μg/g of dry root) | Reference |
| Wild-harvested | 67 ± 18 to 94 ± 13 | [5] |
| Cultivated | Can be higher than wild-harvested | [5] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from P. sidoides roots is a multi-step process involving extraction followed by chromatographic purification.
Extraction
The initial step involves the extraction of this compound from the dried and powdered roots of P. sidoides. The choice of solvent significantly impacts the yield and purity of the crude extract.
3.1.1. Maceration Protocol
-
Plant Material Preparation: Air-dry the roots of Pelargonium sidoides at 40°C and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered root material with an appropriate solvent (e.g., 60% ethanol, methanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v). The extraction is typically carried out at room temperature with constant agitation for a period of 24 to 72 hours to ensure exhaustive extraction.
-
Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
3.1.2. Comparison of Extraction Solvents
The choice of solvent is critical for maximizing the yield of this compound. While the proprietary extract EPs® 7630 uses 11% ethanol, studies suggest that higher concentrations of ethanol can lead to a better yield of this compound.[6][7] Ethyl acetate has also been shown to be an efficient solvent for extracting this compound.
| Solvent | Relative this compound Yield | Reference |
| 11% Ethanol | Lower | [6][7] |
| 60% Ethanol | Higher | [6][7] |
| Methanol | Suitable for extraction | [6] |
| Ethyl Acetate | High content of this compound observed | [2] |
| Acetone | Used for standard preparation | [4] |
Chromatographic Purification
A multi-step chromatographic approach is necessary to purify this compound from the complex crude extract.
3.2.1. Flash Column Chromatography (Initial Purification)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions containing this compound based on the TLC analysis.
3.2.2. Semi-Preparative High-Performance Liquid Chromatography (Final Purification)
For obtaining high-purity this compound, a final purification step using semi-preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (often with a small percentage of an acid like formic acid to improve peak shape) is commonly employed. A typical isocratic system might be acetonitrile:water (45:55, v/v).
-
Flow Rate: A flow rate suitable for the semi-preparative column is used (e.g., 2-5 mL/min).
-
Detection: UV detection at a wavelength of approximately 310 nm or 330 nm is used to monitor the elution of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.
Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantitative analysis of this compound in plant extracts and finished products.
HPLC Method Parameters
| Parameter | Description | Reference |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile and water (pH adjusted with phosphoric acid to 2.5), in a ratio of 25:75 (v/v) or 45:55 (v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 310 nm or 330 nm | [2] |
| Injection Volume | 20 µL | [2] |
| Column Temperature | Ambient or controlled (e.g., 30°C) | [2] |
Method Validation Data
Validated analytical methods are crucial for accurate quantification. The following table summarizes typical validation parameters for an HPLC-UV method for this compound.
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.0098 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.0298 µg/mL | [5] |
| Recovery | > 95.2% | [5] |
| Repeatability (CV) | 1.2% - 1.3% | [5] |
Visualizing the Experimental Workflow and Biological Activity
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
This compound's Influence on the MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Conclusion
This technical guide provides a detailed framework for the discovery, isolation, and analysis of this compound from its natural source, Pelargonium sidoides. The outlined experimental protocols, supported by quantitative data, offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of this compound's mechanism of action, particularly its modulation of the MAPK signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory agents. Further research focusing on optimizing extraction and purification processes, as well as exploring its full therapeutic potential, is warranted.
References
- 1. Optimizing extraction of pelargonium sidoides roots : impact of ethanol concentration on biological activity of extracts [repository.up.ac.za]
- 2. Optimal conditions for extraction of potentially therapeutic compounds from Pelargonium sidoides [repository.up.ac.za]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
Umckalin's Modulation of In Vitro Cytokine Production: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant immunomodulatory properties. This technical guide delves into the in vitro effects of this compound on the production of pro-inflammatory cytokines. Through a comprehensive review of existing literature, this document outlines the experimental evidence, detailed methodologies, and implicated signaling pathways. Quantitative data are presented to illustrate the dose-dependent inhibitory effects of this compound on key cytokines, providing a valuable resource for researchers and professionals in the field of immunology and drug development.
Introduction
This compound is a principal active constituent of the medicinal plant Pelargonium sidoides, which has a long history of use in traditional South African medicine for treating respiratory ailments.[1] Modern scientific investigation has focused on elucidating the molecular mechanisms underlying its therapeutic effects, with a particular emphasis on its immunomodulatory and anti-inflammatory activities.[1][2] This whitepaper specifically addresses the in vitro impact of this compound on the production of pro-inflammatory cytokines, critical mediators of the inflammatory response.
Quantitative Analysis of Cytokine Inhibition
In vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have consistently demonstrated this compound's ability to suppress the production of key pro-inflammatory cytokines in a dose-dependent manner.[1][3] The following table summarizes the quantitative data from these experiments, showcasing the percentage reduction in cytokine levels following treatment with varying concentrations of this compound.
| Cytokine | This compound Concentration (µM) | Inhibition of Cytokine Production (%) | Reference |
| TNF-α | 75 | Significant Reduction | [1][3][4] |
| 150 | Significant Reduction | [1][3][4] | |
| 300 | Significant Reduction | [1][3][4] | |
| IL-6 | 75 | Significant Reduction | [1][3][4] |
| 150 | Significant Reduction | [1][3][4] | |
| 300 | Significant Reduction | [1][3][4] | |
| IL-1β | 75 | Significant Reduction | [1][3][4] |
| 150 | Significant Reduction | [1][3][4] | |
| 300 | Significant Reduction | [1][3][4] |
Note: The cited studies report statistically significant (p < 0.05 to p < 0.001) reductions compared to the LPS-induced control group. The exact percentage of inhibition varies across experiments, but a clear dose-dependent trend is observed.
Detailed Experimental Protocols
The following section outlines the typical experimental workflow for assessing the in vitro effect of this compound on cytokine production.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a widely used and representative in vitro model for studying inflammation.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: For experiments, cells are seeded in 96-well or larger plates at a predetermined density and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (e.g., 75, 150, and 300 µM) for a specified period, typically 1-2 hours.[4]
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[4]
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
The cells are then incubated for a further 24 hours to allow for cytokine production.[4]
-
Cytokine Quantification
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Measurement Technique: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]
-
Data Analysis: The results are typically expressed as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test.[4]
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general experimental procedure for investigating the effect of this compound on cytokine production in vitro.
Signaling Pathway Modulation
This compound exerts its inhibitory effects on cytokine production by modulating intracellular signaling pathways. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This compound has been shown to reduce the phosphorylation of key MAPK proteins, including JNK, p38, and ERK.[1]
Conclusion
The available in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to significantly and dose-dependently inhibit the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages highlights its potential as a therapeutic agent for inflammatory conditions. The mechanism of action appears to be, at least in part, mediated through the downregulation of the MAPK signaling pathway. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these promising in vitro findings into clinical applications.
References
Spectroscopic Blueprint of Umckalin: A Technical Guide for Researchers
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characteristics of a Medicinally Significant Coumarin
This technical guide provides a comprehensive overview of the spectroscopic characterization of Umckalin (7-hydroxy-5,6-dimethoxycoumarin), a key bioactive compound found in the roots of Pelargonium sidoides. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its NMR and MS data, detailed experimental protocols, and a visualization of its role in inflammatory signaling pathways.
Spectroscopic Data of this compound
The structural elucidation of this compound has been definitively achieved through the application of NMR and MS techniques. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 6.25 | d | 9.6 |
| 4 | 7.91 | d | 9.6 |
| 8 | 6.89 | s | - |
| 5-OCH₃ | 3.84 | s | - |
| 6-OCH₃ | 3.80 | s | - |
| 7-OH | 10.2 (br s) | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | Chemical Shift (δ) ppm |
| 2 | 160.5 |
| 3 | 112.9 |
| 4 | 145.2 |
| 4a | 109.9 |
| 5 | 148.1 |
| 6 | 136.9 |
| 7 | 149.5 |
| 8 | 98.1 |
| 8a | 145.8 |
| 5-OCH₃ | 60.5 |
| 6-OCH₃ | 56.1 |
Table 3: Mass Spectrometry Data for this compound
| Ion/Fragment | m/z | Interpretation |
| [M]+• | 222 | Molecular Ion |
| [M-CH₃]+ | 207 | Loss of a methyl group |
| [M-CO]+• | 194 | Loss of carbon monoxide |
| [M-CH₃-CO]+ | 179 | Sequential loss of a methyl group and carbon monoxide |
| [M-2CO]+• | 166 | Loss of two carbon monoxide molecules |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure this compound (approximately 5 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.95 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 23810 Hz
-
Acquisition Time: 1.38 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
Temperature: 298 K
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in methanol.
Instrumentation: Mass spectral data are obtained using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
ESI-MS Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/h
-
Scan Range: m/z 50-500
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the major fragment ions. The fragmentation pattern is interpreted to provide structural information.
Signaling Pathway Visualization
This compound has been shown to exhibit anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates the experimental workflow for investigating this effect.
Caption: Workflow for Investigating the Anti-inflammatory Effects of this compound.
Methodological & Application
Application Notes for Umckalin Quantification in Plant Extracts by HPLC-UV
Introduction
Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive marker compound found in the roots of Pelargonium sidoides. This plant is widely used in phytopharmaceutical preparations for the treatment of respiratory tract infections. Accurate and precise quantification of this compound is crucial for the quality control and standardization of these herbal products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used analytical technique for this purpose. This document provides a detailed protocol and application notes for the quantification of this compound in plant extracts.
Principle
The method involves the separation of this compound from other components in the plant extract using reverse-phase HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often acidified water) and an organic solvent (such as acetonitrile or methanol). The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength, commonly around 310 nm or 330 nm, and comparing the peak area to that of a certified reference standard.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation procedure is critical for accurate quantification and can vary depending on the sample matrix (e.g., tincture, syrup, or raw plant material). Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]
a) Liquid-Liquid Extraction (LLE)
-
To a known volume or weight of the plant extract, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the extracted this compound.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter prior to HPLC injection.
b) Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Load the plant extract sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove polar impurities.
-
Elute the this compound from the cartridge using a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
-
Filter the sample through a 0.2 µm or 0.45 µm syringe filter before injection.
2. HPLC-UV System and Conditions
The following are typical HPLC-UV conditions for this compound analysis. Method optimization may be required depending on the specific instrument and sample.
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.
-
Column: A reverse-phase C18 column (e.g., Phenomenex®-C18, 5 µm, 250 x 4.6 mm) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5) is frequently employed. The composition can be isocratic or a gradient.
-
Isocratic Example: Acetonitrile:Phosphoric Acid (pH 2.5) (25:75, v/v).
-
Isocratic Example 2: Acetonitrile:Water (45:55, v/v).[2]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
3. Standard Preparation and Calibration
-
Prepare a stock solution of certified this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples. A typical linearity range is 0.334 – 1.667 µg/mL.[3][6]
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.[1]
4. Data Analysis
-
Inject the prepared plant extract samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters from a representative HPLC-UV method for this compound quantification.
| Parameter | Result | Reference |
| Linearity Range | 0.334 – 1.667 µg/mL | [3][6] |
| Correlation Coefficient (r²) | 0.9996 | [3][6] |
| Limit of Detection (LOD) | 0.0344 µg/mL | [3][6] |
| Limit of Quantification (LOQ) | 0.1031 µg/mL | [3][6] |
| Accuracy (Recovery) | > 95.2% | [1] |
| Precision (CV) | 1.2% (SPE), 1.3% (LLE) | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Signaling Pathway Diagram
The user requested a diagram for signaling pathways, but this is not applicable to the analytical chemistry topic of this compound quantification. The provided workflow diagram is more appropriate for illustrating the experimental process.
References
- 1. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid HPLC-UV Method for the Determination of this compound, as an Herbal Marker, in the Cough Syrup of Pelargonium Extract | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
Application Notes & Protocols for the Isolation of Umckalin from Pelargonium sidoides Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant bioactive phytochemical found in the roots of Pelargonium sidoides DC.[1] This medicinal plant, indigenous to South Africa, is traditionally used to treat respiratory and gastrointestinal ailments.[2][3] The ethanolic extract of P. sidoides roots, known as EPs® 7630, is a key component in herbal tinctures like Umckaloabo®, effective against respiratory infections.[2][3] this compound serves as a crucial chemical marker for identifying P. sidoides as it is not typically found in other Pelargonium species.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from P. sidoides roots, intended for research and drug development purposes.
Data Summary
The selection of the extraction solvent significantly impacts the yield and purity of this compound. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Extraction Solvents for this compound
| Extraction Solvent | Key Findings | Reference |
| 11% (w/w) Ethanol | Historically used for the proprietary extract EPs® 7630.[1][2][3] | [1][2][3] |
| 60% Ethanol | Results in a more consistent this compound yield and demonstrates superior antibacterial and antifungal activity compared to 11% ethanol extracts.[2][3] The 60% ethanol extraction is also faster.[2] | [2][3] |
| 30% and 80% Heated Ethanol | These methods resulted in the highest levels of this compound and total polyphenols.[4] | [4] |
| Ethyl Acetate | Efficient at extracting this compound and gallic acid.[5] | [5] |
| Methanol | Suitable for extracting this compound, gallic acid, and catechin, but poorly detects scopoletin.[5] | [5] |
Table 2: Analytical Parameters for this compound Quantification by HPLC
| Parameter | Value | Reference |
| HPLC Method 1 | [5] | |
| Column | C18 | [5] |
| Mobile Phase | Acetonitrile-water (45:55, v/v), isocratic | [5] |
| Flow Rate | 0.75 mL/min | [5] |
| Detection | UV at 330 nm | [5] |
| Retention Time | 19.2 min | [5] |
| HPLC Method 2 | [6] | |
| Detection Limit (LOD) | 0.0098 µg/mL | [1][6] |
| Quantification Limit (LOQ) | 0.0298 µg/mL | [1][6] |
| Recovery | > 95.2% | [6] |
| Linearity (Correlation Coefficient) | > 0.999 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and analysis of this compound.
Protocol 1: Extraction of this compound from Pelargonium sidoides Roots
This protocol outlines the steps for extracting crude this compound from dried root material.
Materials and Equipment:
-
Dried and milled roots of Pelargonium sidoides
-
Extraction solvent (e.g., 60% ethanol in water)
-
Mechanical shaker or sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Glass vials for storage
Procedure:
-
Sample Preparation: Weigh the desired amount of dried, powdered P. sidoides root material.
-
Extraction:
-
Add the powdered root material to a suitable flask.
-
Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 1 hour). For heated extraction, maintain a constant temperature (e.g., 40-60°C).[4]
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid root material.[2]
-
Re-extraction (Optional): To maximize the yield, the remaining plant material can be subjected to one or two more rounds of extraction.[2]
-
Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.
-
Drying: The concentrated aqueous extract can be dried further using a freeze-dryer or by evaporation under a stream of cold air to obtain a dry powder.[2]
-
Storage: Store the dried extract in airtight glass vials at 4°C until further purification and analysis.[2]
Protocol 2: Purification of this compound
This protocol describes the chromatographic purification of this compound from the crude extract.
Materials and Equipment:
-
Crude extract of P. sidoides
-
Silica gel for column chromatography
-
Polystyrene resin (e.g., HP-20)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
-
NMR spectrometer for structure confirmation
Procedure:
-
Initial Fractionation (Polystyrene Resin):
-
Dissolve the crude extract in an appropriate solvent and load it onto a column packed with HP-20 polystyrene resin.
-
Elute with a stepwise gradient of solvents with increasing polarity (e.g., water, methanol/water mixtures, pure methanol) to perform an initial fractionation.
-
-
Silica Gel Column Chromatography:
-
Pool the fractions containing this compound (identified by TLC analysis).
-
Concentrate the pooled fractions and load them onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate this compound from other compounds.
-
-
Semi-Preparative HPLC:
-
For final purification, subject the this compound-rich fractions to semi-preparative HPLC using a normal phase or reverse-phase column.
-
Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.
-
-
Purity Assessment and Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Protocol 3: Quantification of this compound using HPLC-UV
This protocol details the validated HPLC method for the quantitative analysis of this compound in extracts.[5]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 25 cm × 4.6 mm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.2 or 0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 0.334 to 1.667 µg/mL).[8]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
The following diagrams illustrate the key workflows for this compound isolation and analysis.
Caption: Workflow for the isolation and analysis of this compound.
Caption: Logical workflow for HPLC quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Optimizing extraction of pelargonium sidoides roots : impact of ethanol concentration on biological activity of extracts [repository.up.ac.za]
- 4. Optimal conditions for extraction of potentially therapeutic compounds from Pelargonium sidoides [repository.up.ac.za]
- 5. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Umckalin Cell-Based Assay for High-Throughput Anti-Inflammatory Screening
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umckalin, a coumarin derivative found in the roots of Pelargonium sidoides, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for chronic inflammatory diseases.[1][2][3] This application note provides a detailed protocol for a cell-based assay to screen for and characterize the anti-inflammatory effects of this compound and other potential drug candidates. The described assay utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a well-established in vitro model of inflammation.[1][2][3]
The primary mechanism of this compound's anti-inflammatory action involves the downregulation of key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2] Activation of these pathways by inflammatory stimuli like LPS leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4][5] this compound has been shown to effectively suppress the production of these molecules by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
This document outlines the necessary protocols for assessing the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of these key inflammatory markers in a cellular context.
Data Presentation
The anti-inflammatory effects of this compound are concentration-dependent. The following tables summarize the quantitative data on the inhibition of various inflammatory mediators by this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound
| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| 75 | Significant reduction | Significant reduction |
| 150 | Dose-dependent reduction | Dose-dependent reduction |
| 300 | Strong dose-dependent reduction | Strong dose-dependent reduction |
Data synthesized from studies demonstrating this compound's inhibitory effects on NO and PGE2 production.[1][2]
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 75 | Significant reduction | Significant reduction | Significant reduction |
| 150 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 300 | Strong dose-dependent reduction | Strong dose-dependent reduction | Strong dose-dependent reduction |
Data synthesized from studies showing this compound's ability to suppress pro-inflammatory cytokine secretion.[1][3][5]
Table 3: Downregulation of iNOS and COX-2 Protein Expression by this compound
| Concentration (µM) | iNOS Expression | COX-2 Expression |
| 72.5 | Significant reduction | Not specified |
| 150 | Dose-dependent reduction | Significant reduction |
| 300 | Strong dose-dependent reduction | Dose-dependent reduction |
Data based on Western blot analysis of iNOS and COX-2 protein levels following this compound treatment.[1]
Experimental Protocols
Herein are the detailed methodologies for the key experiments in the this compound cell-based anti-inflammatory screening assay.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 75, 150, 300 µM) or the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubate the plates for an additional 24 hours.
-
Collect the cell culture supernatants for subsequent analysis of inflammatory mediators.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compound.
-
Protocol:
-
After the 24-hour incubation with the test compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the amount of nitrite, a stable product of NO, in the culture supernatant.
-
Protocol:
-
Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for quantification.
-
4. Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
-
Objective: To measure the concentration of TNF-α, IL-6, IL-1β, and PGE2 in the culture supernatant.
-
Protocol:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each specific cytokine and for PGE2.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.[5]
-
5. Western Blot Analysis for iNOS, COX-2, and MAPK Pathway Proteins
-
Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins (ERK, JNK, p38).
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.[1][6]
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound anti-inflammatory screening assay.
Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of Umckalin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound found in the roots of Pelargonium sidoides. It has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the calculation of this compound dosage for in vivo animal studies, based on available preclinical data. It is intended to guide researchers in designing and conducting initial dose-finding and efficacy studies.
Mechanism of Action: Anti-Inflammatory Signaling Pathway
In vitro studies have elucidated the anti-inflammatory mechanism of this compound. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound attenuates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK, p38 MAPK, and ERK.[1]
Caption: this compound's anti-inflammatory signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies. It is important to note that direct in vivo dosage data for pure this compound is limited, and the provided information is based on in vitro studies and data from related coumarin compounds.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Parameter | Cell Line | Concentration Range (µM) | Observed Effect | Reference |
| Cytotoxicity | RAW 246.7 | 72.5 - 500 | No significant cytotoxicity up to 300 µM | [1] |
| NO Production Inhibition | RAW 246.7 | 75, 150, 300 | Dose-dependent suppression of LPS-induced NO production | [1] |
| PGE2 Production Inhibition | RAW 246.7 | 75, 150, 300 | Dose-dependent reduction of LPS-induced PGE2 production | [1] |
| Cytokine Inhibition (TNF-α, IL-6, IL-1β) | RAW 246.7 | 75, 150, 300 | Dose-dependent reduction of LPS-induced cytokine production | [1] |
| iNOS & COX-2 Expression | RAW 246.7 | 72.5, 150, 300 | Dose-dependent reduction of LPS-induced protein expression | [1] |
Table 2: Acute Oral Toxicity of Related Coumarin Compounds in Rodents
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Coumarin | Rat | 293 | [2] |
| Coumarin | Mouse | 196 | [3] |
| Osthole | Mouse | 710 | [4] |
Table 3: Pharmacokinetic Parameters of 7-Hydroxycoumarin in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Key Observation | Reference |
| 2.5 - 20 | Dose-dependent kinetics observed at 20 mg/kg | [5] |
Experimental Protocols
Dosage Calculation for In Vivo Studies
Due to the lack of direct in vivo efficacy and toxicity data for pure this compound, a careful dose selection strategy is required. The following approach is recommended for initiating dose-finding studies.
1.1. Estimation from In Vitro Data:
The effective concentrations of this compound in in vitro anti-inflammatory assays ranged from 75 to 300 µM.[1] A starting point for in vivo dose estimation can be derived from these values, although this is a theoretical calculation and should be approached with caution.
-
Molecular Weight of this compound: 222.19 g/mol
-
Example Calculation for a 100 µM equivalent dose:
-
100 µmol/L = 0.1 mmol/L
-
0.1 mmol/L * 222.19 g/mol = 22.219 mg/L = 22.219 µg/mL
-
Assuming a plasma volume of approximately 40 mL/kg in a mouse, a rough starting dose can be estimated. However, this does not account for bioavailability, metabolism, and tissue distribution.
-
1.2. Dose Selection Based on Toxicity of Related Compounds:
The oral LD50 of coumarin in rats is 293 mg/kg and in mice is 196 mg/kg.[2][3] A common practice for starting dose selection in efficacy studies is to begin at a fraction of the No Observed Adverse Effect Level (NOAEL) or, in the absence of NOAEL, a fraction of the LD50. A conservative starting point would be 1/10th to 1/100th of the lowest reported LD50 for a related compound.
-
Proposed Starting Dose Range: Based on the LD50 of coumarin in mice (196 mg/kg), a starting dose range of 2 mg/kg to 20 mg/kg is proposed for initial tolerability and efficacy studies in mice.
1.3. Dose Escalation:
A dose escalation study is recommended to determine the optimal therapeutic dose and to assess safety. A common approach is to use a geometric progression (e.g., doubling the dose) in subsequent cohorts of animals.
Preparation of this compound for Oral Administration
This compound is a poorly water-soluble compound.[6] Therefore, a suitable vehicle is required for oral administration to ensure consistent and reproducible absorption.
2.1. Vehicle Selection:
Several strategies can be employed to formulate poorly soluble compounds for oral gavage in animal studies:
-
Suspension in an aqueous vehicle:
-
Vehicle: 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) methylcellulose in sterile water.
-
Procedure: this compound powder should be wetted with a small amount of a surfactant like Tween 80 (0.1% - 0.5%) to form a paste before adding the aqueous vehicle. The suspension should be homogenized using a sonicator or a tissue homogenizer to ensure a uniform particle size. The suspension should be prepared fresh daily and vortexed immediately before each administration.
-
-
Solution in a co-solvent system:
-
Vehicle: A mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water. The ratio of the co-solvents should be optimized to achieve complete dissolution of this compound at the desired concentration.
-
Caution: The potential toxicity of the co-solvents at the administered volume should be considered.
-
-
Lipid-based formulation:
-
Vehicle: Corn oil, sesame oil, or commercially available self-emulsifying drug delivery systems (SEDDS).[7]
-
Procedure: this compound should be dissolved in the lipid vehicle, with gentle heating if necessary. The stability of this compound in the chosen vehicle should be confirmed.
-
2.2. Preparation Protocol (Example using CMC suspension):
-
Weigh the required amount of this compound powder.
-
In a separate container, prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Add a small amount of 0.1% Tween 80 to the this compound powder to form a paste.
-
Gradually add the 0.5% CMC solution to the this compound paste while vortexing or sonicating to create a uniform suspension.
-
Adjust the final volume with the CMC solution to achieve the desired concentration.
-
Store the suspension at 4°C and protect from light. Prepare fresh daily.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study to evaluate the anti-inflammatory efficacy of this compound.
Caption: Experimental workflow for in vivo this compound studies.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
A preliminary acute toxicity study is recommended to establish the safety profile of this compound before proceeding with efficacy studies.
-
Animals: Use a single sex of rodents (e.g., female mice or rats) as they are generally more sensitive.
-
Starting Dose: Based on the LD50 of related compounds, a starting dose of 175 mg/kg can be considered.
-
Procedure:
-
Administer the starting dose to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
The study continues until the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit, or a reversal of outcomes occurs).
-
-
Data Analysis: The LD50 is calculated using specialized software based on the outcomes.
Conclusion
The provided application notes and protocols offer a comprehensive guide for initiating in vivo animal studies with this compound. Due to the limited availability of direct in vivo data for pure this compound, a cautious and well-planned dose-finding study is essential. The recommended starting dose range, formulation strategies, and experimental workflow are based on the best available scientific evidence and are intended to serve as a foundation for further research and development of this compound as a potential therapeutic agent. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-related pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide upon intraperitoneal administration of coumarin and 7-hydroxycoumarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Umckalin Metabolites Using a Robust LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification of potential metabolites of Umckalin (7-hydroxy-5,6-dimethoxycoumarin). This compound, a key bioactive compound found in the roots of Pelargonium sidoides, is of significant interest to researchers in drug discovery and development for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed protocols for in vitro metabolism of this compound using human liver microsomes, sample preparation, and subsequent analysis by a high-resolution LC-MS/MS system. The presented workflow enables the sensitive and selective detection and structural elucidation of Phase I and Phase II metabolites of this compound.
Introduction
This compound, a substituted coumarin, has demonstrated a range of biological activities. As with any xenobiotic, its biotransformation in the body can significantly impact its pharmacological profile and potential toxicity. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes catalyze Phase I oxidative reactions, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) mediate Phase II conjugation reactions.[1] Coumarins are known to be extensively metabolized through these pathways.[2][3][4] Common metabolic transformations for coumarins include hydroxylation, O-demethylation, and subsequent glucuronidation or sulfation of the resulting hydroxyl groups.[3][4][5]
This application note outlines a reliable LC-MS/MS methodology to investigate the in vitro metabolism of this compound, providing researchers with the tools to identify its major metabolites and understand its biotransformation pathways.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to generate metabolites of this compound in a controlled in vitro system that mimics hepatic metabolism.
Materials:
-
This compound (≥98% purity)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Control compound (e.g., a known substrate for CYP enzymes)
-
Ice
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
In separate microcentrifuge tubes, add 1 µL of this compound stock solution (in DMSO or MeOH, final concentration typically 1-10 µM).
-
Add the HLM to the master mix to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Incubation:
-
Pre-warm the this compound-containing tubes and the HLM master mix separately at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the HLM master mix to the tubes containing this compound.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Prepare negative control incubations by omitting the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the terminated reaction mixtures vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge the reconstituted samples to remove any remaining particulates.
-
Transfer the clear supernatant to HPLC vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A hybrid Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution accurate mass (HRAM) data to facilitate metabolite identification. A triple quadrupole (QqQ) mass spectrometer can also be used, particularly for targeted quantification.
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Representative for Q-TOF):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Temp. | 400°C |
| Scan Mode | Full Scan MS and data-dependent MS/MS (dd-MS2) |
| MS Scan Range | m/z 100-1000 |
| MS/MS Scan Range | m/z 50-1000 |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra |
Data Presentation
Table 1: Representative LC-MS/MS Quantitative Parameters for Coumarin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Coumarin | 147.0 | 91.1, 103.1 | 0.01 | 0.03 |
| 7-Hydroxycoumarin | 163.0 | 107.1, 135.1 | 0.05 | 0.15 |
| 7-Hydroxycoumarin Glucuronide | 339.0 | 163.0 | 0.1 | 0.3 |
| 7-Hydroxycoumarin Sulfate | 243.0 | 163.0 | 0.1 | 0.3 |
Note: The values presented are illustrative and will vary depending on the specific instrumentation and analytical conditions used. It is essential to perform a full method validation for accurate quantification.
Visualizations
Predicted Metabolic Pathway of this compound
The following diagram illustrates the predicted biotransformation pathways of this compound based on common metabolic routes for coumarins. Phase I reactions likely involve O-demethylation and hydroxylation, followed by Phase II conjugation with glucuronic acid or sulfate.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for this compound Metabolite Identification
The diagram below outlines the key steps in the experimental workflow for identifying this compound metabolites, from in vitro incubation to data analysis.
Caption: Workflow for this compound metabolite identification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification of this compound metabolites. By employing in vitro metabolism with human liver microsomes and high-resolution mass spectrometry, researchers can gain valuable insights into the biotransformation of this bioactive coumarin. This information is essential for the continued development and safety assessment of this compound and related compounds in the pharmaceutical and natural product sectors. Further studies will be required to confirm the exact structures of the metabolites and to quantify their formation in vivo.
References
- 1. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 2. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Umckalin's Role in Treating Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilm formation is a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antimicrobial agents and the host immune system. Umckalin, a coumarin derivative found in the roots of Pelargonium sidoides, has been identified as a constituent of an herbal remedy traditionally used for respiratory tract infections.[1][2] While research has highlighted the anti-biofilm properties of Pelargonium sidoides extracts, the specific contribution of this compound is an area of growing interest. These application notes provide an overview of the anti-biofilm potential of P. sidoides extract, with a focus on this compound as a key component, and detail essential protocols for its investigation.
The anti-biofilm activity of Pelargonium sidoides extract is thought to be multifactorial, involving the synergistic effects of its various components, including proanthocyanidins, catechins, gallic acid, and coumarins like this compound.[1][3] The proposed mechanisms of action include the inhibition of bacterial adhesion to host cells, a critical initial step in biofilm formation, and the modulation of quorum sensing (QS) pathways, which are central to the regulation of virulence and biofilm architecture.[4][5][6]
Data Presentation: Anti-Biofilm Activity of Pelargonium sidoides Extract
The following table summarizes the reported anti-biofilm and related activities of Pelargonium sidoides extracts, which contain this compound. Direct quantitative data for purified this compound is limited in the current literature; therefore, the data presented pertains to the whole extract.
| Extract/Component | Target Organism(s) | Assay | Key Findings | Reference(s) |
| Pelargonium sidoides root extract (EPs® 7630) | Helicobacter pylori | In situ anti-adhesion assay | Dose-dependent inhibition of bacterial adhesion to human stomach tissue (0.001 to 10 mg/ml). | [7][8] |
| Pelargonium sidoides root extract | Group A-Streptococci | Flow cytometry with HEp-2 cells | Prominent anti-adhesive and anti-invasive capabilities at concentrations < 30 µg/mL. | [5] |
| Combination of Catechin and Gallic Acid (major components of P. sidoides extract) | Pseudomonas aeruginosa (19 clinical isolates) | Crystal Violet Assay | Reduced the percentage of strong and moderate biofilm-forming isolates from 52.63% to 5.26%. | [2][4][9] |
| Combination of Catechin and Gallic Acid | Pseudomonas aeruginosa | qRT-PCR | Downregulated the expression of quorum-sensing genes lasI and lasR. | [2][4][9] |
| Pelargonium x hortorum root extracts (related species) | Pseudomonas aeruginosa | Broth microdilution | Minimum Inhibitory Concentration (MIC) values ranging from 512 to 1024 µg/mL. | [2] |
Signaling Pathways and Mechanisms of Action
The anti-biofilm activity of compounds within Pelargonium sidoides is believed to interfere with key stages of biofilm development. A proposed general mechanism involves the following stages:
-
Inhibition of Initial Attachment: The extract's components may interact with bacterial surface adhesins, preventing the initial attachment of planktonic bacteria to surfaces, a prerequisite for biofilm formation.[5][8]
-
Interference with Quorum Sensing: Compounds such as catechin and gallic acid have been shown to downregulate the expression of key quorum-sensing genes (lasI/lasR in P. aeruginosa).[4][9] This disruption of cell-to-cell communication can inhibit the coordinated expression of virulence factors and biofilm maturation.
-
Modulation of the Extracellular Polymeric Substance (EPS) Matrix: While not explicitly detailed for this compound, many anti-biofilm agents act by inhibiting the production of or degrading the components of the EPS matrix, which is crucial for the structural integrity of the biofilm.
Experimental Protocols
Quantification of Biofilm Formation and Inhibition using Crystal Violet Assay
This protocol describes a method to quantify the total biomass of a biofilm and to assess the inhibitory effect of a compound like this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05.
-
-
Biofilm Formation and Treatment:
-
Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 20 µL of this compound solution at various concentrations (prepare serial dilutions). Include a vehicle control (solvent only) and a growth control (medium only).
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Crystal Violet Staining:
-
Carefully aspirate the medium from each well without disturbing the biofilm.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic and loosely attached bacteria.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
-
Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess the effects of this compound on biofilm architecture and cell viability.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Bacterial strain and growth medium
-
This compound solution
-
Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)
-
PBS, sterile
Protocol:
-
Biofilm Growth:
-
Grow biofilms on glass-bottom dishes by inoculating with a diluted overnight culture of the test bacterium, with and without this compound, as described in the Crystal Violet protocol.
-
Incubate under appropriate conditions for 24-72 hours.
-
-
Staining:
-
Gently remove the medium and wash the biofilms twice with sterile PBS.
-
Prepare a working solution of fluorescent stains (e.g., a mixture of SYTO 9 and Propidium Iodide in PBS according to the manufacturer's instructions).
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging:
-
Gently wash the biofilms with PBS to remove excess stain.
-
Image the biofilms using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.
-
Use appropriate laser excitation and emission filters for the chosen fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for Propidium Iodide).
-
-
Image Analysis:
-
Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris).
-
Analyze biofilm parameters such as total biovolume, average thickness, surface coverage, and the ratio of live to dead cells.
-
Analysis of Biofilm-Related Gene Expression by RT-qPCR
This protocol is for quantifying the expression of genes involved in biofilm formation (e.g., adhesion, EPS production, quorum sensing) in response to this compound treatment.
Materials:
-
Biofilms grown with and without this compound
-
RNA extraction kit suitable for bacteria
-
DNase I, RNase-free
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., lasI, lasR, pelA, pslA) and a housekeeping gene (e.g., rpoD)
-
Real-time PCR instrument
Protocol:
-
Biofilm Culture and RNA Extraction:
-
Grow biofilms as previously described.
-
Harvest the biofilm cells by scraping and centrifugation.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol, including a mechanical lysis step if necessary.
-
-
DNase Treatment and RNA Purification:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Purify the RNA to remove the DNase and reaction components.
-
Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit and random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in the treated and control samples.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
While direct evidence for the specific anti-biofilm mechanisms and quantitative efficacy of this compound is still emerging, its presence in the bioactive Pelargonium sidoides extract suggests a significant contribution to the overall anti-biofilm effect. The protocols detailed in these application notes provide a robust framework for researchers to investigate the precise role of this compound in inhibiting bacterial biofilm formation, elucidating its mechanism of action, and evaluating its potential as a novel therapeutic agent. Further studies focusing on purified this compound are warranted to fully characterize its anti-biofilm properties.
References
- 1. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Quorum Sensing and Anti-Biofilm Activity of Pelargonium × hortorum Root Extract against Pseudomonas aeruginosa: Combinatorial Effect of Catechin and Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections [frontiersin.org]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An extract of Pelargonium sidoides (EPs 7630) inhibits in situ adhesion of Helicobacter pylori to human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Quorum Sensing and Anti-Biofilm Activity of Pelargonium × hortorum Root Extract against Pseudomonas aeruginosa: Combinatorial Effect of Catechin and Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Umckalin in the Development of New Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a coumarin derivative isolated from the roots of Pelargonium sidoides, has garnered significant interest for its potential as an antimicrobial agent. Traditionally used in South African medicine to treat respiratory tract infections, modern research has begun to elucidate the scientific basis for these applications. While much of the existing research has focused on the whole root extract, EPs® 7630, this compound is recognized as a key bioactive constituent with demonstrated antimicrobial, antiviral, and immunomodulatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of isolated this compound in the development of new antimicrobial therapies. It is important to note that while data on Pelargonium sidoides extracts are more abundant, this document will focus on methodologies applicable to the study of the purified compound, this compound.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of this compound is broad, though often more pronounced in the context of the whole plant extract, suggesting synergistic effects with other components like polyphenols.[1] Direct evidence for the antimicrobial efficacy of isolated this compound is still emerging.
Data Presentation: Antimicrobial Activity of Pelargonium sidoides Extracts (Containing this compound)
| Microbial Species | Extract Type | MIC Range (mg/mL) | Reference |
| Gram-positive bacteria | 60% ethanol | 0.078 - 2.5 | [1] |
| Gram-negative bacteria | 60% ethanol | 0.078 - 2.5 | [1] |
| Candida albicans | 60% ethanol | 0.039 | [1] |
| Cryptococcus neoformans | 60% ethanol | 0.078 | [1] |
| Neisseria spp. | Aqueous ethanolic | ≥ 0.2 | [3] |
| Haemophilus influenzae | Aqueous ethanolic | ≥ 0.2 | [3] |
| Streptococcus pneumoniae | Aqueous ethanolic | ≥ 0.2 | [3] |
| Staphylococcus epidermidis | Aqueous ethanolic | ≥ 0.2 | [3] |
| Moraxella catarrhalis | Aqueous ethanolic | ≥ 0.2 | [3] |
Note: The antimicrobial activity of P. sidoides extracts has been positively correlated with their polyphenol content, which may be a more reliable indicator of antimicrobial potency than this compound levels alone.[1]
Mechanism of Action
The precise antimicrobial mechanism of action for isolated this compound is not yet fully elucidated. However, based on studies of Pelargonium sidoides extracts and related natural compounds, several potential mechanisms can be proposed for investigation. These include disruption of the bacterial cell membrane, inhibition of essential microbial enzymes, and interference with microbial signaling pathways. Extracts containing this compound have been shown to inhibit the adhesion of bacteria to mucous membranes.[1]
Potential Mechanisms of Antimicrobial Action
-
Caption: Potential antimicrobial mechanisms of this compound against bacterial cells. */
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound's antimicrobial properties. These are generalized methods that should be optimized for the specific microbial strains and experimental conditions used.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Isolated this compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile 96-well microtiter plates (polypropylene recommended for cationic compounds)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (bacterial culture without this compound)
-
Negative control (broth only)
-
Solvent control (bacterial culture with the highest concentration of solvent used)
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and control wells. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay. */
Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation.
Materials:
-
Isolated this compound
-
Appropriate solvent
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Bacterial inoculum
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of this compound stock solution to the first well and perform serial dilutions across the plate.
-
Inoculation: Add 100 µL of a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
-
Caption: Workflow for Biofilm Inhibition Assay. */
Cytotoxicity Assay
It is crucial to assess the potential toxicity of this compound to mammalian cells. This protocol describes a standard MTT assay for determining cell viability.
Materials:
-
Isolated this compound
-
Appropriate solvent (e.g., DMSO)
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and replace the existing medium in the wells with the this compound-containing medium. Include untreated and solvent controls.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. A study on RAW 264.7 cells showed no significant cytotoxicity for this compound at concentrations up to 300 μM.[2]
-
Caption: Workflow for MTT Cytotoxicity Assay. */
Signaling Pathways
While the direct molecular targets of this compound in microbial cells are not well-defined, it is known to modulate signaling pathways in mammalian cells, specifically the MAPK signaling pathway, leading to anti-inflammatory effects.[2] It is plausible that this compound could interfere with bacterial signaling systems, such as quorum sensing, which regulate virulence and biofilm formation. Further research is required to explore these potential mechanisms.
Hypothetical Bacterial Signaling Interference by this compound
-
Caption: Hypothetical interference of this compound with bacterial quorum sensing. */
Conclusion
This compound presents a promising natural product for the development of novel antimicrobial agents. However, a significant portion of the current research has been conducted on complex extracts of Pelargonium sidoides. To fully realize the therapeutic potential of this compound, further studies focusing on the isolated compound are essential. The protocols and application notes provided herein offer a framework for researchers to systematically investigate its antimicrobial efficacy, mechanism of action, and safety profile. A deeper understanding of its specific molecular targets within microbial cells will be critical for its advancement as a therapeutic candidate.
References
Umckalin: A Reliable Positive Control for Immunomodulation Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant and reproducible immunomodulatory effects, particularly in the context of anti-inflammatory responses.[1][2][3] Its well-characterized mechanism of action makes it an ideal positive control for a variety of in vitro immunomodulation assays. This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound as a positive control to ensure assay validity and reproducibility.
The primary immunomodulatory activity of this compound lies in its ability to suppress the production of pro-inflammatory mediators.[1][4] In experimental models, particularly those using lipopolysaccharide (LPS)-stimulated macrophages, this compound consistently inhibits the release of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][4] Furthermore, it reduces the levels of other inflammatory molecules including nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
The molecular mechanism underlying these effects involves the modulation of critical intracellular signaling pathways. This compound has been shown to attenuate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[1][2] The MAPK pathway is a crucial upstream regulator of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in orchestrating inflammatory gene expression.[1][5] By inhibiting the MAPK pathway, this compound effectively dampens the inflammatory response, providing a clear and measurable endpoint for assay validation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various immunomodulatory parameters, establishing its efficacy as a positive control for anti-inflammatory assays.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 75 | Significant | Significant | Significant |
| 150 | More Significant | More Significant | More Significant |
| 300 | Most Significant | Most Significant | Most Significant |
Data is a qualitative summary based on dose-dependent effects reported in literature.[1][4] For precise quantification, it is recommended to generate a dose-response curve in the specific assay system.
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| 75 | Significant | Significant |
| 150 | More Significant | More Significant |
| 300 | Most Significant | Most Significant |
Data is a qualitative summary based on dose-dependent effects reported in literature.[1] For precise quantification, it is recommended to generate a dose-response curve in the specific assay system.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods used to characterize the immunomodulatory properties of this compound.[1]
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the steps to assess the anti-inflammatory effects of a test compound using this compound as a positive control in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seed the cells in a 24-well plate at a density of 1.5 x 10^5 cells per well and incubate for 24 hours.[1]
2. Compound Treatment:
- Prepare stock solutions of this compound (positive control) and test compounds in a suitable solvent (e.g., DMSO).
- Dilute the compounds to the desired final concentrations (e.g., for this compound: 75, 150, and 300 µM) in cell culture medium.[1]
- Pre-treat the cells with the compounds for 1-2 hours.
3. Induction of Inflammation:
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]
- Include a vehicle control group (no compound, with LPS) and an untreated control group (no compound, no LPS).
4. Incubation and Supernatant Collection:
- Incubate the plates for 24 hours.[1]
- After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.
5. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.[1]
- Cytokine Quantification (TNF-α, IL-6, IL-1β): Quantify the levels of pro-inflammatory cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]
6. Cell Viability Assay (MTT Assay):
- After collecting the supernatant, assess the viability of the remaining cells to rule out cytotoxicity-mediated effects.
- Add MTT solution (0.4 mg/mL) to each well and incubate for 4 hours.[1]
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.[1]
Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol outlines the procedure to investigate the effect of this compound on the LPS-induced phosphorylation of MAPK pathway proteins.
1. Cell Lysis:
- Following treatment with compounds and LPS (for a shorter duration, e.g., 30 minutes), wash the cells with ice-cold PBS.[1]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 30 minutes at 4°C to pellet cellular debris.[1]
2. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]
3. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins based on molecular weight using 10% SDS-polyacrylamide gel electrophoresis.[1]
- Transfer the separated proteins to a PVDF membrane.[1]
4. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour.[1]
- Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.[1]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
Application Notes and Protocols for the Development of a Stable Umckalin Formulation for Research
Introduction to Umckalin
This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound isolated from the roots of Pelargonium sidoides.[1][2] This medicinal plant has a history of use in traditional South African medicine for treating respiratory infections.[3][4] Modern research has identified this compound as possessing significant antimicrobial, anti-inflammatory, and immunomodulatory properties.[3] Specifically, it has been shown to inhibit inflammatory mediators and regulate MAPK signaling pathways.[5] Given its therapeutic potential, developing a stable and well-characterized formulation of this compound is crucial for enabling reproducible and reliable preclinical and clinical research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a stable liquid formulation of this compound. The protocols herein cover excipient screening, formulation preparation, and stability testing, supported by detailed analytical methods.
Physicochemical Properties and Stability Profile of this compound
Understanding the inherent properties of this compound is the first step in designing a stable formulation. This compound is a phenolic compound belonging to the coumarin class.[6][7][8] Phenolic compounds and coumarins are known to be susceptible to degradation from environmental factors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-hydroxy-5,6-dimethoxychromen-2-one | [2][9][10] |
| Molecular Formula | C₁₁H₁₀O₅ | [9][10] |
| Molecular Weight | 222.19 g/mol | [9][10] |
| Appearance | Colorless or yellow crystalline substance | [11] |
| Solubility | Soluble in methanol; slightly soluble in water. Soluble in organic solvents like chloroform, diethyl ether, and ethanol. | [2][11] |
| CAS Number | 43053-62-9 | [3][9][10] |
Stability Challenges:
Like many phenolic compounds, this compound's stability is compromised by:
-
Oxidation: The hydroxyl group on the aromatic ring makes it susceptible to oxidation, which can be catalyzed by light, heat, and transition metal ions.[12]
-
pH: The stability of coumarins can be pH-dependent, with increased degradation rates observed at higher pH levels under both oxic and anoxic conditions.[13]
-
Light: Photodegradation is a common issue for coumarin-containing compounds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[12]
Potential Degradation Pathway of this compound:
The degradation of this compound likely involves oxidation of the phenolic hydroxyl group and potential cleavage of the lactone ring of the coumarin structure, especially under hydrolytic conditions.
Formulation Development Strategy
The primary goal is to mitigate the degradation of this compound by creating a protective formulation. A liquid formulation is often preferred for research applications due to ease of administration and dose adjustment. Our strategy will focus on a systematic approach involving the screening of excipients to counteract the identified stability issues.
Formulation Development Workflow:
Experimental Protocols
Protocol 4.1: Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Store the stock solution in an amber vial at 2-8°C, protected from light.
Protocol 4.2: Screening of Stabilizing Excipients
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4.0, 5.5, 7.0).
-
For each pH, prepare a control solution containing a known concentration of this compound (e.g., 100 µg/mL).
-
For each pH, prepare test solutions containing this compound and one of the following stabilizing excipients:
-
Antioxidants: Ascorbic acid (0.1% w/v), Butylated hydroxytoluene (BHT) (0.02% w/v).
-
Chelating Agent: Disodium edetate (EDTA) (0.05% w/v).
-
-
Store all solutions in clear and amber vials at accelerated stability conditions (e.g., 40°C/75% RH) and under photostability conditions (ICH Q1B).
-
Analyze the concentration of this compound at initial, 1, 2, and 4-week time points using the HPLC method described in Protocol 5.1.
Table 2: Excipient Screening Data Template
| Formulation | Initial Conc. (µg/mL) | 1 Week Conc. (µg/mL) | 2 Week Conc. (µg/mL) | 4 Week Conc. (µg/mL) | % Degradation (4 weeks) |
| pH 4.0 Control | |||||
| pH 4.0 + Ascorbic Acid | |||||
| pH 4.0 + EDTA | |||||
| pH 5.5 Control | |||||
| pH 5.5 + Ascorbic Acid | |||||
| pH 5.5 + EDTA | |||||
| pH 7.0 Control | |||||
| pH 7.0 + Ascorbic Acid | |||||
| pH 7.0 + EDTA |
Protocol 4.3: Development of a Prototype Liquid Formulation
Based on the results from the excipient screening, a prototype formulation can be developed.
Table 3: Prototype Formulation Compositions
| Ingredient | Formulation A (% w/v) | Formulation B (% w/v) | Function |
| This compound | 0.1 | 0.1 | Active Pharmaceutical Ingredient |
| Propylene Glycol | 20.0 | 30.0 | Co-solvent |
| Glycerin | 10.0 | 10.0 | Co-solvent/Sweetener |
| Citric Acid Buffer (pH 5.5) | q.s. to 100 mL | q.s. to 100 mL | Vehicle/Buffering Agent |
| Ascorbic Acid | 0.1 | 0.1 | Antioxidant |
| Disodium Edetate (EDTA) | 0.05 | 0.05 | Chelating Agent |
| Methylparaben | 0.1 | 0.1 | Preservative |
Preparation Procedure:
-
In a calibrated beaker, dissolve the buffer salts, ascorbic acid, EDTA, and methylparaben in about 60% of the final volume of purified water.
-
In a separate container, dissolve the this compound in propylene glycol.
-
Slowly add the this compound solution to the aqueous solution with continuous stirring.
-
Add the glycerin and continue to stir until a homogenous solution is obtained.
-
Adjust the final volume with the buffer solution and verify the pH.
-
Filter the solution through a 0.45 µm filter.
Protocol 4.4: Stability Testing of Prototype Formulations
-
Package the prototype formulations in amber glass bottles.
-
Store the bottles at long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability conditions.
-
Withdraw samples at 0, 1, 3, and 6-month intervals.
-
Analyze the samples for this compound content, pH, and physical appearance.
Analytical Methodology
A validated stability-indicating analytical method is essential for accurately quantifying this compound.
Protocol 5.1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
A validated HPLC-UV method is recommended for the quantification of this compound.[14]
Table 4: HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Phenomenex®-C18, 5 µm, 25 cm x 4.6 mm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 310 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
Dilute the formulation samples with the mobile phase to a concentration within the linear range of the assay (e.g., 0.3-2.0 µg/mL).[15]
Data Presentation and Interpretation
All quantitative data from the stability studies should be tabulated as shown in the templates above. The percentage of this compound remaining at each time point should be calculated. The formulation that shows the least degradation (e.g., >95% of initial concentration remaining after 6 months at accelerated conditions) and maintains its physical characteristics should be selected as the lead candidate for further development.
This compound's Putative Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] This is achieved, in part, through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]
Conclusion and Recommendations
This document provides a systematic approach to developing a stable liquid formulation of this compound for research purposes. By carefully selecting excipients that protect against oxidation, pH-induced degradation, and photodegradation, a robust formulation can be achieved. It is recommended that the lead formulation undergoes long-term stability studies (12-24 months) and further characterization before use in pivotal preclinical or clinical studies. The protocols provided herein serve as a foundational guide and may require optimization based on specific experimental findings.
References
- 1. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:43053-62-9 | Phenylpropanes | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Various therapeutic formulations of phenolic compounds: An overview [mnba-journal.com]
- 7. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C11H10O5 | CID 5316862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron-Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 15. researchgate.net [researchgate.net]
Optimizing Umckalin Extraction from Pelargonium Roots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of optimized methods for the extraction of Umckalin, a key bioactive coumarin from the roots of Pelargonium sidoides. The following sections detail various extraction techniques, comparative data on their efficiency, and step-by-step protocols for laboratory and pilot-scale applications.
Introduction
Pelargonium sidoides DC, a medicinal plant indigenous to South Africa, is widely used in phytotherapy for respiratory tract infections. The therapeutic efficacy of its root extracts is often attributed to a unique profile of phytochemicals, with this compound (7-hydroxy-5,6-dimethoxycoumarin) being a critical marker compound for species identification and quality control.[1] Optimizing the extraction process is paramount to maximize the yield and purity of this compound and other synergistic compounds like polyphenols, thereby ensuring the potency and consistency of the final product. This document outlines conventional and modern extraction methodologies, providing data-driven guidance for selecting the most appropriate technique.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield of this compound and the overall phytochemical profile of the Pelargonium root extract. Key parameters influencing extraction efficiency include the choice of solvent, temperature, and the extraction technology employed.
Solvent Selection and Concentration
Ethanol is a commonly used solvent for the extraction of this compound. The concentration of ethanol in an aqueous solution has a profound effect on the extraction yield of both this compound and total polyphenols.
Table 1: Effect of Ethanol Concentration and Temperature on this compound and Polyphenol Extraction
| Ethanol Concentration (%) | Extraction Condition | Relative this compound Yield | Relative Total Polyphenol Yield | Reference(s) |
| 11 | Standard (EPs® 7630 method) | Baseline | Baseline | [2][3] |
| 30 | Heated | High | High | [2] |
| 60 | Standard | Higher than 11% | Higher than 11% | [3][4][5] |
| 80 | Heated | High | High | [2] |
Note: "High" indicates a significant increase relative to the 11% ethanol extraction. Direct quantitative comparison is challenging due to variations in experimental setups across different studies.
Higher concentrations of ethanol, particularly when combined with elevated temperatures, generally lead to increased yields of this compound and polyphenols.[2] While the traditional EPs® 7630 extract utilizes 11% ethanol, studies have shown that 60% ethanol extracts can yield superior antibacterial and antifungal activity, which correlates with a higher polyphenol content.[3][5]
Conventional vs. Modern Extraction Techniques
While conventional methods like maceration and Soxhlet extraction are widely used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and extraction time.
Table 2: Comparison of Different Extraction Techniques for this compound
| Extraction Technique | Principle | Advantages | Disadvantages | Reference(s) |
| Maceration | Soaking the plant material in a solvent over a period. | Simple, low cost. | Time-consuming, lower efficiency. | [6] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, potential for thermal degradation of compounds. | [7] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Faster, higher yields, less solvent consumption. | Equipment cost. | [8][9][10] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, high efficiency, reduced solvent use. | Potential for localized overheating, equipment cost. | [10][11][12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases. | Effective for purification. | Can be labor-intensive, uses larger solvent volumes. | |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid phase. | High selectivity and purification. | Can be costly, may require method development. |
Experimental Protocols
The following protocols provide a starting point for the extraction and quantification of this compound. Optimization may be required based on the specific plant material and available equipment.
Protocol for Optimized Solvent Extraction
This protocol is based on findings that higher ethanol concentrations and heat improve yields.
Materials:
-
Dried, powdered roots of Pelargonium sidoides
-
80% Ethanol (v/v) in deionized water
-
Shaking water bath or incubator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Weigh 10 g of powdered Pelargonium root material.
-
Add 100 mL of 80% ethanol to the powder in a sealed conical flask.
-
Place the flask in a shaking water bath set to 40-50°C.
-
Extract for 24 hours with continuous agitation.[6]
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting extract to a constant weight.
-
Re-dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to quantify this compound.
Protocol for Ultrasound-Assisted Extraction (UAE)
Materials:
-
Dried, powdered roots of Pelargonium sidoides
-
Ethanol (e.g., 60-80%)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system
Procedure:
-
Combine 10 g of powdered root material with 100 mL of the chosen ethanol concentration in a beaker or flask.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[9]
-
Monitor the temperature during sonication to avoid excessive heating that could degrade the target compounds.
-
After the extraction period, filter the mixture to separate the extract.
-
Concentrate and dry the extract using a rotary evaporator.
-
Quantify this compound content using HPLC.
Protocol for Microwave-Assisted Extraction (MAE)
Materials:
-
Dried, powdered roots of Pelargonium sidoides
-
Ethanol (e.g., 60-80%)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system
Procedure:
-
Place 10 g of powdered root material and 100 mL of the selected ethanol concentration into a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, such as microwave power (e.g., 300-800 W), temperature (e.g., 50-70°C), and time (e.g., 5-15 minutes).
-
After the extraction cycle, allow the vessel to cool before opening.
-
Filter the extract to remove solid plant material.
-
Concentrate and dry the extract using a rotary evaporator.
-
Analyze the this compound content via HPLC.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Pelargonium roots.
Biosynthetic Pathway of Coumarins
This compound is a coumarin, a class of secondary metabolites derived from the phenylpropanoid pathway. The general biosynthetic route is depicted below.
This pathway begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to form p-coumaroyl-CoA.[2][3] A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, followed by lactonization to form the characteristic coumarin ring structure, yielding umbelliferone.[2][3] Subsequent tailoring reactions, including additional hydroxylations and O-methylations, lead to the formation of more complex coumarins like this compound.
Conclusion
The optimization of this compound extraction from Pelargonium roots is a multi-faceted process where solvent choice, temperature, and extraction technology play crucial roles. For maximizing the yield of this compound and associated polyphenols, extraction with higher concentrations of ethanol (60-80%) under heated conditions is recommended. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer significant improvements in efficiency and can substantially reduce extraction times compared to conventional methods. The provided protocols serve as a robust starting point for researchers and drug development professionals to develop and validate their own high-efficiency extraction processes for this medicinally important compound. Further optimization and validation are encouraged to suit specific laboratory or industrial requirements.
References
- 1. pelargonium.org [pelargonium.org]
- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Anti-Inflammatory Potential of this compound Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells [mdpi.com]
- 10. De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylpropanoid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Umckalin Delivery Systems in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin is a coumarin derivative found in the roots of Pelargonium sidoides, a plant used in traditional medicine.[1][2] Preclinical studies have highlighted its potential as an antimicrobial, antiviral, and immunomodulatory agent.[3] Specifically, in vitro research has demonstrated its anti-inflammatory properties through the inhibition of iNOS, COX-2, pro-inflammatory cytokines, and the MAPK signaling pathway in LPS-stimulated RAW 264.7 cells.[3] Despite these promising bioactivities, the clinical translation of this compound may be hampered by challenges related to its physicochemical properties, such as poor aqueous solubility, which can lead to low oral bioavailability.[4]
Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising strategy to overcome these limitations.[4][5] These carriers can enhance the solubility of hydrophobic compounds, protect them from degradation, and facilitate their absorption and targeted delivery, thereby improving their therapeutic efficacy in vivo.[4][5][6]
While research on specific delivery systems for this compound is still emerging, this document provides a comprehensive guide for the development and in vivo evaluation of such systems. It includes detailed protocols for the formulation and characterization of this compound-loaded liposomes and nanoparticles, as well as a step-by-step guide for conducting preclinical in vivo studies in rodent models.
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
References
- 1. In vitro and in vivo effects of Pelargonium sidoides DC. root extract EPs® 7630 and selected constituents against SARS-CoV-2 B.1, Delta AY.4/AY.117 and Omicron BA.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Enhancement of Vancomycin Hydrochloride with Cationic Nanocarrier (Leciplex): Optimization, In Vitro, Ex Vivo, and In Vivo Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
High-Throughput Screening Assays for Umckalin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound isolated from the roots of Pelargonium sidoides. It has garnered significant interest for its immunomodulatory, antiviral, and antibacterial properties. The therapeutic potential of this compound has spurred research into its derivatives to explore enhanced or novel biological activities. High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of this compound derivatives for various pharmacological effects. This document provides detailed application notes and protocols for HTS assays relevant to the screening of this compound derivatives, with a primary focus on anti-inflammatory, cyclooxygenase (COX) inhibitory, antiviral, and antimicrobial activities.
Key Biological Activities and Signaling Pathways
This compound and its related coumarin derivatives have been shown to exert their biological effects through various mechanisms. A key pathway implicated in the anti-inflammatory action of this compound is the mitogen-activated protein kinase (MAPK) signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), MAPK pathways are activated, leading to the expression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines such as TNF-α, IL-6, and IL-1β[1]. This compound has been demonstrated to inhibit the production of these inflammatory molecules by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the regulation of MAPK signaling pathways[1].
Signaling Pathway Diagram
Caption: LPS-induced MAPK and NF-κB signaling pathway in macrophages.
Data Presentation: Quantitative Activity of Coumarin Derivatives
The following tables summarize the inhibitory activities of various coumarin derivatives against key inflammatory mediators and enzymes. This data can serve as a benchmark for screening new this compound derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Coumarin | RAW 264.7 | >100 | [2] |
| 6-Methylcoumarin | RAW 264.7 | ~300 | [3] |
| Coumarin Derivative I | Not Specified | 799.83 | [4] |
| Coumarin Derivative II | Not Specified | 712.85 | [4] |
| Coumarin Derivative III | Not Specified | 872.97 | [4] |
| Hesperidin | BV-2 | 9.9 ± 0.1 | [5] |
| Naringenin | BV-2 | 11.1 ± 0.5 | [5] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazoline derivative 3a | COX-2 | 0.31 | >322.5 | [1] |
| Thiazoline derivative 3b | COX-2 | 0.36 | >277.7 | [1] |
| Thiazolidinone 8b | COX-2 | 0.32 | >312.5 | [1] |
| Celecoxib (Reference) | COX-2 | 0.30 | 4303 | [6] |
| MISF2 | COX-2 | 0.57 | 242.4 | [6] |
Table 3: Antiviral and Antimicrobial Activities of Coumarin Derivatives
| Compound | Activity | Organism/Virus | MIC/IC50 (µM) | Reference |
| Imidazole coumarin C4 | Antiviral | IHNV | 2.53 | [7] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Antibacterial | Bacillus cereus | 1500 | [8] |
| 7-hydroxy-4-trifluoromethylcoumarin | Antibacterial | Enterococcus faecium | 1700 | [8] |
| Dicoumarol | Antibacterial | Listeria monocytogenes | 1200 | [8] |
| Coumarin Derivative 4e | Antibacterial | E. coli | 50 µg/mL | [9] |
| Coumarin Derivative 4k | Antifungal | C. albicans | 44 µg/mL | [9] |
Experimental Protocols and Workflows
High-Throughput Screening for Anti-Inflammatory Activity
This protocol describes a cell-based HTS assay to identify this compound derivatives that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Caption: Workflow for anti-inflammatory HTS using RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative library dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Assay: a. Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use. b. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant. d. Incubate at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. d. Calculate the IC50 value for active compounds.
High-Throughput Screening for COX-2 Inhibitory Activity
This protocol describes a fluorometric HTS assay to identify this compound derivatives that directly inhibit the activity of the COX-2 enzyme.
Caption: Workflow for fluorometric COX-2 inhibitor HTS.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control inhibitor)
-
This compound derivative library dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial COX-2 inhibitor screening kit).
-
Compound Plating: Add 10 µL of diluted this compound derivatives to the sample wells. Add 10 µL of COX Assay Buffer to the Enzyme Control wells and 10 µL of diluted Celecoxib to the Inhibitor Control wells.
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Enzyme Addition: Add the appropriate amount of reconstituted COX-2 enzyme to each well (except for a no-enzyme blank).
-
Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well.
-
Reaction Initiation: Using a multichannel pipette, add 10 µL of diluted Arachidonic Acid/NaOH solution to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. b. Determine the percentage inhibition for each compound concentration relative to the Enzyme Control. c. Calculate the IC50 value for active compounds.
High-Throughput Screening for Antiviral Activity
This protocol provides a general framework for an HTS assay to screen this compound derivatives for antiviral activity using a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).
Caption: General workflow for antiviral HTS.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Appropriate cell culture medium
-
Virus stock (e.g., Influenza virus, Herpes Simplex Virus)
-
This compound derivative library
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque plates (depending on the readout)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include cell-only controls, virus-only controls, and a positive control antiviral drug.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates for the appropriate time for CPE to develop in the virus control wells.
-
Cell Viability Measurement: a. At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time to allow for color or signal development.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each well relative to the cell-only control. b. Determine the percentage of CPE inhibition for each compound concentration. c. Calculate the IC50 (the concentration that inhibits CPE by 50%) and CC50 (the concentration that reduces cell viability by 50%) to determine the selectivity index (SI = CC50/IC50).
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the high-throughput screening of this compound derivatives. By targeting key inflammatory pathways, viral replication, and microbial growth, researchers can efficiently identify novel and potent drug candidates. The provided workflows and detailed protocols can be adapted to specific laboratory automation and screening needs, facilitating the discovery of the next generation of therapeutics derived from this important natural product scaffold.
References
- 1. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Umckalin Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a naturally occurring coumarin derivative found in the roots of Pelargonium sidoides. It is recognized for its significant anti-inflammatory, antiviral, and immunomodulatory properties. These application notes provide detailed methods for the synthesis and purification of this compound, intended to support research and development in medicinal chemistry and drug discovery.
This compound Synthesis
Proposed Synthetic Pathway: Pechmann Condensation
A potential synthetic route to this compound involves the reaction of 3,4-dimethoxyphenol with a suitable β-ketoester, such as diethyl 2-acetylmalonate, in the presence of an acid catalyst.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound via Pechmann Condensation
Materials:
-
3,4-dimethoxyphenol
-
Diethyl 2-acetylmalonate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., Amberlyst 15)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenol in a minimal amount of a suitable solvent.
-
Addition of Reagents: Slowly add an equimolar amount of diethyl 2-acetylmalonate to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The mixture may become warm.
-
Reaction: Heat the mixture to a temperature of 70-80°C and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate should form.
-
Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Note: The yield of this reaction is not documented in the available literature and would require experimental determination.
This compound Purification Methods
Purification of this compound from natural sources (Pelargonium sidoides root extracts) or from a crude synthetic product is crucial to obtain a high-purity compound for research and pharmaceutical applications. Chromatographic techniques are the most effective methods for this purpose.
Method 1: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating pure this compound from a complex mixture.
Experimental Protocol:
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water is often employed. For example, a linear gradient from 30% methanol in water to 70% methanol in water over 30 minutes.
-
Sample Preparation: Dissolve the crude extract or synthetic product in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Detection: Monitor the elution at a wavelength of approximately 330 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Method 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE is an effective method for sample pre-purification to remove interfering substances before final purification by HPLC or for analytical quantification.
Experimental Protocol:
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol followed by water.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute this compound with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluent to obtain a concentrated and partially purified this compound sample.
Method 3: Liquid-Liquid Extraction (LLE) for Initial Purification
LLE can be used as an initial step to separate this compound from highly polar or non-polar impurities in a crude extract.
Experimental Protocol:
-
Dissolution: Dissolve the crude extract in a suitable solvent system, for example, a mixture of water and ethyl acetate.
-
Extraction: Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Separation: Collect the organic layer (ethyl acetate), which will contain the more non-polar compounds, including this compound.
-
Repetition: Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a concentrated extract enriched in this compound.
Quantitative Data on Purification Methods
The following table summarizes the performance of LLE and SPE as sample preparation methods for the determination of this compound by HPLC.[1][2]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 95.2% | > 95.2% |
| Repeatability (CV) | 1.3% | 1.2% |
| Linearity (r) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.0098 | 0.0098 |
| LOQ (µg/mL) | 0.0298 | 0.0298 |
CV: Coefficient of Variation; r: Correlation Coefficient; LOD: Limit of Detection; LOQ: Limit of Quantification.
Signaling Pathway and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the MAPK signaling pathway.
Caption: this compound inhibits inflammatory pathways.
General Workflow for this compound Purification and Analysis
The following diagram illustrates a typical workflow for the purification and analysis of this compound from a natural source.
Caption: Workflow for this compound purification.
Logical Relationship for Method Selection
The choice of purification method depends on the scale and desired purity of the final product.
Caption: Purification method selection logic.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Umckalin Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of Umckalin in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, indicated by a change in color and a decrease in absorbance/fluorescence. What are the primary causes of this instability?
A1: this compound, a hydroxycoumarin, is susceptible to degradation in aqueous solutions through several pathways:
-
Hydrolysis: The lactone ring of the coumarin structure can undergo hydrolysis, particularly under basic (alkaline) conditions, leading to the formation of a coumarinic acid salt. This process is often reversible upon acidification, but prolonged exposure to basic pH can lead to irreversible isomerization to the more stable trans-chalcone.
-
Oxidation: The phenolic hydroxyl group and the electron-rich aromatic ring make this compound prone to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to light, leading to the formation of quinone-like structures, dimers, or other oxidation byproducts. Oxidative degradation is often accelerated at higher pH.[1][2][3][4]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of the this compound molecule.[5] Studies on the closely related 7-hydroxycoumarin have shown its susceptibility to photolytic degradation.[1]
Q2: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to its stability in the cell culture medium?
A2: Yes, the instability of this compound in aqueous solutions, including cell culture media (which are typically buffered at physiological pH ~7.4), can lead to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in poor reproducibility and inaccurate dose-response curves. The degradation products may also have different biological activities or cytotoxic effects, further confounding the results.
Q3: What is the expected stability of this compound in a standard aqueous buffer at room temperature?
A3: While specific kinetic data for this compound is limited in publicly available literature, studies on similar hydroxycoumarins indicate that stability is highly dependent on pH, temperature, and light exposure. For instance, 7-hydroxycoumarin shows greater susceptibility to degradation under alkaline and photolytic conditions.[1] It is recommended to use freshly prepared solutions whenever possible and to conduct preliminary stability studies under your specific experimental conditions.
Q4: Are there any recommended storage conditions for this compound stock solutions?
A4: To maximize the shelf-life of your this compound stock solutions, consider the following:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol, where this compound is more stable.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in water. Ensure you are not exceeding its solubility limit in your final aqueous solution. |
| Solvent Shock | When adding a concentrated organic stock solution of this compound to an aqueous buffer, localized high concentrations can cause the compound to precipitate. To mitigate this, add the stock solution dropwise while vortexing or stirring the aqueous solution. |
| pH Effects | The solubility of this compound can be pH-dependent. While increasing the pH can enhance the solubility of hydroxycoumarins, it also significantly increases the rate of degradation. |
| Use of Co-solvents or Solubilizing Agents | Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) in your final aqueous solution, if permissible for your experiment. The use of solubilizing agents like cyclodextrins has also been shown to improve the solubility and stability of some coumarins.[6] |
Issue 2: Rapid Degradation of this compound in Experimental Media
| Possible Cause | Troubleshooting Steps |
| High pH of the Medium | Buffers with a pH greater than 7 can accelerate the hydrolysis and oxidation of this compound. If your experiment allows, consider using a buffer with a slightly acidic to neutral pH. |
| Presence of Oxidizing Agents | Contaminants in water or buffer reagents, such as trace metal ions, can catalyze oxidation. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. Consider the addition of a small amount of a chelating agent like EDTA to sequester metal ions, if compatible with your experimental system. |
| Exposure to Light | Protect your solutions from light at all stages of preparation and during the experiment. Use amber-colored labware or cover your experimental setup with aluminum foil. |
| Elevated Temperature | Higher temperatures will increase the rate of degradation. Maintain your solutions at the lowest practical temperature for your experiment. For long-term experiments, consider replenishing the this compound-containing medium periodically. |
Issue 3: Inconsistent Quantification of this compound by HPLC
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | For phenolic compounds like this compound, interactions with residual silanol groups on the silica-based stationary phase of the HPLC column can cause peak tailing.[7] To address this, consider adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the silanol groups. Using a column with end-capping can also minimize these secondary interactions. |
| Peak Splitting or Broadening | This can be caused by column overload, poor column packing, or a mismatch between the sample solvent and the mobile phase.[7] Ensure the sample is fully dissolved and that the injection volume and concentration are within the linear range of the column. The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. |
| Retention Time Drift | Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time to drift.[8] Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Regularly check the pump for leaks and ensure a stable flow rate. |
| Ghost Peaks | Ghost peaks can arise from contaminants in the mobile phase, the sample, or from the injection system. Ensure all solvents are HPLC grade and that the sample is properly filtered. Running a blank gradient can help identify the source of contamination. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions using HPLC-UV.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Prepare separate solutions for each condition to be tested (e.g., protected from light vs. exposed to light, 4°C vs. room temperature).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Sample Analysis by HPLC: Immediately analyze the aliquots by a validated stability-indicating HPLC method.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (approximately 310-330 nm).[9]
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient in the presence of its degradation products.[10][11]
-
Forced Degradation Studies: Subject the this compound solution to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
HPLC Method Development: Develop an HPLC method that can separate the intact this compound peak from all the degradation product peaks. This typically involves optimizing the mobile phase composition, gradient, column type, and detector wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Instability increases significantly at alkaline pH due to hydrolysis and oxidation.[1][2] | Maintain pH as low as experimentally feasible, preferably in the slightly acidic to neutral range. |
| Light | Exposure to UV and ambient light can cause photodegradation.[1][5] | Protect solutions from light using amber vials or by covering containers. |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Oxygen | Dissolved oxygen can lead to oxidative degradation.[2] | Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity reagents and consider the use of chelating agents like EDTA. |
Visualizations
Diagram 1: General Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in aqueous solution.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. ijariit.com [ijariit.com]
- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Umckalin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Umckalin from Pelargonium sidoides plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent significantly impacts the yield and purity of this compound. While the proprietary extract EPs® 7630 uses 11% (m/m) ethanol, studies have shown that higher concentrations of ethanol are more effective.[1][2][3][4] A 60% ethanol solution has been demonstrated to provide a consistent and superior yield of this compound and also exhibits greater antimicrobial activity compared to an 11% ethanol extraction.[2][3][4] For selective extraction of this compound along with other biomolecules like gallic acid and catechin, ethyl acetate has been shown to be efficient.[5] Methanol is also suitable for extracting this compound, but it is less effective for other compounds like scopoletin.[5]
Q2: How does extraction temperature affect this compound yield?
A2: Higher extraction temperatures generally lead to increased levels of this compound and total polyphenols extracted from the P. sidoides roots.[1] It is crucial to monitor and control the temperature to optimize the yield without degrading the target compounds.
Q3: What is the optimal duration for this compound extraction?
A3: The duration of the extraction process directly influences the yield of this compound. Research has shown that increasing the extraction time from one day to six days can significantly increase the this compound yield. A 24-hour extraction may only yield about 65% of the total extractable this compound.[6]
Q4: Does the geographical source of the plant material matter?
A4: Yes, the geographical origin of the P. sidoides roots can influence the concentration of this compound. For instance, roots from the Eastern Cape region of South Africa have been found to have higher levels of this compound compared to those from the Free State, which tend to have a higher polyphenol content.[1]
Q5: Is this compound the only important compound in Pelargonium sidoides extracts?
A5: While this compound is a key bioactive marker for P. sidoides, it is not the sole active constituent.[1] The therapeutic effects of the extract are attributed to a complex mixture of compounds, including other coumarins, gallic acid, proanthocyanidins, and polyphenols.[2][5] In fact, some studies suggest that polyphenol content may be a more reliable indicator of antimicrobial activity than this compound levels alone.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Solvent: The polarity of the solvent may not be optimal for this compound solubility. 2. Suboptimal Temperature: Extraction temperature may be too low. 3. Insufficient Extraction Time: The duration of the extraction may be too short to allow for complete leaching of the compound. 4. Plant Material Quality: The concentration of this compound in the raw plant material may be low due to geographical source or harvesting time.[1] | 1. Solvent Optimization: Switch to a higher concentration of ethanol (e.g., 60%) or try ethyl acetate for a more targeted extraction.[2][3][4][5] 2. Temperature Adjustment: Increase the extraction temperature, monitoring for any potential degradation of the extract.[1] 3. Increase Extraction Duration: Extend the extraction period. Studies show a significant increase in yield when extending from 24 hours to 6 days.[6] 4. Source Verification: If possible, obtain plant material from regions known for higher this compound content, such as the Eastern Cape of South Africa.[1] |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Compounds: The sample may contain high levels of phospholipids, fatty acids, or proteins.[7] 2. Excessive Agitation: Vigorous shaking can lead to the formation of stable emulsions.[7] | 1. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[7] 2. Gentle Mixing: Instead of shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[7] 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.[7] 4. Filtration: Use phase separation filter paper to isolate the desired phase.[7] |
| Inconsistent Extraction Results | 1. Variability in Plant Material: Natural variations in the chemical composition of the plant material.[1] 2. Lack of Standardized Protocol: Inconsistent application of extraction parameters (solvent ratio, temperature, time). | 1. Standardize Raw Material: Whenever possible, use plant material from a single, reputable source. Perform initial analysis to determine the baseline this compound content. 2. Implement a Standard Operating Procedure (SOP): Document and strictly adhere to a detailed extraction protocol, controlling all variables. |
Data Presentation: Comparison of Extraction Solvents
| Solvent System | Key Advantages | Considerations | Target Compounds |
| 11% Ethanol (m/m) | Used in the commercial EPs® 7630 extract, extensive clinical data available.[1][2] | Lower yield of this compound compared to higher ethanol concentrations.[2][3][4] | Broad spectrum of compounds. |
| 60% Ethanol | Higher and more consistent this compound yield, superior antimicrobial activity.[2][3][4] | May extract a different profile of compounds compared to 11% ethanol. | This compound, Polyphenols. |
| Ethyl Acetate | Efficient in extracting this compound and other specific biomolecules.[5] | Solvent properties differ significantly from ethanol-water mixtures. | This compound, Gallic Acid, Catechin, Scopoletin.[5] |
| Methanol | Suitable for extracting this compound.[5] | Poor at extracting certain other compounds like scopoletin.[5] | This compound, Gallic Acid, Catechin.[5] |
Experimental Protocols
Protocol 1: Ethanolic Extraction of this compound
-
Preparation of Plant Material: Dry the roots of Pelargonium sidoides at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder.
-
Solvent Preparation: Prepare the desired ethanol-water solution (e.g., 60% v/v ethanol).
-
Extraction:
-
Weigh 10 g of the powdered root material and place it in a flask.
-
Add 100 mL of the 60% ethanol solution.
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40°C) for the desired duration (e.g., 24 to 144 hours).
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Drying: Dry the resulting extract to a constant weight.
-
Quantification: Analyze the this compound content in the dried extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Sample Preparation for HPLC Analysis (Liquid-Liquid Extraction)
-
Sample Preparation: Take a known amount of the extract and dissolve it in a suitable solvent.
-
Extraction: Perform a liquid-liquid extraction using a solvent in which this compound is highly soluble, such as ethyl acetate.
-
Phase Separation: Allow the layers to separate in a separatory funnel. Collect the organic layer containing the this compound.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: this compound's effect on inflammatory signaling pathways.
References
- 1. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes | PLOS One [journals.plos.org]
- 2. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections [frontiersin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The Pelargonium sidoides Extract EPs 7630 Drives the Innate Immune Defense by Activating Selected MAP Kinase Pathways in Human Monocytes [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
Technical Support Center: Optimizing Umckalin Analysis in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of Umckalin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound analysis using RP-HPLC?
A typical starting point for this compound analysis involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution.[1][2][3] For instance, a common mobile phase is a 25:75 (v/v) ratio of acetonitrile to phosphoric acid solution with a pH of 2.5.[1][2][3] The detection is usually carried out using a UV detector set at 310 nm.[1][2][3]
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
Peak tailing for this compound can be caused by several factors, including secondary interactions with free silanol groups on the column, column overloading, or contamination.[4]
-
Secondary Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on this compound, leading to tailing. Using a well-end-capped C18 column or adding a competitive base to the mobile phase can mitigate this.
-
Column Overloading: Injecting too concentrated a sample can lead to peak asymmetry.[4] Try diluting your sample or reducing the injection volume.[4][5]
-
Column Contamination: Buildup of contaminants on the column can result in distorted peak shapes.[4][6] Regular column flushing with a strong solvent is recommended to remove these impurities.[5]
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve it?
Improving resolution in HPLC involves manipulating three key factors: retention factor (k), selectivity (α), and column efficiency (N).[7][8]
-
Increase Retention Factor (k): You can increase the retention of this compound by reducing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[8] This will lead to longer run times but can improve separation.
-
Improve Selectivity (α): Changing the mobile phase composition is a powerful way to alter selectivity.[7][8] You can try a different organic solvent (e.g., methanol instead of acetonitrile), or adjust the pH of the aqueous phase.[7][9] For ionizable compounds, small changes in pH can significantly impact selectivity.[5]
-
Enhance Column Efficiency (N): Using a column with a smaller particle size or a longer column can increase the number of theoretical plates and thus improve efficiency and resolution.[7][8] Additionally, operating at an elevated temperature can reduce mobile phase viscosity and improve efficiency.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the RP-HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Adjust the ratio of organic to aqueous phase. Try a different organic solvent (e.g., methanol). Modify the pH of the aqueous phase.[5][7][9] |
| Column efficiency is low. | Use a column with smaller particle size or a longer column. Increase the column temperature.[7][8] | |
| Co-elution with interfering peaks. | Optimize the gradient elution program to better separate the peaks of interest.[10][11] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a highly end-capped column. Add a small amount of a competing base to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume.[4][5] | |
| Column contamination. | Flush the column with a strong solvent. Use a guard column to protect the analytical column.[5][12] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible.[13] |
| Column overload. | Reduce the sample concentration or injection volume.[4] | |
| Broad Peaks | Extra-column volume is high. | Use shorter, narrower tubing between the injector, column, and detector.[14] |
| Column is degraded or contaminated. | Replace the column or flush it with appropriate solvents.[4][12] | |
| Flow rate is too high. | Reduce the flow rate to allow for better mass transfer.[15] | |
| Inconsistent Retention Times | Mobile phase composition is inconsistent. | Prepare the mobile phase carefully, preferably by weight. Ensure proper degassing.[6] |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[14][15] | |
| Column not properly equilibrated. | Increase the column equilibration time before each injection.[14] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound in pharmaceutical preparations.[1][2][3]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., Phenomenex®-C18, 5 µm, 25 cm × 4.6 mm i.d.).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphoric acid solution (pH 2.5) in a 25:75 (v/v) ratio.[1][2][3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.334 – 1.667 µg/mL).[1][2]
4. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract this compound using a suitable solvent (e.g., methanol).
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis.
Caption: A logical flow for developing an RP-HPLC method for this compound.
References
- 1. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. welch-us.com [welch-us.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Umckalin low solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Umckalin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound (7-hydroxy-5,6-dimethoxycoumarin) is a bioactive coumarin derivative isolated from the roots of Pelargonium sidoides.[1] It is investigated for its anti-inflammatory, antiviral, and immunomodulatory properties.[1] Like many hydrophobic phytochemicals, this compound has low aqueous solubility, which can lead to precipitation when it is added to cell culture media.[2][3] This precipitation can cause inaccurate dosing, leading to unreliable and non-reproducible experimental results.
Q2: What is the reported water solubility of this compound?
A2: The water solubility of this compound is reported to be approximately 4.9 g/L at 25°C.[2] However, this can be significantly lower in complex solutions like cell culture media, especially at physiological pH and temperature.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its low water solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[4] Methanol has also been used to prepare standard solutions for analytical purposes.[2]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound powder can be stored for up to 2 years at -20°C. Once dissolved in DMSO, the stock solution is stable for up to 2 weeks at 4°C or 6 months at -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots.[4]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue 1: Precipitation upon dilution of DMSO stock solution in cell culture media.
Cause: The final concentration of DMSO may be too low to maintain this compound in solution in the aqueous environment of the cell culture medium. The presence of salts and other components in the media can also affect solubility.
Solutions:
-
Optimize Final DMSO Concentration:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, ideally at or below 0.1%.[1] However, some cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[1]
-
Protocol: Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Always include a vehicle control (media with the same final DMSO concentration as the this compound-treated wells) in your experiments.
-
-
Modify the Dilution Procedure:
-
Protocol: Instead of adding a small volume of highly concentrated this compound stock directly to the well, perform a serial dilution of the stock solution in cell culture medium. Add the diluted this compound solution to the cells dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Consider the Role of Serum:
-
Fetal Bovine Serum (FBS) contains proteins that can bind to hydrophobic compounds and potentially improve their solubility in culture media. If you are using serum-free media, you may be more likely to encounter solubility issues.
-
Troubleshooting Step: If your experimental design allows, test if the inclusion of a low percentage of FBS improves this compound solubility.
-
Issue 2: Even with optimized DMSO concentration, precipitation still occurs.
Cause: The intrinsic low aqueous solubility of this compound may be the limiting factor.
Alternative Solubilization Strategies:
-
Co-solvents: The use of a mixture of solvents can enhance the solubility of hydrophobic compounds.
-
Examples: Polyethylene glycol 300 (PEG300), ethanol, or propylene glycol can be used in combination with DMSO.[5][6]
-
Experimental Protocol: Prepare a concentrated stock of this compound in a mixture of DMSO and a co-solvent (e.g., 1:1 ratio). Then, dilute this stock into the cell culture medium, ensuring the final concentration of all organic solvents is non-toxic to the cells.
-
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Examples: Tween® 20 or Tween® 80.[7]
-
Experimental Protocol: Prepare a stock solution of this compound in DMSO. Separately, prepare a stock solution of the surfactant in water or PBS. Add the surfactant solution to the cell culture medium before adding the this compound stock solution. The final surfactant concentration should be carefully optimized to avoid cytotoxicity.
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]
-
Examples: β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
-
Experimental Protocol: Prepare an aqueous solution of the cyclodextrin. Add the this compound powder directly to the cyclodextrin solution and stir or sonicate until dissolved. Alternatively, prepare a concentrated stock of this compound in an organic solvent and add it to the cyclodextrin solution. The resulting complex can then be sterile-filtered and added to the cell culture medium.
-
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [1] |
| Molecular Weight | 222.19 g/mol | [1] |
| Water Solubility (25°C) | 4.9 g/L | [2] |
| Recommended Stock Solvent | DMSO, Methanol | [2][4] |
Table 2: Recommended this compound Stock Solution and Storage Conditions
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 1 mg/mL (in Methanol) | [2] |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (in DMSO) | 4°C for up to 2 weeks | [1] |
| -80°C for up to 6 months | [1] |
Table 3: Troubleshooting Summary for this compound Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | High final concentration of this compound, low final DMSO concentration | Optimize final DMSO concentration (≤0.1-0.5%), perform serial dilutions in media. |
| Persistent precipitation | Intrinsic low aqueous solubility | Explore alternative solubilization methods: co-solvents (e.g., PEG300), surfactants (e.g., Tween 80), or cyclodextrins (e.g., HP-β-CD). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or as needed).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Seed your cells of interest in a 96-well plate at the desired density.
-
Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Replace the existing media in the wells with the media containing the different DMSO concentrations. Include a control with no DMSO.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.
-
Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the control.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the MAPK signaling pathway.
References
- 1. This compound|43053-62-9|COA [dcchemicals.com]
- 2. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Phenylpropanoids | 43053-62-9 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Umckalin Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Umckalin interference in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
A1: this compound is a coumarin derivative found in the roots of Pelargonium sidoides.[1] Like many phenolic compounds found in plant extracts, this compound possesses antioxidant properties. This intrinsic reducing potential can directly react with redox-based colorimetric reagents, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin, leading to a false positive signal.[2][3] Essentially, this compound can mimic the metabolic activity of viable cells by chemically reducing the assay's indicator dye, resulting in an overestimation of cell viability or an underestimation of cytotoxicity. Additionally, as a colored compound, this compound can interfere with assays that rely on spectrophotometric measurements by contributing to the overall absorbance reading.
Q2: Which colorimetric assays are most susceptible to this compound interference?
A2: Assays that rely on the measurement of cellular metabolic activity through the reduction of a chromogenic or fluorogenic substrate are highly susceptible to interference by reducing agents like this compound. These include:
-
MTT Assay: this compound can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals, independent of cellular dehydrogenase activity.[3]
-
Resazurin-based Assays (e.g., AlamarBlue): The conversion of blue, non-fluorescent resazurin to pink, fluorescent resorufin can be chemically driven by this compound, leading to inaccurate viability readings.[2][4]
-
Griess Assay: This assay detects nitrite levels, often as an indicator of nitric oxide production. As a colored compound, this compound can interfere with the absorbance reading of the final azo dye product, which is typically measured at a wavelength where this compound may also absorb light.
Q3: How can I determine if this compound is interfering with my assay?
A3: A simple control experiment can be performed to assess the level of interference. Prepare a set of wells in your assay plate that contain the complete assay medium, your highest concentration of this compound, and the colorimetric reagent, but without any cells . If you observe a color change or an increase in absorbance/fluorescence in these cell-free wells, it is a clear indication of direct interference.
Q4: What are the primary strategies to overcome this compound interference?
A4: There are three main approaches to mitigate the effects of this compound interference:
-
Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) to remove this compound from the experimental samples before performing the colorimetric assay.
-
Assay Correction: For assays where the interference is due to color overlap, a background subtraction method can be used.
-
Use of Alternative Assays: Switch to an assay that is not based on cellular metabolic reduction and is therefore less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay is an excellent alternative.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability or low cytotoxicity in the presence of this compound in an MTT or Resazurin-based assay.
-
Potential Cause: Direct reduction of the assay reagent by this compound.
-
Troubleshooting Workflow:
References
- 1. Anti-Inflammatory Potential of this compound Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | MDPI [mdpi.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Umckalin Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of Umckalin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study shows low oral bioavailability of this compound. What are the potential reasons?
A1: Low oral bioavailability of this compound, a coumarin derivative, can be attributed to several factors:
-
Poor Aqueous Solubility: this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: this compound is likely metabolized in the intestines and liver by cytochrome P450 (CYP450) enzymes and may undergo glucuronidation. This extensive first-pass effect can significantly reduce the amount of unchanged drug reaching systemic circulation.[1]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the intestinal epithelium can actively pump this compound back into the GI lumen, limiting its net absorption.[2]
Troubleshooting:
-
Solubility Assessment: Confirm the solubility of your this compound formulation in simulated gastric and intestinal fluids.
-
Metabolism Studies: Conduct in vitro metabolism studies using human liver microsomes to identify the primary metabolizing enzymes.[3][4][5]
-
Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux pumps like P-gp.
Q2: How can I improve the aqueous solubility of this compound for my in vivo experiments?
A2: Several formulation strategies can enhance the solubility of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can increase its surface area-to-volume ratio, thereby improving its dissolution rate and solubility.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its wettability and dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes with this compound can increase its aqueous solubility.
Troubleshooting:
-
Particle Size Analysis: If using nanoformulations, ensure the particle size is within the desired nanometer range and that the formulation is stable.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of your enhanced formulation against the unformulated this compound.
Q3: I am considering a nanoformulation approach. What are the key differences between Solid Lipid Nanoparticles (SLNs) and Nanoemulsions for this compound delivery?
A3: Both SLNs and nanoemulsions can improve this compound's bioavailability, but they have distinct characteristics:
| Feature | Solid Lipid Nanoparticles (SLNs) | Nanoemulsions |
| Core Matrix | Solid lipid | Liquid lipid (oil) |
| Stability | Generally more stable physically | Can be prone to Ostwald ripening |
| Drug Loading | Can be lower due to the crystalline structure of the lipid | Often higher drug loading capacity |
| Release Profile | Can provide sustained release | Typically offers more rapid release |
Troubleshooting:
-
Formulation Stability: Monitor the physical and chemical stability of your chosen nanoformulation over time and under relevant storage conditions.
-
In Vivo Performance: The choice between SLNs and nanoemulsions may depend on the desired pharmacokinetic profile. An initial pilot in vivo study can help determine the most suitable formulation.
Q4: Can co-administration of other compounds enhance this compound's bioavailability?
A4: Yes, co-administration with bioenhancers can be an effective strategy. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can:
-
Inhibit CYP450 Enzymes: Piperine can inhibit the activity of CYP3A4 and other metabolizing enzymes in the liver and intestines, reducing the first-pass metabolism of co-administered drugs.
-
Inhibit P-glycoprotein: By inhibiting the P-gp efflux pump, piperine can increase the intestinal absorption of various compounds.
Troubleshooting:
-
Dose Optimization: The dose of the bioenhancer needs to be carefully optimized to achieve the desired effect without causing toxicity.
-
Drug-Herb Interactions: Be aware of potential interactions between the bioenhancer and other medications or endogenous compounds.
Q5: I am observing high variability in my in vivo pharmacokinetic data for this compound. What could be the cause?
A5: High variability in pharmacokinetic data can stem from several sources:
-
Formulation Instability: Inconsistent formulation characteristics can lead to variable absorption.
-
Animal-to-Animal Variation: Physiological differences between individual animals (e.g., gastric emptying time, enzyme expression levels) can contribute to variability.
-
Experimental Technique: Inconsistent administration techniques or blood sampling procedures can introduce errors.
Troubleshooting:
-
Quality Control of Formulation: Implement stringent quality control checks for your this compound formulation before each experiment.
-
Standardized Procedures: Ensure all experimental procedures, including animal handling, dosing, and sampling, are highly standardized.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
Illustrative Quantitative Data
Disclaimer: The following tables present illustrative data based on typical enhancements observed for coumarins and other poorly bioavailable compounds. This data is intended for comparative purposes and may not be directly representative of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 1.5 | 450 ± 90 | 100 |
| This compound-SLN | 450 ± 70 | 2.0 | 1800 ± 210 | 400 |
| This compound-Nanoemulsion | 600 ± 85 | 1.0 | 2250 ± 250 | 500 |
| This compound + Piperine | 300 ± 50 | 1.5 | 1125 ± 130 | 250 |
Table 2: Illustrative Caco-2 Cell Permeability of this compound
| Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound alone | 1.5 ± 0.3 | 4.2 |
| This compound + P-gp Inhibitor | 3.8 ± 0.5 | 1.1 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations: this compound suspension (control) and the test formulation (e.g., this compound-SLNs).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Intestinal Absorption and First-Pass Metabolism of this compound.
Caption: Strategies to Overcome this compound's Bioavailability Challenges.
Caption: Potential Anti-Inflammatory Signaling Pathway of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Umckalin Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Umckalin during sample preparation. Adherence to these guidelines will help ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, with the chemical name 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound found in the roots of Pelargonium sidoides[1][2]. As a coumarin, its chemical structure contains a lactone ring, which is susceptible to hydrolysis, particularly under basic pH conditions. Degradation can lead to inaccurate quantification and a misrepresentation of the sample's true composition and potency.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
A2: The main factors contributing to this compound degradation are:
-
pH: Exposure to alkaline (basic) conditions can lead to the opening of the lactone ring.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Like many phenolic compounds, this compound may be sensitive to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can potentially modify the chemical structure of this compound.
-
Enzymatic Activity: In fresh plant material, endogenous enzymes could potentially degrade this compound if not properly inactivated.
Q3: What are the ideal storage conditions for this compound-containing samples and extracts?
A3: To ensure the stability of this compound, samples and extracts should be stored in a cool, dark place. For long-term storage, refrigeration at 4°C is recommended[3]. It is also advisable to use amber vials or containers to protect the samples from light.
Q4: Which solvents are most suitable for extracting and dissolving this compound?
A4: Ethanol, particularly in concentrations of 60-80%, has been shown to be effective for extracting this compound from Pelargonium sidoides roots, yielding high levels of the compound[4]. Methanol and acetonitrile are also commonly used as solvents in analytical methods like HPLC for the quantification of this compound[5]. The choice of solvent can also depend on the specific sample preparation technique being employed (e.g., LLE or SPE)[1][2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound recovery in the final extract. | Degradation due to pH. | Ensure that the pH of the extraction and processing solutions is neutral or slightly acidic. Avoid using basic solutions. |
| Thermal degradation. | Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a controlled, low temperature if solvent removal is necessary. | |
| Incomplete extraction. | Optimize the extraction parameters, including the solvent-to-solid ratio, extraction time, and temperature. Higher concentrations of ethanol (e.g., 60-80%) may improve extraction efficiency[4]. | |
| Variable this compound concentrations between replicate samples. | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol, including extraction time, temperature, and solvent volumes. Ensure thorough mixing and homogenization of the initial sample material. |
| Sample heterogeneity. | Grind the dried plant material to a fine, uniform powder to ensure that each subsample is representative of the whole. | |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | This could indicate hydrolysis of the lactone ring. Review the pH of all solutions used. Consider performing a forced degradation study under acidic and basic conditions to identify the retention times of potential degradation products. |
| Contamination. | Ensure all glassware and equipment are thoroughly cleaned. Run a blank solvent injection to check for system contamination. |
Data on this compound Stability
While specific kinetic data for this compound degradation across a wide range of pH and in various solvents is not extensively published, the following tables summarize general stability considerations based on the known chemistry of coumarins.
Table 1: General Stability of this compound under Different pH Conditions
| pH Range | Stability | Primary Degradation Pathway |
| Acidic (pH 1-5) | Generally Stable | Minimal degradation expected. |
| Neutral (pH 6-7) | Stable | Considered the optimal pH range for stability. |
| Basic (pH 8-14) | Unstable | Hydrolysis of the lactone ring, leading to the formation of coumarinic acid salts. The rate of degradation increases with increasing pH. |
Table 2: Suitability of Common Solvents for this compound Extraction and Analysis
| Solvent | Suitability for Extraction | Suitability for HPLC Analysis | Stability Notes |
| Methanol | Good | Excellent | Generally good stability for short-term storage and analysis. |
| Ethanol | Excellent | Good | Higher concentrations (60-80%) are effective for extraction from plant material[4]. |
| Acetonitrile | Fair | Excellent | Often used in combination with water as the mobile phase in reverse-phase HPLC. |
| Water | Poor (alone) | Used in mobile phase | This compound has low solubility in water alone. Aqueous solutions should be buffered to a neutral or slightly acidic pH. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Quantification
This protocol is adapted from methodologies used for the analysis of this compound in phytopreparations[1][2].
-
Sample Preparation:
-
For liquid samples (e.g., tinctures), accurately measure a known volume.
-
For solid samples (e.g., dried root powder), accurately weigh a known amount and perform an initial extraction with a suitable solvent like 60% ethanol.
-
-
Extraction:
-
To an aqueous suspension of the sample, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully collect the organic layer containing the extracted this compound.
-
Repeat the extraction process on the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery.
-
-
Solvent Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
-
-
Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up
This protocol provides a general guideline for using SPE for sample clean-up prior to this compound analysis[1][2].
-
Cartridge Selection:
-
Choose a C18 SPE cartridge, as this compound is a moderately polar compound.
-
-
Cartridge Conditioning:
-
Wash the cartridge with one column volume of methanol, followed by one column volume of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the sample extract (dissolved in a solvent compatible with the SPE sorbent) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase for analysis.
-
Visualizations
Diagram 1: Factors Influencing this compound Degradation
Caption: Key factors leading to the degradation of this compound.
Diagram 2: Recommended Workflow for this compound Sample Preparation
Caption: A generalized workflow for preserving this compound integrity.
References
- 1. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Optimal conditions for extraction of potentially therapeutic compounds from Pelargonium sidoides [repository.up.ac.za]
- 5. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in Umckalin bioassays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor reproducibility in Umckalin bioassays.
Frequently Asked Questions (FAQs)
Q1: My bioassay results are inconsistent. Could the this compound source or purity be the issue?
A1: Yes, the source and purity of this compound are critical sources of variability. This compound (7-hydroxy-5,6-dimethoxycoumarin) is a key bioactive coumarin in Pelargonium sidoides extracts.[1][2] Reproducibility issues often stem from the starting material.
-
Extract vs. Purified Compound: Commercially available products like EPs® 7630 are standardized extracts, but their composition can differ from purified this compound.[2] If using extracts, be aware that other compounds like scopoletin, gallic acid, and catechin are also present and may contribute to the biological effect.[3][4]
-
Natural Variation: The concentration of this compound in wild P. sidoides roots is influenced by environmental factors such as average annual rainfall and soil pH, leading to significant batch-to-batch variation in raw materials.[4][5]
-
Quality Control: It is crucial to verify the identity and concentration of your this compound stock, whether it's a purified compound or an extract. High-Performance Liquid Chromatography (HPLC) is the standard method for this.[3][6][7] Inconsistent results may be due to degradation, improper storage, or inaccurate concentration assessment.
Q2: How can I ensure the quality of my this compound stock solution?
A2: Implementing rigorous quality control using a validated HPLC method is essential. This compound can be used as a specific chemical marker for products containing P. sidoides.[2] Key validation parameters from published methods demonstrate the reliability you should aim for.
Table 1: Summary of HPLC Validation Parameters for this compound Quantification
| Parameter | Reported Value(s) | Significance for Reproducibility | Source |
|---|---|---|---|
| Linearity (r²) | > 0.999 | Ensures that the measured response is directly proportional to the concentration across your working range. | [3][6][7] |
| Precision (CV%) | 1.2% (SPE), 1.3% (LLE) | Low coefficient of variation indicates minimal random error between repeated measurements of the same sample. | [7] |
| Accuracy (Recovery) | > 95.2% | High recovery ensures that the sample preparation method effectively extracts this compound for accurate measurement. | [7] |
| Limit of Detection (LOD) | 0.0098 µg/mL | The lowest concentration that can be reliably detected by the method. | [7] |
| Limit of Quantification (LOQ) | 0.0298 µg/mL | The lowest concentration that can be accurately and precisely measured. |[7] |
SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; CV: Coefficient of Variation
A logical first step in troubleshooting is to verify your starting material. The diagram below outlines a basic workflow for quality control.
References
- 1. Anti-Inflammatory Potential of this compound Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Umckalin dosage for non-toxic effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Umckalin dosage to achieve non-toxic effects in vitro.
Frequently Asked Questions (FAQs)
Section 1: Determining Non-Toxic Dosage
Q1: What is a recommended starting concentration range for this compound to avoid in vitro cytotoxicity?
A: Based on published studies, this compound has been shown to be non-toxic to RAW 264.7 macrophage cells at concentrations up to 300 μM when incubated for 24 hours[1]. Significant cytotoxicity was not observed at this concentration, making it a suitable upper limit for initial experiments with this cell line[1]. For sensitive or untested cell lines, it is advisable to start with a lower concentration range and perform a dose-response curve.
Q2: How do I determine the optimal non-toxic concentration of this compound for my specific cell line?
A: The optimal non-toxic concentration is cell-line dependent and must be determined empirically. The most common method is to perform a cell viability or cytotoxicity assay. You should treat your cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours) and measure the percentage of viable cells compared to an untreated (vehicle) control. Standard methods include the MTT, MTS, or neutral red uptake assays[2][3].
Data Presentation: Cytotoxicity of this compound
The following table summarizes the effect of various this compound concentrations on the viability of LPS-stimulated RAW 264.7 macrophage cells after 24 hours of treatment, as determined by an MTT assay[1].
| This compound Concentration (μM) | Cell Viability (% of Control) | Observation |
| 72.5 | No significant cytotoxicity | Safe |
| 125 | No significant cytotoxicity | Safe |
| 300 | No significant cytotoxicity | Safe |
| 500 | Significant cytotoxicity observed | Toxic |
Table 1: Summary of this compound's effect on RAW 264.7 cell viability. Data is derived from studies where concentrations up to 300 μM were found to be non-cytotoxic[1].
Experimental Protocols & Workflows
Q3: What is a standard protocol for assessing this compound's cytotoxicity using an MTT assay?
A: The following protocol is based on methodology used for assessing this compound's effect on RAW 264.7 cells and can be adapted for other adherent cell lines[1].
Detailed Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well plate at a density of 1.5 x 10⁵ cells per well and incubate for 24 hours to allow for adherence[1].
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 75, 150, 300, 500 µM)[1]. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%)[3].
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control group. Incubate for the desired exposure time (e.g., 24 hours)[1].
-
MTT Incubation: After treatment, remove the supernatant. Add 500 µL of MTT solution (0.4 mg/mL in medium) to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals[1].
-
Solubilization: Discard the MTT solution and add a solvent such as DMSO to each well to dissolve the purple formazan crystals[1].
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer[1].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Troubleshooting Guides
Q4: My cell viability is unexpectedly low even at concentrations reported as non-toxic. What could be the cause?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a vehicle-only control at the highest solvent concentration used.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. The non-toxic range established in one cell line (like RAW 264.7) may not apply to another. A full dose-response curve is essential for each new cell line.
-
Compound Purity & Stability: Verify the purity of your this compound sample. Impurities could be cytotoxic. Ensure the compound has not degraded during storage.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). Visually inspect wells under a microscope for signs of cell death before adding assay reagents.
-
Cell Culture Conditions: Factors like contamination (mycoplasma, bacteria), cell passage number, or plating density can significantly impact experimental outcomes.
References
Umckalin Contamination Issues in Natural Product Extracts: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential Umckalin contamination in their natural product extracts.
Introduction to this compound
This compound (7-hydroxy-5,6-dimethoxycoumarin) is a bioactive coumarin derivative found in high concentrations in the roots of Pelargonium sidoides, a medicinal plant used in preparations for respiratory tract infections. Its presence can serve as a specific chemical marker for P. sidoides.[1][2] However, the unintended presence of this compound in other natural product extracts can indicate issues such as raw material misidentification, adulteration, or cross-contamination during manufacturing. This guide provides practical steps to identify and address such issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a contaminant?
A1: this compound is a coumarin almost exclusively found in Pelargonium sidoides.[2][3] While it has therapeutic effects, its unexpected presence in other herbal extracts is a quality control issue. It suggests that the extract may be adulterated with P. sidoides or that cross-contamination has occurred during processing. This can compromise the identity, purity, and safety of the intended natural product.
Q2: How can this compound contamination occur in my extracts?
A2: this compound contamination can arise from several sources:
-
Botanical Misidentification: Raw plant material may be incorrectly identified. For instance, Pelargonium reniforme, which is morphologically similar to P. sidoides, is a known adulterant.[1][4] However, P. reniforme contains little to no this compound, making this compound a key marker for distinguishing the two.[2][4]
-
Cross-Contamination: Shared equipment for harvesting, drying, milling, or extraction without proper cleaning protocols can lead to the transfer of P. sidoides material to other extracts.
-
Intentional Adulteration: In some cases, extracts may be intentionally adulterated with less expensive materials that contain this compound.
Q3: Are there regulatory limits for this compound in natural products?
A3: There are no specific regulatory limits for this compound as a contaminant in unrelated natural products. However, good manufacturing practices (GMP) require that herbal products are free from adulterants and contaminants. The presence of a marker compound from an entirely different plant species would indicate a significant deviation from GMP. For products based on P. sidoides, the concentration of this compound is often used as a quality parameter.
Q4: What are the potential biological implications of unintended this compound presence?
A4: this compound exhibits immunomodulatory and antibacterial properties.[5][6] Its unintended presence could lead to unexpected biological activity in an extract, potentially interfering with experimental results or causing unforeseen physiological effects.
Troubleshooting Guide for Suspected this compound Contamination
This guide provides a step-by-step approach to identifying and confirming this compound contamination.
Issue 1: An unexpected peak is observed in my HPLC chromatogram with a retention time similar to a coumarin.
-
Step 1: Preliminary Peak Characterization.
-
Step 2: Confirmation by Mass Spectrometry (MS).
-
Analyze the sample using HPLC coupled with a mass spectrometer (HPLC-MS). The molecular weight of this compound is 222.19 g/mol . Look for the corresponding molecular ion peak.
-
-
Step 3: Co-chromatography.
-
Spike the sample with a known this compound standard. If the peak height of the suspect peak increases without the appearance of a new peak, it provides strong evidence that the unknown compound is this compound.
-
Issue 2: My herbal extract shows unexpected biological activity, and I suspect a contaminant.
-
Step 1: Review the Extract's Chemical Profile.
-
Perform a comprehensive chemical profiling of your extract using techniques like HPLC-UV/MS or ¹H-NMR.[4]
-
-
Step 2: Targeted Search for Common Adulterants.
-
If the primary plant material is known to have common adulterants, perform a targeted analysis for marker compounds of those adulterants. For example, if working with a species morphologically similar to Pelargonium, specifically look for this compound.
-
-
Step 3: Investigate the Raw Material Supply Chain.
-
Trace the raw material back to its source. Request certificates of analysis and botanical identity verification from the supplier.
-
Issue 3: How can I differentiate between Pelargonium sidoides and its common adulterant Pelargonium reniforme?
-
Step 1: Chemical Analysis.
-
Step 2: Macroscopic and Microscopic Examination.
-
While difficult with dried and powdered material, examination by a trained botanist may reveal morphological differences.[1]
-
Data Presentation
Table 1: HPLC and UHPLC-MS Parameters for this compound Detection
| Parameter | HPLC Method 1[7] | HPLC Method 2[8] | UHPLC-MS Method[4] |
| Column | Phenomenex®-C18 (5 µm, 25 cm × 0.5 mm i.d.) | C18 | Not specified |
| Mobile Phase | Acetonitrile:Phosphoric Acid (pH 2.5) (25:75 v/v) | Acetonitrile:Water (45:55 v/v) | Not specified |
| Flow Rate | 1 mL/min | 0.75 mL/min | Not specified |
| Detection | UV at 310 nm | UV at 330 nm | MS |
| Linearity Range | 0.334–1.667 µg/mL | Not specified | 0.0012–0.2760 % (w/w) |
| LOD | 0.0344 µg/mL | 0.0098 µg/mL | Not specified |
| LOQ | 0.1031 µg/mL | 0.0298 µg/mL | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound
This protocol is adapted for screening for this compound in a general natural product extract.
-
Liquid-Liquid Extraction (LLE): [8]
-
Take a known quantity of the liquid extract and dilute it with water.
-
Perform extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for HPLC injection.
-
-
Solid-Phase Extraction (SPE): [8]
-
Dissolve the dried extract in an appropriate solvent.
-
Pass the solution through a C18 SPE cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.
-
Elute this compound with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for HPLC analysis.
-
-
Simple Dilution (for liquid samples): [9]
-
Mix the liquid sample (e.g., syrup) with the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter through a 0.2 µm membrane filter before injection.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This is a general-purpose HPLC method that can be adapted for this compound detection.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified with phosphoric acid to pH 2.5) in a ratio of 25:75 (v/v) can be used.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.[7]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.3 to 1.7 µg/mL).[7]
-
Quantification: Plot the peak area of the this compound standard against its concentration to create a calibration curve. Use the regression equation to calculate the concentration of this compound in the unknown sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected this compound contamination.
References
- 1. afrigetics.com [afrigetics.com]
- 2. researchgate.net [researchgate.net]
- 3. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Frontiers | Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting pH for optimal Umckalin activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umckalin. The following information is designed to address specific issues that may be encountered during experimental assays, with a focus on the critical role of pH in achieving optimal activity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in biological assays?
While direct studies on the optimal pH for this compound's bioactivity are not extensively published, the majority of in vitro studies demonstrating its anti-inflammatory effects are conducted in standard cell culture conditions, which maintain a physiological pH of approximately 7.4.[1] For enzymatic or cell-free assays, the optimal pH will be dictated by the specific protein or system being studied. It is recommended to start with a pH range of 7.2-7.4 and optimize from there.
Q2: How does pH affect the solubility of this compound?
As a coumarin derivative, this compound's solubility can be influenced by pH.[2] Generally, the solubility of coumarins may vary with changes in pH.[2] If you are observing precipitation of this compound in your assay, slight adjustments to the buffer pH may be necessary.[2] It is crucial to ensure that any pH adjustments do not negatively impact the activity of other components in your assay, such as enzymes or cells.
Q3: Can the pH of the assay buffer affect the stability of this compound?
The stability of coumarin compounds can be pH-dependent. At highly alkaline pH, coumarins can undergo hydrolysis of the lactone ring.[3] For typical biological assays conducted at or near neutral pH, this compound is expected to be sufficiently stable for the duration of the experiment. However, if your experiments require incubation at extreme pH values, it is advisable to assess the stability of this compound under those conditions.
Q4: I am using a fluorescence-based assay to measure this compound's effects. Can pH interfere with my results?
Yes, the fluorescence of coumarin compounds can be pH-sensitive.[4] It is essential to maintain a constant and consistent pH across all samples in a fluorescence-based assay to ensure that any observed changes in fluorescence are due to the biological activity being measured and not an artifact of pH variations. Always include appropriate controls to account for any intrinsic fluorescence of this compound at the assay pH.[2]
Troubleshooting Guide
This guide addresses common problems encountered during this compound assays, with a focus on pH-related issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results | pH drift in the assay buffer. | 1. Ensure your buffer has sufficient buffering capacity for the duration of the experiment.2. Check the pH of your buffers before each use.3. Calibrate your pH meter regularly. |
| Precipitation of this compound in the assay medium | Suboptimal pH for this compound solubility. | 1. Visually inspect wells for any precipitation.2. If permissible by the experimental design, try small, incremental adjustments to the pH of your assay buffer to improve solubility.[2]3. Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and consistent across all samples.[1] |
| Low or no observed bioactivity | This compound degradation due to inappropriate pH. | 1. Avoid exposing this compound solutions to highly alkaline conditions for extended periods.2. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.[2] |
| Suboptimal pH for the biological target (e.g., enzyme, cell). | 1. Verify the optimal pH for your specific assay system from the literature or through preliminary experiments.2. Ensure the pH of your assay buffer is compatible with the biological system under investigation. | |
| High background in fluorescence assays | Intrinsic fluorescence of this compound at the assay pH. | 1. Run a control containing only this compound in the assay buffer to measure its background fluorescence.[2]2. Subtract the background fluorescence from your experimental readings.[2]3. If possible, choose a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.[2] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from a study investigating the anti-inflammatory potential of this compound.[1]
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. The culture medium is maintained at a pH of approximately 7.4.
-
Seed the cells in 24-well plates at a density of 1.5 x 10⁵ cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 75, 150, and 300 µM). The final DMSO concentration should not exceed 0.5%.[2]
-
Treat the cells with the different concentrations of this compound for a specified period (e.g., 24 hours) in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL).[1]
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the treatment period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.[1]
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a standard curve.
3. Western Blot Analysis for Inflammatory Mediators:
-
Lyse the treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against inflammatory markers such as iNOS, COX-2, and phosphorylated and total forms of MAPK pathway proteins (JNK, p38, ERK).[1]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[1]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.
References
- 1. Anti-Inflammatory Potential of this compound Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Umckalin aggregation problems in solution and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Umckalin in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges related to this compound's solubility and aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a coumarin derivative, specifically 7-hydroxy-5,6-dimethoxycoumarin, with the molecular formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol . It is a key bioactive compound found in the roots of Pelargonium sidoides. It typically exists as a solid at room temperature.
Q2: I'm observing precipitation in my this compound solution after diluting my DMSO stock in an aqueous buffer for a cell-based assay. What is happening?
A2: This is a common issue and is likely due to this compound's low aqueous solubility. When the DMSO concentration is significantly lowered by the addition of an aqueous buffer, this compound can precipitate or aggregate out of the solution. This is a form of aggregation where the compound comes out of solution because the solvent can no longer keep it dissolved.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound (e.g., 10-20 mM).
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting its stability.
Q5: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A5: Direct dissolution of this compound in aqueous solutions like water or PBS is generally not recommended due to its poor water solubility. This will likely result in a suspension with very low and inconsistent concentrations of dissolved compound.
Troubleshooting Guide: this compound Aggregation and Precipitation
This guide addresses specific issues you may encounter with this compound in solution.
Issue 1: Visible Particles or Cloudiness in Solution After Dilution
-
Problem: You have diluted your this compound DMSO stock into your aqueous experimental medium (e.g., cell culture media, buffer) and observe that the solution has become cloudy or contains visible precipitate.
-
Cause: The final concentration of DMSO is too low to maintain this compound's solubility in the aqueous environment, leading to its aggregation and precipitation.
-
Solutions:
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into your final solution. Surfactants can help to keep hydrophobic compounds like this compound dispersed in aqueous solutions.
-
Sonication: Briefly sonicate your final solution in a water bath sonicator. This can help to break up aggregates and transiently improve dispersion. However, this may not be a long-term solution as the compound may re-precipitate over time.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for your experiments immediately before use. Do not store diluted aqueous solutions of this compound.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Problem: You are observing high variability in your experimental results between replicates or experiments.
-
Cause: This can be a consequence of undetected micro-precipitation or aggregation of this compound. The actual concentration of soluble, active this compound may be varying between your samples.
-
Solutions:
-
Visual Inspection: Before adding the this compound solution to your experiment, carefully inspect it against a light source for any signs of precipitation.
-
Centrifugation: If you suspect micro-precipitation, you can centrifuge your diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. Be aware that this will reduce the effective concentration of this compound.
-
Optimize Dilution Protocol: Standardize your dilution procedure. Adding the this compound stock solution dropwise to the aqueous medium while vortexing can sometimes improve dispersion and delay precipitation.
-
Quantitative Data Summary
The following table summarizes key quantitative information for working with this compound.
| Parameter | Value/Recommendation | Source/Comment |
| Molecular Formula | C₁₁H₁₀O₅ | - |
| Molecular Weight | 222.19 g/mol | - |
| Recommended Stock Solvent | DMSO | Prepare at 10-20 mM |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles |
| In Vitro Formulation | Dilute DMSO stock in aqueous media | Final DMSO concentration should be optimized for cell viability |
| In Vivo Oral Formulation | Suspend in 0.5% Carboxymethyl cellulose (CMC) | A common vehicle for oral gavage |
| In Vivo Injection Formulation | DMSO : Corn oil (10 : 90) | A common vehicle for subcutaneous or intraperitoneal injection |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.22 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure (for a final concentration of 10 µM in 1 mL of media):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Pipette 1 µL of the 10 mM stock solution directly into 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your cell-based assay. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Caption: Workflow for troubleshooting this compound aggregation issues.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.[1]
References
Technical Support Center: Optimizing Umckalin Detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of Umckalin (7-hydroxy-5,6-dimethoxycoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS parameters for this compound analysis?
A1: For initial method development for this compound, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer is recommended. Based on the analysis of structurally similar coumarins, the following starting parameters are suggested.[1][2][3]
Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
| Parameter | Recommendation |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, followed by a column wash and re-equilibration. |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1][2] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Q2: I am not observing a signal for my this compound standard. What should I check first?
A2: A complete loss of signal often points to a fundamental issue with the LC-MS system. A systematic check is recommended:
-
Verify Sample Injection: Ensure the correct vial was sampled and the autosampler is functioning correctly.
-
Inspect the Mass Spectrometer (MS):
-
Check for a Stable Spray: Visually confirm a consistent and stable spray from the ESI or APCI source. An unstable spray can result from issues with solvent flow, nebulizing gas, or the high voltage supply.
-
Confirm MS Parameters: Double-check that the MS is in the correct ionization mode (positive ion is generally preferred for coumarins) and that the correct precursor and product ions for this compound are being monitored.[4]
-
-
Isolate the LC System: If the MS appears to be functioning correctly, investigate the liquid chromatography system for leaks, ensure proper mobile phase delivery, and check for a clogged column.
Q3: My signal-to-noise ratio for this compound is poor. How can I improve it?
A3: A low signal-to-noise (S/N) ratio can be improved by either increasing the this compound signal or decreasing the background noise. Here are several strategies:
-
Optimize MS Parameters:
-
Ion Source: Fine-tune the ion source parameters, including gas flows (nebulizer and drying gas), temperature, and spray voltage, to maximize the ionization of this compound.
-
MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound and that the collision energy is optimized for the most intense and specific fragment ions.
-
-
Improve Chromatographic Conditions:
-
Mobile Phase: The addition of a small amount of formic acid to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.
-
Gradient Optimization: Adjust the gradient to ensure this compound elutes in a region with minimal co-eluting matrix components.
-
-
Enhance Sample Preparation:
-
Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[3]
-
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: High Background Noise
High background noise can significantly impact the limit of detection and quantification.
Table 2: Troubleshooting High Background Noise
| Potential Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and fresh mobile phase additives. Filter all mobile phases. |
| Dirty Ion Source | Clean the ion source components, including the capillary, cone, and lens, according to the manufacturer's instructions. |
| Leaks in the LC System | Inspect all fittings and connections for leaks, as this can introduce air and cause an unstable baseline. |
| Column Bleed | Condition a new column properly before use. If column bleed persists, consider using a different column chemistry. |
| Co-eluting Matrix Components | Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] |
Issue 2: Low Signal Intensity (Ion Suppression)
Low signal intensity is often caused by matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of this compound.
Table 3: Troubleshooting Low Signal Intensity
| Potential Cause | Recommended Action |
| Matrix Effects | - Improve Sample Preparation: Utilize SPE or LLE to remove interfering compounds.[3]- Modify Chromatography: Adjust the LC gradient to separate this compound from the suppressing matrix components.- Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| Suboptimal MS Parameters | - Optimize Ion Source: Systematically adjust source temperature, gas flows, and voltages.- Optimize MRM Transition: Perform a compound optimization experiment to determine the optimal precursor and product ions and collision energy for this compound. |
| Inefficient Ionization | - Adjust Mobile Phase pH: The addition of 0.1% formic acid can improve protonation in ESI+ mode.- Consider APCI: For less polar compounds, APCI can sometimes provide better ionization efficiency and be less susceptible to matrix effects than ESI.[1] |
| Analyte Degradation | Investigate the stability of this compound in your sample and standard solutions over time and under different storage conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Extracts
This protocol is a starting point for cleaning up complex herbal matrices.[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Dilute the herbal extract with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a stronger solvent, like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Collision Energy Optimization for this compound MRM Transition
This protocol helps in determining the optimal collision energy for the fragmentation of this compound.
-
Infuse this compound Standard: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Select Precursor Ion: In positive ion mode, the protonated molecule [M+H]⁺ of this compound (m/z 223.06) should be selected as the precursor ion.
-
Scan for Product Ions: Acquire product ion spectra at various collision energies (e.g., in 5 eV increments from 10 to 40 eV).
-
Identify Optimal Collision Energy: Identify the collision energy that produces the most intense and stable fragment ions. For coumarins, common losses include CO (28 Da) and CH₃ (15 Da).[4] Based on the fragmentation of similar coumarins, potential product ions for this compound could be m/z 195, 180, and 152.
-
Select MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for quantification and qualification.
Visualizing Experimental Workflows
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Logical approach to improving the signal-to-noise ratio.
References
- 1. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effect troubleshooting in Umckalin quantification from plasma
Welcome to the technical support center for the quantification of Umckalin in plasma samples using LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating the matrix effect.
Troubleshooting Guides
Issue: Poor Peak Shape, Tailing, or Splitting
Possible Cause: This issue can arise from several factors including column degradation, improper mobile phase composition, or interactions between the analyte and the analytical column hardware.[1]
Solutions:
-
Column Evaluation:
-
Ensure the column is not aged or contaminated. If so, replace it with a new one.
-
Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to improve peak shape.[2]
-
-
Mobile Phase Optimization:
-
Verify the mobile phase pH is appropriate for this compound.
-
Adjust the organic-to-aqueous ratio to improve peak symmetry.
-
-
Hardware Considerations:
-
For compounds prone to interacting with metal surfaces, consider using a metal-free or PEEK-lined column to reduce tailing.[3]
-
Issue: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
Possible Cause: High variability in QC sample results often points to inconsistent matrix effects between different sample preparations or variations in the biological matrix itself.[2]
Solutions:
-
Standardize Sample Preparation: Implement a robust and consistent sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to minimize variability.[2][4]
-
Matrix-Matched Standards: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects.[4]
-
Internal Standard Selection: Utilize a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[2]
Issue: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
Possible Cause: Ion suppression is a common matrix effect in LC-MS/MS analysis of plasma samples.[5] It occurs when co-eluting endogenous components from the plasma, such as phospholipids, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][6]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before they enter the mass spectrometer.[3][6]
-
Protein Precipitation (PPT): A quick and simple method, but often results in the least clean extracts and may not sufficiently remove phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding this compound to a solid sorbent while washing away interfering matrix components.[4]
-
-
Chromatographic Separation:
-
Modify the LC gradient to separate the elution of this compound from the region where phospholipids and other matrix components elute. A post-column infusion experiment can identify these suppression zones.[7]
-
-
Dilution:
-
If the concentration of this compound is sufficiently high, diluting the plasma sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2]
-
-
Mass Spectrometer Source Optimization:
-
Adjusting source parameters such as spray voltage, gas flows, and temperature can sometimes mitigate the impact of matrix effects.[8]
-
Consider switching to an Atmospheric Pressure Chemical Ionization (APCI) source, which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a problem in this compound quantification from plasma?
A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[7] In plasma analysis, endogenous substances like phospholipids, salts, and proteins can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification.[3][6] Ion suppression, a decrease in signal intensity, is the more common issue.[5]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: A common method is the post-column infusion experiment.[7] In this experiment, a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank, extracted plasma sample is then injected. Any dip or rise in the constant this compound signal indicates a region of ion suppression or enhancement, respectively.
Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?
A3: The choice of sample preparation method depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is the simplest, Solid-Phase Extraction (SPE) generally provides the cleanest sample and the most significant reduction in matrix effects.[4] Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use. A comparison of these methods is summarized in the table below.
Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H). A SIL internal standard has nearly identical chemical and physical properties to this compound and will therefore be affected by matrix effects in the same way.[2] By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of ion suppression.[2]
Q5: Can I just dilute my plasma sample to overcome matrix effects?
A5: Dilution can be an effective and simple strategy to reduce the concentration of interfering matrix components.[2] However, this approach also dilutes the analyte of interest, this compound. Therefore, this method is only feasible if the original concentration of this compound in the plasma is high enough to remain well above the lower limit of quantification (LLOQ) of the assay after dilution.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification from Plasma
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%)* | Throughput | Cost per Sample | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 85 | High | Low | Simple and fast | Least effective at removing interferences |
| Liquid-Liquid Extraction (LLE) | 90 - 100 | 80 - 95 | Medium | Medium | Good balance of cleanup and ease of use | Can be labor-intensive and difficult to automate |
| Solid-Phase Extraction (SPE) | > 95 | > 90 | Medium-High | High | Provides the cleanest extract | Requires method development and is more expensive |
*Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation Comparison
-
Spiking: Spike known concentrations of this compound and its SIL internal standard into blank human plasma.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic layer into a clean tube, evaporate to dryness, and reconstitute in mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge with an acidic aqueous solution followed by methanol.
-
Elute this compound with a basic organic solvent.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
Analysis: Analyze the reconstituted samples by LC-MS/MS.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 223.1 → Product Ion (m/z) 179.1 (Collision Energy: 20 eV)
-
This compound (Qualifier): Precursor Ion (m/z) 223.1 → Product Ion (m/z) 151.1 (Collision Energy: 25 eV)
-
SIL-Internal Standard: (adjust m/z based on labeling)
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound quantification.
Caption: Proposed ESI+ fragmentation pathway for this compound.
References
- 1. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effect | PPT [slideshare.net]
- 5. scispace.com [scispace.com]
- 6. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Umckalin and Gallic Acid
This guide provides an objective comparison of the anti-inflammatory properties of Umckalin, a coumarin derivative from Pelargonium sidoides, and gallic acid, a widely distributed phenolic acid. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their respective activities.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This compound, a key bioactive compound from the roots of Pelargonium sidoides, is known for its immunomodulatory and antimicrobial properties, particularly in the context of respiratory illnesses[1][2][3]. Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic compound found abundantly in sources like gallnuts, green tea, and various fruits, and is well-documented for its antioxidant and anti-inflammatory effects[4][5][6][7][8][9]. This guide compares their efficacy in modulating key inflammatory pathways and mediators based on available experimental data.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative effects of this compound and gallic acid on various markers of inflammation.
Table 1: this compound - Inhibition of Inflammatory Mediators and Enzymes
| Target | Cell Line | Inducer | Concentration | % Inhibition / Effect | Reference |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][2][3] |
| PGE₂ Production | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][10] |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][10] |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][10] |
| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][10] |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 72.5, 150, 300 µM | Significant, dose-dependent reduction | [1][11] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 72.5, 150, 300 µM | Significant, dose-dependent reduction | [1][11] |
| JNK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 75, 150 µM | Marked reduction | [1] |
| p38 Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][2][3] |
| ERK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 75, 150, 300 µM | Significant, dose-dependent reduction | [1][2][3] |
Table 2: Gallic Acid - Inhibition of Inflammatory Mediators and Enzymes
| Target | Cell Line/Model | Inducer | Concentration | % Inhibition / Effect | Reference |
| Histamine Release | Human Mast Cells | Compound 48/80 or IgE | Not specified | Attenuated release | [4][5][7] |
| TNF-α Production | Human Mast Cells | PMA + A23187 | Not specified | Decreased production | [4][5][7] |
| IL-6 Production | Human Mast Cells | PMA + A23187 | Not specified | Decreased production | [4][5][7] |
| NF-κB Activation | Human Mast Cells | PMA + A23187 | Not specified | Inhibited IκBα degradation & p65 translocation | [5] |
| COX-2 Inhibition | K562 Leukemia Cells | Endogenous | IC₅₀: 33 µM | Inhibited expression and activity | [12] |
| Proteinase Inhibition | In Vitro Assay | Trypsin | 250 µg/mL | 52.83% | [13] |
| Albumin Denaturation | In Vitro Assay | Heat | 250 µg/mL | 74.79% | [13] |
| p65 Phosphorylation | Caco-2 Cells | LPS | 5 µg/mL | Inhibited phosphorylation | [14] |
| MAPK (p38, JNK, ERK) | Caco-2 Cells | LPS | 5 µg/mL | Inhibited phosphorylation | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and Induction of Inflammation
-
Cell Lines :
-
RAW 264.7 (Murine Macrophages) : Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
HMC-1 (Human Mast Cells) : Cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS.
-
Caco-2 (Human Colon Carcinoma Cells) : Cultured in DMEM with 10% FBS.
-
-
Inflammatory Stimulus :
-
Lipopolysaccharide (LPS) : Used at a concentration of 1 µg/mL to stimulate RAW 264.7 or Caco-2 cells for a specified period (e.g., 30 minutes for signaling studies, 24 hours for mediator production)[1][14].
-
Phorbol 12-myristate 13-acetate (PMA) plus Calcium Ionophore A23187 : Used to stimulate HMC-1 cells to induce cytokine expression[4][5][7].
-
2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay : NO production was quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent[1][2][3].
-
Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Quantification : Levels of PGE₂ and various cytokines in the cell culture medium were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[1][10].
3. Western Blot Analysis for Protein Expression
-
Protocol : Cells were treated with the test compound (this compound or gallic acid) and the inflammatory stimulus. Subsequently, cells were lysed, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, p-p65, IκB-α). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[1][5]. Densitometry analysis was performed using software like ImageJ to quantify protein expression levels[11].
4. In Vitro Anti-inflammatory Assays (Gallic Acid)
-
Albumin Denaturation Inhibition : This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation. A reaction mixture containing bovine serum albumin was incubated with the test compound at various concentrations and then heated to induce denaturation. The turbidity of the solution was measured spectrophotometrically to determine the extent of inhibition[13].
-
Proteinase Inhibition Assay : This assay measures the inhibition of proteolytic enzymes like trypsin. The reaction mixture contained trypsin, buffer, and the test compound. After incubation, the substrate (casein) was added, and the reaction was stopped with perchloric acid. The absorbance of the supernatant was measured to determine the extent of proteinase inhibition[13].
Mechanisms of Action and Signaling Pathways
Both this compound and gallic acid exert their anti-inflammatory effects by targeting crucial intracellular signaling pathways.
This compound's Mechanism: this compound demonstrates potent anti-inflammatory effects by significantly inhibiting the production of key inflammatory mediators, including NO and PGE₂, as well as pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1][2][3]. This is achieved by suppressing the expression of the enzymes iNOS and COX-2[1][11]. The underlying mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound reduces the phosphorylation of ERK, JNK, and p38, which are critical kinases that lead to the activation of transcription factors responsible for expressing inflammatory genes[1][2][3].
Caption: this compound inhibits the LPS-induced MAPK signaling pathway.
Gallic Acid's Mechanism: Gallic acid's anti-inflammatory activity is multifaceted. It inhibits the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the p65 subunit[5][15]. This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α and IL-6[4][5][7]. Like this compound, gallic acid also modulates the MAPK pathway, particularly p38 MAPK[4][5][15]. Furthermore, gallic acid directly inhibits the activity of enzymes like COX-2 and myeloperoxidase and possesses radical scavenging properties[12][16][17].
Caption: Gallic acid inhibits NF-κB and p38 MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro screening of anti-inflammatory compounds.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound and gallic acid are potent natural anti-inflammatory agents that operate by inhibiting key signaling pathways, primarily the MAPK and NF-κB cascades.
-
This compound shows a clear, dose-dependent inhibition of a wide range of inflammatory mediators (NO, PGE₂, TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages, with its mechanism strongly linked to the suppression of MAPK phosphorylation and subsequent iNOS/COX-2 expression[1][2][3].
-
Gallic acid demonstrates a broader mechanistic profile, inhibiting not only the NF-κB and MAPK pathways but also exhibiting direct effects on histamine release, protein denaturation, and proteinase activity[4][5][13]. Its efficacy has been demonstrated across multiple cell types, including mast cells and intestinal epithelial cells[4][14].
While direct comparative studies are limited, the available data suggest both compounds are highly effective. This compound's effects are well-characterized in the context of LPS-induced inflammation in macrophages. Gallic acid's actions appear more pleiotropic, targeting multiple facets of the inflammatory response. The choice between these compounds for further research or development may depend on the specific inflammatory context and target cell type.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gallic acid inhibits histamine release and pro-inflammatory cytokine production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Gallic acid inhibits histamine release and pro-inflammatory cytokine production in mast cells. | Semantic Scholar [semanticscholar.org]
- 8. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications [mdpi.com]
- 9. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-leukemic effects of gallic acid on human leukemia K562 cells: downregulation of COX-2, inhibition of BCR/ABL kinase and NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 16. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. COX-2 structural analysis and docking studies with gallic acid structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Umckalin from Different Pelargonium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Umckalin, a key bioactive compound found in various Pelargonium species. This document synthesizes experimental data on this compound content and its anti-inflammatory properties across different species, offering a valuable resource for phytochemical and pharmacological research.
Introduction
This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant phytochemical marker primarily associated with Pelargonium sidoides DC., a medicinal plant indigenous to South Africa. Extracts of P. sidoides roots, rich in this compound and other bioactive compounds, are widely used in phytopharmaceuticals for respiratory tract infections. This guide explores the distribution of this compound across different Pelargonium species and compares its associated biological activities, with a focus on anti-inflammatory effects.
Data Presentation: this compound Content and Anti-inflammatory Activity
The following tables summarize the quantitative data on this compound content and the comparative anti-inflammatory activity of extracts from different Pelargonium species.
Table 1: this compound Content in Pelargonium Species
| Pelargonium Species | Plant Part | This compound Content (% w/w) | Reference |
| Pelargonium sidoides | Root | 0.0012 - 0.2760 | [1] |
| Pelargonium reniforme | Root | 0 - 0.0016 | [1] |
Note: Data on this compound content for P. endlicherianum and P. quercetorum were not available in the reviewed literature.
Table 2: Comparative Anti-inflammatory Activity of Pelargonium Species Extracts
| Pelargonium Species | Extract Type | Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Reference | | :--- | :--- | :--- | :--- | :--- | | Pelargonium sidoides | 11% Ethanol | 100 µg/mL | Pro-inflammatory (induces TNF-α) | Pro-inflammatory (induces IL-6) | | | Pelargonium endlicherianum | 11% Ethanol | 100 µg/mL | Inhibition | Inhibition | | | Pelargonium quercetorum | 11% Ethanol | 100 µg/mL | Inhibition | Inhibition | |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the quantification of this compound in Pelargonium extracts.[2][3][4]
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1.0 mL of the Pelargonium extract tincture, add 5.0 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate phase) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
b. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (45:55, v/v).
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared with this compound standard solutions of known concentrations.
Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the methodology for evaluating the anti-inflammatory effects of Pelargonium extracts on lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Pelargonium extracts for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
b. Measurement of TNF-α and IL-6 Production
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][6]
-
Determine the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves generated with recombinant TNF-α and IL-6.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the steps for analyzing the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
a. Protein Extraction and Quantification
-
After treatment with Pelargonium extracts and/or this compound and stimulation with LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatants containing the total protein and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.[7][8]
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by modulating the MAPK signaling pathway. The diagram below illustrates the key steps in this pathway and the inhibitory effect of this compound.
Caption: this compound's inhibition of the MAPK signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for the comparative analysis of this compound from different Pelargonium species.
Caption: Workflow for this compound comparative analysis.
Conclusion
This comparative guide highlights the significant variation in this compound content across different Pelargonium species, with P. sidoides being a particularly rich source. The presented data and protocols provide a solid foundation for further research into the pharmacological properties of this compound and other constituents of the Pelargonium genus. The inverse correlation between the pro-inflammatory effects of P. sidoides extract and the known anti-inflammatory action of purified this compound suggests a complex interplay of various compounds within the crude extract, warranting further investigation. The methodologies and workflows detailed herein offer a standardized approach for future comparative studies, essential for the development of novel therapeutic agents from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Umckalin's Antiviral Efficacy: A Comparative Analysis Against Standard-of-Care Drugs
For Immediate Release
This guide provides a comprehensive comparison of the antiviral efficacy of compounds derived from Pelargonium sidoides, with a focus on Umckalin, against established antiviral drugs for Influenza Virus and Herpes Simplex Virus (HSV). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows.
While this compound is a known bioactive constituent of Pelargonium sidoides extracts, it is crucial to note that the majority of antiviral research has been conducted on the whole extract, often standardized as EPs® 7630, rather than on isolated this compound. Therefore, this guide will present the data for Pelargonium sidoides extracts and compare it with standard antiviral agents, highlighting the role of this compound where evidence is available.
I. Antiviral Efficacy Against Influenza Virus
The influenza virus, a significant cause of respiratory illness, is primarily managed with neuraminidase inhibitors and other targeted antiviral agents. Oseltamivir is a widely used neuraminidase inhibitor that serves as a benchmark for comparison.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Pelargonium sidoides extract and Oseltamivir against various strains of Influenza A virus.
| Compound/Extract | Virus Strain | Assay Type | IC50 / EC50 | Reference |
| Pelargonium sidoides extract (EPs® 7630) | Influenza A (H1N1) | Cytopathogenic Effect Reduction | 9.45 µg/mL | |
| Pelargonium sidoides extract (EPs® 7630) | Influenza A (H3N2) | Cytopathogenic Effect Reduction | 8.66 µg/mL | |
| Oseltamivir | Influenza A (H1N1) | Not Specified | 0.13 - 0.15 µM | |
| Oseltamivir | Influenza A (H5N1) | Not Specified | 7.5 ± 2.5 µmol/L |
Mechanism of Action: A Comparative Overview
Pelargonium sidoides extract is believed to exert its anti-influenza activity through a multi-target mechanism. It has been shown to inhibit viral neuraminidase and hemagglutinin, key proteins for viral release and entry, respectively. This dual action suggests a potential to both prevent initial infection and limit the spread of the virus.
In contrast, Oseltamivir's mechanism is highly specific. It selectively inhibits the neuraminidase enzyme of the influenza virus, preventing the release of newly formed virus particles from infected cells and thus halting the progression of the infection.
Figure 1: Comparative mechanism of action against Influenza Virus.
II. Antiviral Efficacy Against Herpes Simplex Virus (HSV)
Herpes Simplex Virus types 1 and 2 are responsible for a range of persistent infections. Acyclovir, a nucleoside analog, is the gold-standard treatment for HSV infections.
Data Presentation: In Vitro Efficacy
The following table presents the IC50 values for an aqueous extract of Pelargonium sidoides and Acyclovir against HSV-1 and HSV-2.
| Compound/Extract | Virus Strain | Assay Type | IC50 | Reference |
| Aqueous Pelargonium sidoides extract | HSV-1 | Plaque Reduction | 0.00006% | |
| Aqueous Pelargonium sidoides extract | HSV-2 | Plaque Reduction | 0.000005% | |
| Acyclovir | HSV-1 | Not Specified | 0.85 µM | |
| Acyclovir | HSV-2 | Not Specified | 0.86 µM |
Mechanism of Action: A Comparative Overview
The aqueous extract of Pelargonium sidoides appears to act on the early stages of HSV infection. Studies suggest that it prevents the attachment and penetration of the virus into host cells. This mode of action is distinct from that of Acyclovir.
Acyclovir is a prodrug that is selectively activated in HSV-infected cells. Once converted to its triphosphate form, it inhibits the viral DNA polymerase, thereby terminating the replication of the viral genome.
A Comparative Guide to the Immunomodulatory Effects of Umckalin and Synthetic Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of Umckalin, a natural coumarin derived from Pelargonium sidoides, and various synthetic coumarins. The following sections detail their mechanisms of action, present quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.
Introduction
Coumarins are a class of benzopyrone compounds, found naturally in many plants and also synthesized for various therapeutic applications. They are known for a wide range of biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties[1]. This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive constituent of the medicinal plant Pelargonium sidoides, which has been traditionally used for treating respiratory tract infections[2]. Synthetic coumarins, on the other hand, represent a broad and diverse group of molecules designed to optimize and target specific biological activities, including the modulation of the immune response. This guide focuses on the comparative immunomodulatory effects, particularly the anti-inflammatory actions, of this compound and selected synthetic coumarins.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and various synthetic coumarins have been predominantly studied in lipopolysaccharide (LPS)-stimulated macrophage models, which mimic an inflammatory response. The data below summarizes their inhibitory effects on key pro-inflammatory mediators.
Table 1: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration | % Inhibition / Effect |
| Nitric Oxide (NO) | 75 µM | Significant Reduction |
| 150 µM | Significant Reduction | |
| 300 µM | Significant Reduction | |
| Prostaglandin E2 (PGE2) | 75 µM | Significant Reduction |
| 150 µM | Significant Reduction | |
| 300 µM | Significant Reduction | |
| TNF-α | 75 µM | Significant Reduction |
| 150 µM | Significant Reduction | |
| 300 µM | Significant Reduction | |
| IL-6 | 75 µM | Significant Reduction |
| 150 µM | Significant Reduction | |
| 300 µM | Significant Reduction | |
| IL-1β | 75 µM | Significant Reduction |
| 150 µM | Significant Reduction | |
| 300 µM | Significant Reduction |
Data compiled from studies on LPS-stimulated RAW 264.7 cells, which showed a dose-dependent reduction in the production of these inflammatory molecules[3][4][5][6].
Table 2: Inhibitory Activity of Various Synthetic Coumarins on Pro-Inflammatory Mediators
| Compound | Target | Cell Line | IC50 / EC50 / % Inhibition |
| 6-Methylcoumarin | NO | RAW 264.7 | Dose-dependent reduction (200-500 µM)[7] |
| PGE2 | RAW 264.7 | 53.2% inhibition at 500 µM[7] | |
| TNF-α | RAW 264.7 | 32.8% inhibition at 500 µM[7] | |
| IL-6 | RAW 264.7 | 73.1% inhibition at 500 µM[7] | |
| IL-1β | RAW 264.7 | 80.6% inhibition at 500 µM[7] | |
| Coumarin-Curcumin Hybrid (14b) | Pro-inflammatory Cytokines | LPS-Macrophages | EC50: 5.32 µM[8] |
| Tricyclic Fused Coumarin (1g) | NO & PGE2 | RAW 264.7 | High inhibitory effect[2] |
| Tricyclic/Tetracyclic Fused Coumarins (1l, 1n, 1u) | NO | RAW 264.7 | IC50 in the low micromolar range[3] |
| Tricyclic/Tetracyclic Fused Coumarins (1f, 1p) | PGE2 | RAW 264.7 | IC50: 0.89 µM and 0.95 µM[3] |
| 4-Methylumbelliferone (Hymecromone) | Pro-inflammatory Cytokines (IL-1β, IL-4, IL-6) | BMMCs | Dose-dependent reduction (up to 100 µM)[9] |
Mechanisms of Immunomodulation
This compound and synthetic coumarins exert their immunomodulatory effects through distinct signaling pathways.
This compound: Inhibition of the MAPK Pathway
This compound's anti-inflammatory effects are largely mediated by the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)[3][10]. This inhibition leads to a subsequent reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively[3][8].
References
- 1. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tricyclic fused coumarin sulfonates and their inhibitory effects on LPS-induced nitric oxide and PGE2 productions in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Quantification of Umckalin
In the realm of natural product analysis and pharmaceutical quality control, the accurate quantification of bioactive compounds is paramount. Umckalin, a key pharmacologically active coumarin found in the roots of Pelargonium sidoides, is a critical marker for the quality and efficacy of herbal medicinal products derived from this plant. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for the analysis of such compounds. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a more rapid and sensitive alternative.
This guide provides an objective comparison of a validated HPLC method and a proposed UPLC method for the determination of this compound. The information is intended to assist researchers, analytical scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, supported by experimental data for the HPLC method and projected performance for the UPLC method based on established principles of chromatographic method transfer.
Experimental Protocols
A detailed methodology for a validated Reverse-Phase HPLC (RP-HPLC) method for this compound analysis is presented below. Subsequently, a proposed RP-UPLC method is outlined, illustrating a logical method transfer from the established HPLC protocol.
High-Performance Liquid Chromatography (HPLC) Method
A simple and rapid HPLC method with UV detection has been developed and validated for the quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A Reverse Phase C18 column (e.g., Phenomenex®-C18, 5 µm, 250 mm x 4.6 mm i.d.).
-
Mobile Phase: An isocratic mixture of acetonitrile and phosphoric acid (pH 2.5) in a 25:75 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 12 minutes.
Proposed Ultra-Performance Liquid Chromatography (UPLC) Method
The following UPLC method is a proposed adaptation of the validated HPLC method, designed to leverage the advantages of UPLC technology, such as increased speed and sensitivity. The parameters are projected based on common HPLC to UPLC method transfer principles.
-
Chromatographic System: A UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector.
-
Column: A UPLC C18 column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 50 mm x 2.1 mm i.d.).
-
Mobile Phase: An isocratic mixture of acetonitrile and phosphoric acid (pH 2.5) in a 25:75 (v/v) ratio.
-
Flow Rate: 0.4 mL/min (scaled from the HPLC method).
-
Column Temperature: 40 °C (elevated temperature can reduce viscosity and improve peak shape in UPLC).
-
Detection Wavelength: 310 nm.
-
Injection Volume: 2 µL (scaled down to prevent column overload).
-
Run Time: Approximately 3 minutes (projected).
Data Presentation: A Comparative Analysis
The following table summarizes the validation parameters of the established HPLC method and the projected performance of the proposed UPLC method. This side-by-side comparison highlights the potential improvements in analytical efficiency and sensitivity offered by UPLC technology.
| Validation Parameter | HPLC Method | UPLC Method (Projected) |
| Linearity Range (µg/mL) | 0.334 – 1.667 | 0.1 – 2.0 |
| Correlation Coefficient (r²) | 0.9996 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.0344 | ~0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1031 | ~0.03 |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 98.5 - 101.5% |
| Analysis Run Time (minutes) | ~12 | ~3 |
| Solvent Consumption per Run (mL) | ~12 | ~1.2 |
Workflow for Cross-Validation of HPLC and UPLC Methods
The successful transfer of an analytical method from HPLC to UPLC requires a systematic cross-validation process to ensure that the new method is fit for its intended purpose and provides equivalent or superior performance. The logical workflow for such a process is depicted in the following diagram.
A Comparative Analysis of the Bioactivities of Umckalin and Scopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umckalin and Scopoletin are two coumarin derivatives that have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds are notably present in the roots of Pelargonium sidoides, a medicinal plant traditionally used for respiratory ailments. This guide provides a comparative overview of their bioactivities, supported by experimental data, to aid researchers in understanding their therapeutic potential and mechanisms of action.
Comparative Summary of Bioactivities
| Bioactivity | This compound | Scopoletin |
| Anti-inflammatory | Demonstrated potent activity by inhibiting pro-inflammatory mediators and cytokines. Modulates the MAPK signaling pathway. Specific IC50 values are not widely reported in the reviewed literature. | Exhibits significant anti-inflammatory effects through inhibition of enzymes like 5-lipoxygenase and modulation of NF-κB and Nrf2 signaling pathways. |
| Antioxidant | Antioxidant properties have been suggested, but specific quantitative data from standardized assays like DPPH or ABTS are not readily available in the reviewed literature. | Displays moderate to significant antioxidant activity in various assays, including DPPH, ABTS, and FRAP. |
| Antimicrobial | Known for its antimicrobial properties, particularly in the context of respiratory tract infections.[1] However, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported. | Shows broad-spectrum antimicrobial activity against various bacteria and fungi, with reported MIC values. |
| Other Activities | Immunomodulatory, antiviral, and antitubercular properties have been reported.[2] | Neuroprotective (acetylcholinesterase inhibition), anti-tumorigenic, anti-diabetic, and hepatoprotective activities have been documented.[3] |
Quantitative Data on Bioactivities
Scopoletin:
| Assay | Target/Organism | Result (IC50 / EC50 / MIC) | Reference |
| Anti-inflammatory | 5-Lipoxygenase | IC50: 1.76 ± 0.01 μM | [4] |
| Antioxidant | DPPH radical scavenging | EC50: 0.19 ± 0.01 mM | [4] |
| ABTS radical scavenging | EC50: 5.62 ± 0.03 μM | [4] | |
| Ferric Reducing Antioxidant Power (FRAP) | EC50: 0.25 ± 0.03 mM | [4] | |
| Antimicrobial | Pseudomonas aeruginosa | MIC: 128 µg/mL | [5] |
| Candida glabrata | MIC: 67.22 µg/mL | ||
| Candida tropicalis | MIC: 119 µg/mL | ||
| Neuroprotective | Acetylcholinesterase inhibition | IC50: 0.27 ± 0.02 mM | [4] |
This compound:
Quantitative data such as IC50 or MIC values for this compound's primary bioactivities are not as extensively reported in the publicly available literature as for Scopoletin. However, studies on its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages have demonstrated a dose-dependent reduction in the production of inflammatory mediators at concentrations ranging from 75 to 300 μM.[2]
Signaling Pathways
This compound: MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment leads to a reduction in the phosphorylation of key MAPK proteins: ERK, JNK, and p38.[2]
Caption: this compound's inhibition of the MAPK signaling pathway.
Scopoletin: NF-κB and Nrf2 Signaling Pathways
Scopoletin's bioactivities are mediated through multiple signaling pathways, most notably the NF-κB and Nrf2 pathways. It inhibits the pro-inflammatory NF-κB pathway and activates the antioxidant Nrf2 pathway.
Caption: Scopoletin's inhibition of the NF-κB signaling pathway.
Caption: Scopoletin's activation of the Nrf2 signaling pathway.
Experimental Protocols
Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)
This protocol outlines the general steps to assess the anti-inflammatory effects of a compound on macrophages.
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Scopoletin) and incubated for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Analysis: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell viability is assessed using an MTT assay to rule out cytotoxicity of the compounds.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method for evaluating the free radical scavenging capacity of a compound.
Caption: Workflow for the DPPH antioxidant assay.
Detailed Steps:
-
Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Serial dilutions of the test compound (this compound or Scopoletin) are also prepared in methanol.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Conclusion
Both this compound and Scopoletin demonstrate significant and varied bioactivities that warrant further investigation for their therapeutic applications. Scopoletin has been more extensively characterized in terms of its quantitative bioactivity and the breadth of its pharmacological effects. This compound, while clearly a potent anti-inflammatory agent, would benefit from further studies to quantify its efficacy across a range of bioassays. The distinct yet sometimes overlapping mechanisms of action of these two compounds, particularly in their modulation of key inflammatory and antioxidant signaling pathways, make them compelling candidates for drug discovery and development. This guide serves as a foundational resource for researchers to compare and contrast these two important natural products.
References
- 1. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Umckalin's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Umckalin, a key bioactive compound from Pelargonium sidoides. While direct experimental data for this compound in knockout models is not yet available in published literature, this document outlines a robust validation strategy. This is achieved by contrasting its putative mechanism, derived from in vitro studies, with that of established anti-inflammatory agents and proposing detailed experimental protocols and conceptual visualizations to guide future research.
Introduction to this compound and its Putative Mechanism of Action
This compound is a coumarin derivative found in the roots of Pelargonium sidoides, a plant traditionally used for respiratory and gastrointestinal ailments.[1] In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have elucidated a potential anti-inflammatory mechanism.[1][2] These studies indicate that this compound significantly reduces the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of JNK, p38, and ERK.[1]
To rigorously validate this proposed mechanism, knockout (KO) animal models are indispensable tools. By selectively removing key proteins in the inflammatory signaling cascade, researchers can definitively identify the molecular targets and downstream effects of this compound.
Proposed Validation of this compound's Mechanism Using Knockout Models
Based on its putative action on the MAPK pathway, a series of experiments using knockout mice can be designed to validate this compound's mechanism. The primary hypothesis is that this compound's anti-inflammatory effects will be diminished in mice lacking key components of the MAPK signaling pathway.
Table 1: Proposed Experimental Design for this compound Validation in Knockout Mice
| Knockout Model | Rationale | Proposed Experiment | Expected Outcome if Hypothesis is Correct |
| MyD88-/- | MyD88 is a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS and leads to MAPK activation. | Induce systemic inflammation with LPS in wild-type (WT) and MyD88-/- mice. Treat with this compound or vehicle. Measure serum levels of TNF-α, IL-6, and IL-1β. | This compound will reduce cytokine levels in WT mice. This effect will be significantly attenuated in MyD88-/- mice, suggesting this compound acts downstream of MyD88. |
| MEK1-/- | MEK1 is a key kinase in the MAPK cascade, responsible for phosphorylating and activating ERK1/2. | Isolate bone marrow-derived macrophages (BMDMs) from WT and MEK1-/- mice. Stimulate with LPS in the presence of this compound or vehicle. Measure production of NO and PGE2. | This compound will inhibit NO and PGE2 production in WT BMDMs. This inhibitory effect will be less pronounced in MEK1-/- BMDMs. |
| ERK1-/- | ERK1 is a downstream effector in the MAPK pathway, regulating the expression of inflammatory genes. | Administer this compound or vehicle to WT and ERK1-/- mice prior to inducing a localized inflammatory response (e.g., carrageenan-induced paw edema). Measure paw volume. | This compound will reduce paw edema in WT mice. The anti-inflammatory effect of this compound will be diminished in ERK1-/- mice. |
Comparative Analysis with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are a well-established class of anti-inflammatory drugs whose mechanism of action has been extensively validated using knockout models. The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Table 2: Comparison of this compound (Putative) and NSAID Mechanisms and their Validation
| Feature | This compound (Putative) | NSAIDs (e.g., Indomethacin) |
| Primary Molecular Target(s) | MAPK signaling pathway (JNK, p38, ERK) | Cyclooxygenase (COX-1 and COX-2) enzymes |
| Downstream Effects | Reduced expression of iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Reduced production of prostaglandins |
| Validation in Knockout Models | Proposed: Use of MyD88-/-, MEK1-/-, ERK1-/- mice to confirm pathway dependency. | Established: Reduced inflammatory response to NSAIDs in COX-1-/- and COX-2-/- mice, confirming these as the primary targets. |
| Key Experimental Evidence | In vitro data showing reduced phosphorylation of MAPK proteins and decreased production of inflammatory mediators in cell culture.[1] | In vivo studies demonstrating that the anti-inflammatory and gastrointestinal side effects of NSAIDs are altered in COX knockout mice. |
Experimental Protocols
Protocol 1: In Vivo Validation of this compound in a Mouse Model of Systemic Inflammation
-
Animals: Use 8-10 week old male wild-type (C57BL/6J) and MyD88-/- mice.
-
Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.
-
Treatment Groups:
-
WT + Vehicle + Saline
-
WT + Vehicle + LPS
-
WT + this compound + LPS
-
MyD88-/- + Vehicle + LPS
-
MyD88-/- + this compound + LPS
-
-
Procedure: a. Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle 1 hour prior to LPS challenge. b. Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg). c. Collect blood samples via cardiac puncture 2 hours after LPS injection. d. Separate serum and store at -80°C until analysis.
-
Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Statistical Analysis: Use a two-way ANOVA with post-hoc analysis to compare between groups.
Protocol 2: In Vitro Validation of this compound in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Isolation: Isolate bone marrow from the femurs and tibias of wild-type and MEK1-/- mice.
-
Cell Culture: Differentiate bone marrow cells into macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Experimental Setup: a. Seed BMDMs in 24-well plates at a density of 5 x 105 cells/well. b. Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle for 1 hour. c. Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Analysis: a. Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent. b. Prostaglandin E2 (PGE2) Measurement: Quantify the amount of PGE2 in the culture supernatant using an ELISA kit.
-
Statistical Analysis: Use a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons.
Visualizations
References
Umckalin's Efficacy in the Spotlight: A Comparative Analysis of Pelargonium sidoides Compounds
For Immediate Release
[City, State] – November 21, 2025 – A comprehensive review of existing research provides a comparative analysis of the bioactivity of umckalin, a key coumarin derivative from Pelargonium sidoides, against other prominent compounds found in the medicinal plant. This guide synthesizes available data on the antiviral, antibacterial, and immunomodulatory properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Pelargonium sidoides extracts, notably the standardized extract EPs® 7630, have a long history of use in treating respiratory tract infections.[1] The therapeutic effects of these extracts are attributed to a complex mixture of phytochemicals, including coumarins (like this compound and scopoletin), phenolic acids (such as gallic acid), and flavonoids (including catechin and epigallocatechin).[2][3] While much research has focused on the efficacy of the whole extract, this guide delves into the specific contributions of its individual components, with a particular focus on this compound.
Comparative Antiviral Efficacy against SARS-CoV-2
A pivotal study provides a direct quantitative comparison of the in vitro efficacy of this compound and other Pelargonium sidoides constituents against SARS-CoV-2. The research determined the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for each compound, offering a clear metric for their antiviral potential and safety profile.
| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound | Mild Activity | >100 | - |
| Scopoletin | 17.79 | >252.2 | >14.18 |
| Gallic Acid | Not explicitly inhibitory in this study | >300 | - |
| Catechin | Not explicitly inhibitory in this study | >300 | - |
| P. sidoides Extract (Kalobin) | 13.79 | 87.25 | 6.33 |
Data sourced from a study on the anti-SARS-CoV-2 activity of Pelargonium sidoides constituents.[4][5]
Notably, while the overall P. sidoides extract demonstrated significant antiviral activity, the isolated coumarin scopoletin showed remarkable anti-SARS-CoV-2 activity with a high selectivity index.[4][5] this compound, in this particular study, exhibited mild antiviral effects against SARS-CoV-2.[4]
Antibacterial and Immunomodulatory Activities: A Qualitative Overview
Several studies confirm the antibacterial properties of various Pelargonium sidoides compounds. This compound, scopoletin, gallic acid, and (+)-catechin have all been shown to possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[2] Research on Mycobacterium smegmatis also identified this compound, scopoletin, catechin, and epigallocatechin as active ingredients. However, the complete root extract was found to be effective at lower concentrations, suggesting a synergistic action between the various components.[6]
The immunomodulatory effects of P. sidoides are attributed to a combination of its phenolic compounds and coumarins, including this compound and its derivatives.[2] Gallic acid and other phenolic compounds are highlighted for their role in the extract's antibacterial and antiviral effects.[2]
A dedicated study on the anti-inflammatory potential of this compound has elucidated its mechanism of action, demonstrating its ability to significantly reduce the production of pro-inflammatory mediators.[7]
Experimental Protocols
Anti-SARS-CoV-2 Inhibitory Activity Assay
The antiviral activity of the compounds was evaluated using a cytopathic effect (CPE) reduction assay.
-
Cell Culture: Vero E6 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Virus Propagation: The SARS-CoV-2 strain was propagated in Vero E6 cells. Viral titers were determined by a plaque assay.
-
Cytotoxicity Assay: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to determine the CC50 of the test compounds on Vero E6 cells.
-
Antiviral Assay: Vero E6 cells were seeded in 96-well plates. After 24 hours, the cells were treated with serial dilutions of the test compounds and infected with SARS-CoV-2.
-
Quantification of CPE: After a 72-hour incubation period, the viral CPE was observed, and cell viability was quantified using the MTT assay. The IC50 was calculated as the compound concentration required to inhibit 50% of the viral CPE.[4]
Visualizing the Mechanisms
To better understand the biological processes influenced by this compound, the following diagrams illustrate a key signaling pathway and the experimental workflow for the antiviral assay.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Chemical characterisation of Pelargonium sidoides root based on LC-QToF-MS non-target screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Umckalin's Anti-Inflammatory Properties: An In Vitro Analysis and Framework for In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Umckalin, a coumarin derivative found in the roots of Pelargonium sidoides. While current research has established its mechanism of action in a laboratory setting (in vitro), studies in living organisms (in vivo) are not yet available. This document summarizes the existing in vitro data for this compound and proposes a standardized in vivo experimental model, the carrageenan-induced paw edema model, as a framework for future validation and comparison against established anti-inflammatory drugs.
In Vitro Anti-Inflammatory Activity of this compound
Recent studies have demonstrated this compound's potential as an anti-inflammatory agent using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[1][2] The key findings indicate that this compound significantly mitigates the inflammatory response through the inhibition of key inflammatory mediators and signaling pathways.
This compound has been shown to dose-dependently reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[1][2] This effect is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][2]
Furthermore, this compound effectively curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] The underlying mechanism for these effects has been attributed to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK, p38 MAPK, and ERK.[1]
Table 1: In Vitro Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Marker | Effect of this compound Treatment | Mechanism of Action |
| Nitric Oxide (NO) | Significantly Reduced | Inhibition of iNOS expression |
| Prostaglandin E2 (PGE2) | Significantly Reduced | Inhibition of COX-2 expression |
| TNF-α | Significantly Reduced | Downregulation of MAPK signaling |
| IL-6 | Significantly Reduced | Downregulation of MAPK signaling |
| IL-1β | Significantly Reduced | Downregulation of MAPK signaling |
Proposed In Vivo Model for Validation: Carrageenan-Induced Paw Edema
To validate the anti-inflammatory effects of this compound in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and appropriate method. This model allows for the assessment of a compound's ability to reduce acute inflammation.
Hypothetical Comparative Data
The following table illustrates how data from an in vivo study comparing this compound to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, would be presented. The values for this compound are hypothetical and serve as a placeholder to guide future research.
Table 2: Hypothetical In Vivo Comparison of this compound and Indomethacin in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3h | Inhibition of Edema (%) |
| Vehicle (Control) | - | 55 ± 5 | - |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available |
| This compound | 100 | Data Not Available | Data Not Available |
| Indomethacin | 10 | 25 ± 3 | 54.5 |
Experimental Protocols
In Vitro: Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of this compound (e.g., 75, 150, and 300 μM) for 1 hour.[1]
-
Inflammation Induction: Inflammation is induced by adding 1 μg/mL of lipopolysaccharide (LPS) to each well (except for the control group) and incubating for 24 hours.[1]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.
-
-
Western Blot Analysis: To determine the expression of iNOS, COX-2, and the phosphorylation of MAPK pathway proteins (p-JNK, p-p38, p-ERK), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo: Carrageenan-Induced Paw Edema in Rats (Proposed Protocol)
-
Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Administration: Animals are divided into five groups: a vehicle control group, three this compound treatment groups (e.g., 25, 50, and 100 mg/kg, administered orally), and a positive control group (Indomethacin, 10 mg/kg, administered orally).
-
Induction of Edema: One hour after the administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema is then calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.
Visualizations
Caption: this compound's inhibition of the MAPK signaling pathway.
References
Comparative Transcriptomic Analysis of Umckalin and Alternative Immunomodulators in Cellular Models
A Guide for Researchers and Drug Development Professionals
In the quest for effective immunomodulatory agents for respiratory and inflammatory conditions, understanding the molecular mechanisms at the transcriptomic level is paramount. This guide provides a comparative analysis of the transcriptomic effects of Umckalin, the key bioactive compound in Pelargonium sidoides, with other well-known herbal immunomodulators: Echinacea, Sambucus nigra (elderberry), and Andrographis paniculata. Due to the absence of publicly available comprehensive transcriptomic datasets for this compound-treated cells, this comparison is based on documented effects on specific gene and protein expression, juxtaposed with available transcriptomic data for the alternative compounds.
Data Summary: Gene Expression Modulation
The following tables summarize the known effects of this compound (Pelargonium sidoides) and the comparative transcriptomic data from studies on Echinacea, Sambucus nigra, and Andrographis paniculata on key immune and inflammatory genes.
Table 1: Comparative Effects on Pro-Inflammatory Gene Expression
| Gene/Protein | This compound / Pelargonium sidoides Extract | Echinacea purpurea Extract | Sambucus nigra (Elderberry) Extract | Andrographis paniculata (Andrographolide) |
| TNF-α | Inhibition of expression and production[1] | Initial induction, then modest decrease in vivo[2] | Increased expression[3] | Inhibition of expression[4][5] |
| IL-6 | Inhibition of production[1] | - | Increased expression[3] | Inhibition of expression[4][5] |
| IL-1β | Inhibition of production[1] | Initial induction, then modest decrease in vivo[2] | - | Inhibition of expression[4] |
| iNOS | Inhibition of expression[1] | - | - | Inhibition of production[6] |
| COX-2 | Inhibition of expression[1] | - | - | Inhibition of expression[4] |
| IL-8 | - | Initial induction, then modest decrease in vivo[2] | Increased expression[3] | Downregulation of expression[5] |
| CCL2 (MCP-1) | - | Upregulation in dendritic cells[7] | - | Downregulation of expression[5] |
| CCL3 (MIP-1α) | - | Downregulation in dendritic cells[7] | - | - |
| CCL4 (MIP-1β) | - | Upregulation in dendritic cells[7] | - | - |
Table 2: Comparative Effects on Immune Response and Antiviral Gene Expression
| Gene/Protein | This compound / Pelargonium sidoides Extract | Echinacea purpurea Extract | Sambucus nigra (Elderberry) Extract | Andrographis paniculata (Andrographolide) |
| IFN-α | - | Steady increase in vivo[2] | - | - |
| IFN-β | Induction of production | - | - | - |
| SOCS-1 | Upregulation | - | - | - |
| β-defensin-1 | Upregulation | - | - | - |
| ICOS | Decreased expression | - | - | - |
| ICOSL | Decreased expression | - | - | - |
| IL-10 | Induction of production | Initial induction in vitro[2] | - | Decreased production[5] |
| MHC Class II | - | Stimulation of expression[8] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of transcriptomic studies. Below are representative experimental protocols from the cited literature for the alternative immunomodulators.
Echinacea purpurea Extract Treatment of Human Bronchial Epithelial Cells
-
Cell Line: BEAS-2B (human bronchial epithelial cell line).
-
Treatment: Cells were treated with either a polysaccharide-rich or an alkylamide and caffeic acid derivative-rich extract of Echinacea purpurea.
-
Infection Model: In some experiments, cells were infected with human rhinovirus (HRV-14) prior to or concurrently with Echinacea treatment.
-
RNA Extraction and Analysis: Total RNA was extracted, and gene expression was analyzed using the Affymetrix Human Genome U133A 2.0 Array, evaluating over 13,000 human genes.
-
Data Analysis: Gene expression changes were analyzed to identify differentially expressed genes, which were then subjected to pathway analysis using programs like Ingenuity Pathway Analysis to identify key regulatory nodes.[8]
Sambucus nigra (Elderberry) Extract Treatment in an Influenza Model
-
Methodology: The study aimed to determine the mechanism of action of elderberry against influenza virus.
-
Assays: Direct effects were studied via hemagglutination inhibition, plaque reduction, and flow cytometry.
-
Cytokine Analysis: To assess immunomodulatory effects, the modulation of pro-inflammatory cytokines (IL-6, IL-8, and TNF-α) was evaluated. The study found an increased expression of these cytokines, suggesting an indirect immunomodulatory effect.[3]
Andrographis paniculata (Andrographolide) in a Co-culture Inflammation Model
-
Cell Lines: Caco-2 (human epithelial colorectal adenocarcinoma) and RAW264.7 (murine macrophage) cells were co-cultured.
-
Treatment: The co-culture was treated with an ethanolic extract of Andrographis paniculata (ApEtOH).
-
Inflammation Induction: Inflammation was induced by lipopolysaccharide (LPS).
-
Gene Expression Analysis: The expression of chemokines (RANTES, MCP-1, and ENA-78) in Caco-2 cells infected with Salmonella Typhimurium was assessed via quantitative real-time PCR (qRT-PCR).
-
Cytokine Measurement: Production of TNF-α and IL-6 was measured by ELISA.[5]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and a general workflow for transcriptomic analysis of herbal extracts.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General workflow for transcriptomic analysis.
Conclusion
While a direct, high-throughput transcriptomic comparison involving this compound is not yet available in the public domain, the existing evidence on its molecular targets provides a solid foundation for a comparative assessment. This compound, and the broader Pelargonium sidoides extract, demonstrates a potent anti-inflammatory profile by downregulating key pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2, primarily through the inhibition of the MAPK signaling pathway.[1] In comparison, herbal immunomodulators like Echinacea and Sambucus nigra show a more complex, and sometimes contrasting, immunomodulatory effect, with some studies indicating an initial induction of pro-inflammatory cytokines.[2][3][8] Andrographis paniculata appears to share a more similar anti-inflammatory transcriptomic signature with this compound, notably in its inhibition of the NF-κB and MAPK pathways.[4][6]
For researchers and drug development professionals, this guide highlights the necessity for comprehensive transcriptomic studies on this compound to fully elucidate its mechanism of action and to enable more direct and quantitative comparisons with alternative therapies. The inferred comparative data presented here, however, underscores the distinct molecular impact of these herbal compounds on the immune system and provides a valuable framework for future research and development in the field of immunomodulation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Regulation of human immune gene expression as influenced by a commercial blended Echinacea product: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Andrographis paniculata restores gut health by suppressing inflammation and strengthening mucosal immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Modulatory effects of Echinacea purpurea extracts on human dendritic cells: a cell- and gene-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of immune response gene expression by echinacea extracts: results of a gene array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Capacities of Umckalin and EGCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of Umckalin, a key bioactive compound from Pelargonium sidoides, and Epigallocatechin Gallate (EGCG), the most abundant catechin in green tea. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
Epigallocatechin gallate (EGCG) is a well-researched flavonoid renowned for its potent antioxidant properties, with a wealth of quantitative data supporting its efficacy in various antioxidant assays. In contrast, this compound, a coumarin derivative, is primarily recognized for its immunomodulatory and antibacterial effects in the context of respiratory infections. While direct quantitative data on the antioxidant capacity of isolated this compound is limited, studies on Pelargonium sidoides extracts, where this compound is a major constituent, and on structurally related coumarins, suggest it possesses antioxidant potential. This guide synthesizes the available data to offer a comparative overview.
Data Presentation: Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data for the antioxidant capacities of EGCG and Pelargonium sidoides extract (as a proxy for this compound). It is crucial to note that the data for this compound is indirect and represents the activity of a complex extract, not the purified compound.
| Antioxidant Assay | EGCG | Pelargonium sidoides Extract (containing this compound) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC₅₀) | ~20 µM[1] | 14.7 µg/mL |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC₅₀) | 35.96 µg/mL[2] | Not available |
| FRAP (Ferric Reducing Antioxidant Power) | High relative percentage of absorbance at 400 µM | Not available |
| ORAC (Oxygen Radical Absorbance Capacity) | 1573 units/gram (for matcha green tea, rich in EGCG)[3] | Not available |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant capacity. The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
The antioxidant potential can be evaluated by measuring the ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (EGCG or this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.
Signaling Pathways and Mechanisms of Action
EGCG Antioxidant Signaling Pathway
EGCG exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. A key pathway influenced by EGCG is the Nrf2/HO-1 pathway.
Caption: EGCG's antioxidant mechanism via Nrf2/HO-1 pathway activation.
This compound and MAPK Signaling in Inflammation and Oxidative Stress
While a specific antioxidant signaling pathway for this compound is not well-defined, its anti-inflammatory actions, which are closely linked to oxidative stress, involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for assessing and comparing the antioxidant capacity of chemical compounds.
Caption: General workflow for antioxidant capacity assessment.
Conclusion
This comparative guide demonstrates that while EGCG is a well-established and potent antioxidant with a large body of supporting evidence, the antioxidant potential of this compound is an area that warrants further dedicated research. The available data suggests that this compound, as a component of Pelargonium sidoides extracts, contributes to the plant's overall antioxidant effect, likely through the modulation of inflammatory pathways that are intertwined with oxidative stress. Future studies focusing on the direct antioxidant capacity of isolated this compound using standardized assays are necessary for a definitive head-to-head comparison with EGCG. This would provide a clearer understanding of its potential as a standalone antioxidant agent for therapeutic applications.
References
Validating the Synergistic Effects of Umckalin with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies, including the combination of conventional antibiotics with natural compounds to enhance efficacy. Umckalin, a coumarin derivative from Pelargonium sidoides, is known for its antimicrobial and immunomodulatory properties[1][2][3]. This guide provides a framework for validating the potential synergistic effects of this compound when combined with antibiotics, offering detailed experimental protocols and data interpretation. While direct studies on this compound-antibiotic synergy are limited, this document outlines the established methodologies researchers can employ to investigate these interactions, using hypothetical data for illustrative purposes.
Assessing Synergy: Key Experimental Approaches
The synergistic effect of two antimicrobial agents can be quantified through several in vitro methods. The most common are the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve analysis to assess the dynamics of bacterial killing.
Checkerboard Assay
The checkerboard method is a widely used technique to evaluate the interaction between two antimicrobial agents[4][5][6]. It involves a two-dimensional dilution of the compounds, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug when used together.
Experimental Protocol:
-
Preparation of Reagents: Prepare stock solutions of this compound and the selected antibiotic (e.g., Antibiotic X) in an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microplate Setup: In a 96-well microplate, create a serial dilution of the antibiotic horizontally and a serial dilution of this compound vertically. This creates a matrix of wells with varying concentrations of both compounds[6].
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well[7]. Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).
-
Incubation: Incubate the plate at 37°C for 16-20 hours[8].
-
Data Analysis: Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth[4]. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Data Presentation:
The results of a checkerboard assay can be summarized in a table to clearly present the synergistic potential.
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound + Antibiotic X | ||||
| - this compound | 128 | 32 | 0.5 | Synergy |
| - Antibiotic X | 16 | 4 | ||
| This compound + Antibiotic Y | ||||
| - this compound | 128 | 64 | 1.0 | Additive |
| - Antibiotic Y | 32 | 16 | ||
| This compound + Antibiotic Z | ||||
| - this compound | 128 | 128 | 2.0 | Indifference |
| - Antibiotic Z | 8 | 4 |
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time[9][10].
Experimental Protocol:
-
Setup: In culture tubes containing broth, add the antimicrobial agents at specific concentrations (e.g., MIC, 0.5x MIC, 0.25x MIC) alone and in combination.
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension. Include a growth control tube without any antimicrobial agent.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point and plot the log10 CFU/mL against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours[11].
Data Presentation:
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (0.5x MIC) (log10 CFU/mL) | Antibiotic X (0.25x MIC) (log10 CFU/mL) | This compound + Antibiotic X (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 4 | 7.0 | 6.8 | 6.5 | 5.0 |
| 8 | 8.5 | 7.5 | 7.0 | 4.2 |
| 12 | 9.0 | 7.8 | 7.2 | 3.5 |
| 24 | 9.2 | 8.0 | 7.5 | 3.0 |
Investigating Biofilm Inhibition
Many chronic infections are associated with biofilms, which provide increased resistance to antibiotics[12][13]. Evaluating the effect of this compound-antibiotic combinations on biofilm formation and eradication is crucial.
Experimental Protocol (Biofilm Inhibition):
-
Microplate Setup: In a 96-well plate, add serial dilutions of this compound and the antibiotic, alone and in combination, in a suitable growth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation[12].
-
Washing and Staining: After incubation, gently wash the wells to remove planktonic bacteria. Stain the remaining adherent biofilm with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Data Presentation:
| Treatment | Concentration (µg/mL) | Biofilm Absorbance (OD570) | % Biofilm Inhibition |
| Control (No Treatment) | - | 1.25 | 0% |
| This compound | 64 | 0.98 | 21.6% |
| Antibiotic X | 8 | 0.85 | 32.0% |
| This compound + Antibiotic X | 32 + 4 | 0.25 | 80.0% |
Potential Mechanisms of Synergy
The synergistic action of this compound with antibiotics could be attributed to several mechanisms. While specific pathways for this compound are still under investigation, plausible mechanisms based on the actions of other natural compounds include:
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. This compound may inhibit these efflux pumps, leading to higher intracellular antibiotic concentrations.
-
Increased Cell Wall Permeability: this compound could disrupt the bacterial cell wall or membrane, facilitating the entry of the antibiotic into the cell[14][15].
-
Inhibition of Resistance-Conferring Enzymes: this compound might inhibit bacterial enzymes, such as beta-lactamases, that inactivate antibiotics.
-
Immunomodulation: this compound is known to have immunomodulatory effects[1][2]. This could enhance the host's immune response to the bacterial infection, complementing the action of the antibiotic.
Conclusion
Validating the synergistic effects of this compound with antibiotics holds significant promise for developing novel combination therapies to combat resistant pathogens. The experimental frameworks provided in this guide, including the checkerboard assay, time-kill curve analysis, and biofilm inhibition assays, offer robust methods for quantifying these interactions. Further research into the specific molecular mechanisms will be crucial for optimizing therapeutic strategies and advancing the clinical application of such combinations.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of Thymbra spicata L. extracts with antibiotics against multidrug- resistant Staphylococcus aureus and Klebsiella pneumoniae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining Plant Bioactives With Antibiotics for Enhanced Antibiofilm Activity Against Uropathogenic Staphylococcus spp. and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Comparative Docking Analysis of Umckalin with Key Inflammatory and Viral Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Binding Affinities of Umckalin
The following table summarizes the hypothetical binding energies of this compound with its identified anti-inflammatory and potential antiviral target proteins. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand (this compound) and the protein target.
| Target Protein | Protein Class | Function | Hypothetical Binding Energy (kcal/mol) |
| Inducible Nitric Oxide Synthase (iNOS) | Oxidoreductase | Inflammatory mediator production | -8.2 |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Prostaglandin synthesis in inflammation | -8.9 |
| c-Jun N-terminal Kinase (JNK) | Kinase (MAPK) | Inflammatory signaling pathway | -7.5 |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Kinase (MAPK) | Inflammatory signaling pathway | -7.9 |
| Extracellular Signal-Regulated Kinase (ERK) | Kinase (MAPK) | Inflammatory signaling pathway | -7.1 |
| SARS-CoV-2 Main Protease (Mpro) | Hydrolase | Viral replication | -6.8 |
| SARS-CoV-2 Spike Glycoprotein | Viral Surface Protein | Viral entry into host cells | -6.5 |
Experimental Protocols
The following outlines a standard molecular docking protocol that could be employed to determine the binding affinity of this compound against its target proteins.
1. Preparation of the Ligand (this compound)
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.
-
The ligand is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and minimizing its energy using a suitable force field (e.g., MMFF94). This ensures a stable and realistic conformation of the molecule.
2. Preparation of the Target Proteins
-
The 3D crystal structures of the target proteins (iNOS, COX-2, JNK, p38 MAPK, ERK, SARS-CoV-2 Mpro, and Spike Glycoprotein) are retrieved from the Protein Data Bank (PDB).
-
The proteins are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Polar hydrogen atoms are added to the protein structure, and appropriate charges are assigned.
-
The protein's energy is minimized to relieve any steric clashes.
3. Molecular Docking
-
Grid Box Generation: A grid box is defined around the active site of each target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the natural substrate or a known inhibitor binds.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The software systematically samples different conformations and orientations of this compound within the defined grid box of the target protein.
-
Scoring and Analysis: The docking program calculates the binding energy for each docked pose. The pose with the lowest binding energy is generally considered the most favorable and stable interaction. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are then analyzed to understand the molecular basis of the binding.
4. Validation of the Docking Protocol
-
To ensure the reliability of the docking protocol, a validation step is typically performed. This involves re-docking the co-crystallized ligand (if available) back into the protein's active site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) value (typically < 2 Å) between the docked pose and the original crystallographic pose of the ligand.
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's inhibitory action on the MAPK signaling pathway.
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for in-silico comparative docking studies.
Umckalin vs. Placebo in Animal Models of Respiratory Infection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative studies of isolated Umckalin versus a placebo in animal models of common respiratory infections are notably absent in publicly available scientific literature. The majority of in vivo research has focused on the complete Pelargonium sidoides root extract, EPs® 7630, of which this compound is a recognized bioactive constituent. This guide, therefore, presents a detailed analysis of the available preclinical data for EPs® 7630 as a proxy to infer the potential effects of this compound. Additionally, in vitro studies on isolated this compound are presented to elucidate its direct cellular mechanisms of action.
This guide aims to provide a comprehensive overview of the current state of research, highlighting the immunomodulatory and potential antiviral effects observed with EPs® 7630 in a hamster model of SARS-CoV-2 infection. Furthermore, it delves into the anti-inflammatory properties of this compound at a cellular level, offering insights into its potential contribution to the therapeutic effects of the whole extract. While the data strongly suggests a role for this compound in the management of respiratory infections, it is crucial to underscore that the following in vivo findings are attributed to the synergistic or additive effects of all compounds within the EPs® 7630 extract.
In Vivo Comparison: EPs® 7630 vs. Placebo in a SARS-CoV-2 Hamster Model
A significant preclinical study investigated the efficacy of EPs® 7630 in a Syrian hamster model of SARS-CoV-2 infection. This model is widely accepted for studying COVID-19 pathology and the associated dysregulated immune responses.[1] The study demonstrated that EPs® 7630 ameliorates the disease outcome, primarily through immunomodulatory effects and a modest, early-phase reduction in viral load.[2][3]
Experimental Protocol
The experimental design involved prophylactic and therapeutic oral administration of EPs® 7630, as well as a combination of oral and intranasal administration, compared to a vehicle control (placebo).
-
Animal Model: Syrian hamsters.[1]
-
Infection Model: Intranasal inoculation with SARS-CoV-2.
-
Treatment Groups:
-
Prophylactic oral EPs® 7630 (50 mg/kg body weight, twice daily, starting 24 hours before infection).
-
Therapeutic oral EPs® 7630 (50 mg/kg body weight, twice daily, starting on the day of infection).
-
Therapeutic oral and intranasal EPs® 7630 (oral administration as above, plus intranasal administration of 5 mg/mL with the virus inoculum).
-
Vehicle control (strawberry syrup without EPs® 7630).
-
-
Outcome Measures:
-
Viral load in oropharyngeal swabs and lung tissue (measured by plaque assay).
-
Lung histopathology (assessment of inflammation, pneumonia severity, bronchitis, and edema).
-
Analysis of cytokine and chemokine levels in lung tissue.
-
Caption: Experimental workflow for the in vivo study of EPs® 7630 in a hamster SARS-CoV-2 model.
Data Presentation
| Outcome Measure | EPs® 7630 Treatment Groups | Placebo Group | Key Findings |
| Viral Load (Lung Tissue) | ~10-fold reduction at 2 days post-infection (oral only and oral + intranasal) | Higher viral load at 2 days post-infection | EPs® 7630 showed a modest, early antiviral effect in the lower respiratory tract.[1] |
| Lung Pathology | Delayed bronchiolitis and limited lung edema | More pronounced inflammatory damage, pneumonia, bronchitis, and edema | EPs® 7630 treatment resulted in a significant positive modulation of disease progression.[3][4] |
| Inflammatory Damage (Lung Area) | Reduced percentage of affected lung area | Higher percentage of affected lung area | EPs® 7630 demonstrated a protective effect against extensive lung inflammation.[4] |
| Pneumonia Severity | Lower semi-quantitative score | Higher semi-quantitative score | Treatment with EPs® 7630 reduced the severity of pneumonia.[4] |
| Bronchitis | Lower semi-quantitative score | Higher semi-quantitative score | EPs® 7630 mitigated the development of bronchitis.[4] |
| Edema (Perivascular and Alveolar) | Lower semi-quantitative score | Higher semi-quantitative score | EPs® 7630 limited the formation of lung edema.[4] |
In Vitro Anti-Inflammatory Effects of Isolated this compound
To understand the direct contribution of this compound to the observed immunomodulatory effects of EPs® 7630, it is insightful to examine in vitro studies on the isolated compound. A key study investigated the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for inflammation research.[5]
Experimental Protocol
-
Cell Model: RAW 264.7 murine macrophage cell line.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Various concentrations of this compound (75, 150, and 300 μM).
-
Outcome Measures:
-
Production of inflammatory mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).
-
Secretion of pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
-
Expression of inflammatory enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) via Western blot.
-
Phosphorylation of Mitogen-Activated Protein Kinases (MAPKs): JNK, p38, and ERK.
-
Data Presentation
| Inflammatory Marker | Effect of this compound Treatment | Significance |
| NO Production | Significant, dose-dependent reduction | p < 0.001 |
| PGE2 Production | Significant, dose-dependent reduction | p < 0.001 |
| TNF-α Secretion | Significant, dose-dependent reduction | p < 0.001 |
| IL-6 Secretion | Significant, dose-dependent reduction | p < 0.001 |
| IL-1β Secretion | Significant, dose-dependent reduction | p < 0.001 |
| iNOS Expression | Significant, dose-dependent suppression | - |
| COX-2 Expression | Significant, dose-dependent suppression | - |
| MAPK Phosphorylation (JNK, p38, ERK) | Reduced phosphorylation | - |
Signaling Pathway
The study elucidated that this compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway. This pathway is crucial for the production of many pro-inflammatory mediators. By suppressing the phosphorylation of JNK, p38, and ERK, this compound effectively downregulates the expression of iNOS and COX-2, leading to a decrease in the production of NO and PGE2, as well as the secretion of key pro-inflammatory cytokines.[5]
Caption: this compound's inhibition of the MAPK signaling pathway to reduce inflammation.
Conclusion
While direct evidence from animal models comparing isolated this compound to a placebo in common respiratory infections is currently unavailable, the existing research on the Pelargonium sidoides extract EPs® 7630 provides valuable insights. In a hamster model of SARS-CoV-2, EPs® 7630 demonstrated significant immunomodulatory effects, leading to a reduction in lung pathology and a modest early antiviral activity. In vitro studies on isolated this compound have elucidated a potent anti-inflammatory mechanism of action through the inhibition of the MAPK signaling pathway.
These findings collectively suggest that this compound is a key contributor to the therapeutic effects of Pelargonium sidoides extract in respiratory infections. However, further in vivo studies with isolated this compound are imperative to definitively establish its efficacy and safety profile as a standalone therapeutic agent. For drug development professionals, the data presented here provides a strong rationale for investigating this compound and its derivatives as potential candidates for novel anti-inflammatory and immunomodulatory therapies for respiratory diseases.
References
- 1. In vitro and in vivo effects of Pelargonium sidoides DC. root extract EPs® 7630 and selected constituents against SARS-CoV-2 B.1, Delta AY.4/AY.117 and Omicron BA.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of Pelargonium sidoides DC. root extract EPs® 7630 and selected constituents against SARS-CoV-2 B.1, Delta AY.4/AY.117 and Omicron BA.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Umckalin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Umckalin, a coumarin compound noted for its biological activity and its potential environmental impact. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Hazard Identification and Safety Data
A clear understanding of a substance's hazards is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.
| Hazard Class | GHS Code | Description | Precautionary Statement | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevention | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | ||||
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | P330 | Rinse mouth. | |
| Storage | Not specified. | ||||
| Disposal | P273 | Avoid release to the environment. | |||
| P391 | Collect spillage. | ||||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Standard Operating Procedure for this compound Disposal
The primary principle for this compound disposal is to prevent its release into the environment.[1][2] Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All this compound waste, including stock solutions, experimental residues, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected in a designated, leak-proof container.
-
Container Compatibility: The container should be made of a material compatible with the solvents used in the this compound solution. Glass is generally a safe choice for solid waste and most solutions.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.
Step 2: Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to prevent the spread of material in case of a leak.
Step 3: Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The EHS department will typically work with a licensed hazardous material disposal company for the final disposition of the chemical waste.[2]
-
Approved Disposal Method: The recommended method for the final disposal of this compound is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful combustion byproducts.[2]
Experimental Protocol: Decontamination of Glassware and Surfaces
While bulk this compound waste must be disposed of via professional services, this protocol can be used for the decontamination of glassware and minor spills on non-porous surfaces. This procedure is based on the known reactivity of the coumarin lactone ring, which undergoes hydrolysis under basic conditions to form a water-soluble salt.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Water (deionized or distilled).
-
pH indicator strips.
-
Designated hazardous waste container for the resulting aqueous waste.
Procedure:
-
Preparation: Conduct this procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Initial Rinse: Rinse the contaminated glassware or wipe the spilled surface with a suitable solvent (e.g., ethanol) to remove the majority of the this compound. Collect this solvent rinse as hazardous waste.
-
Base Hydrolysis: Carefully add a sufficient volume of 1 M NaOH solution to the glassware or apply it to the surface to ensure complete wetting. Allow the solution to sit for at least one hour to facilitate the hydrolysis of the lactone ring.
-
Collection: Collect the NaOH solution used for decontamination.
-
Neutralization: Check the pH of the collected solution. If it is highly basic (pH > 11), neutralize it carefully with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.
-
Disposal of Aqueous Waste: Transfer the neutralized aqueous solution to a designated hazardous waste container for aqueous chemical waste. Label it appropriately.
-
Final Rinse: Thoroughly rinse the glassware or surface with water. The glassware can then be washed using standard laboratory procedures.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact, reinforcing a culture of safety and responsibility.
References
Safeguarding Research: A Comprehensive Guide to Handling Umckalin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Umckalin, a coumarin compound utilized in proteomics research. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures are based on established best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The required level of PPE is dictated by the specific handling procedure.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Concentrated Solutions | - Primary Gloves: Nitrile - Secondary Gloves: Nitrile (outer pair to be changed immediately upon contamination) - Body Protection: Disposable gown with knit cuffs or impervious coveralls - Eye/Face Protection: Chemical splash goggles with side-shields - Respiratory Protection: N95 or FFP2 certified respirator (minimum); for operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Handling Dilute Solutions | - Gloves: Single pair of nitrile gloves - Body Protection: Laboratory coat - Eye/Face Protection: Safety glasses with side shields |
| Waste Disposal | - Primary Gloves: Nitrile - Secondary Gloves: Nitrile - Body Protection: Disposable gown or lab coat - Eye/Face Protection: Chemical splash goggles |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize exposure risk. All operations involving solid this compound or concentrated solutions must be performed within a certified chemical fume hood or other appropriate local exhaust ventilation system.[1]
Preparation and Weighing
-
Pre-Operational Check: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including a tared weigh boat, spatula, and solvent.
-
Donning PPE: Put on the appropriate PPE for handling concentrated compounds as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder, minimizing the creation of dust.
-
Cleaning: Post-weighing, decontaminate the spatula and balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.
Solution Preparation
-
Solvent Addition: Within the chemical fume hood, slowly add the desired solvent to the vessel containing the weighed this compound to prevent splashing.
-
Container Sealing: Securely cap the container immediately after the solvent is added.
Experimental Use
-
Handling Dilute Solutions: When working with dilute solutions of this compound, adhere to the PPE requirements specified in the table.
-
Avoid Aerosol Generation: Conduct all procedures in a manner that minimizes the generation of aerosols or splashes.
Emergency Procedures: A Rapid and Coordinated Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid waste, including gloves, gowns, and wipes, into a designated and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container.
-
Final Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Ensure compliance with all federal and local regulations regarding disposal.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
General Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Temperature: For powdered this compound, store at -20°C. If in solvent, store at -80°C.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.
Caption: Workflow for Safe Handling of this compound.
Caption: this compound Waste Disposal Plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
